Guamecycline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4S,4aS,5aS,6S,12aR)-N-[[4-[N-(diaminomethylidene)carbamimidoyl]piperazin-1-yl]methyl]-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38N8O8/c1-28(44)13-5-4-6-16(38)17(13)21(39)18-14(28)11-15-20(35(2)3)22(40)19(24(42)29(15,45)23(18)41)25(43)33-12-36-7-9-37(10-8-36)27(32)34-26(30)31/h4-6,14-15,20,38-39,42,44-45H,7-12H2,1-3H3,(H,33,43)(H5,30,31,32,34)/t14-,15-,20-,28+,29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMUIRDLAWWMCQ-AQFAATAFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN5CCN(CC5)C(=N)N=C(N)N)N(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN5CCN(CC5)C(=N)N=C(N)N)N(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38N8O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13040-98-7 (di-hydrochloride) | |
| Record name | Guamecycline [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016545112 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID301043159 | |
| Record name | Guamecycline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301043159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
626.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16545-11-2 | |
| Record name | Guamecycline [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016545112 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guamecycline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301043159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Guamecycline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.904 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GUAMECYCLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4NQR4R6G3S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Guamecycline in Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guamecycline is a broad-spectrum antibiotic belonging to the tetracycline class. Like other tetracyclines, its primary mechanism of action is the inhibition of bacterial protein synthesis, leading to a bacteriostatic effect. This technical guide provides a detailed overview of the molecular interactions and cellular consequences of this compound's activity in bacteria. The information presented is intended to support research and development efforts in the field of antibacterial drug discovery.
Core Mechanism of Action: Inhibition of Protein Synthesis
This compound exerts its antibacterial effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. The process is characterized by the following key steps:
-
Entry into the Bacterial Cell: this compound passively diffuses through porin channels in the outer membrane of Gram-negative bacteria and is actively transported across the inner cytoplasmic membrane. This accumulation within the cytoplasm is crucial for its efficacy.
-
Binding to the 30S Ribosomal Subunit: Once inside the bacterium, this compound binds reversibly to the 30S ribosomal subunit.[1][2] This binding occurs at a primary binding site, sterically hindering the proper functioning of the ribosome.
-
Interference with Aminoacyl-tRNA Binding: The binding of this compound to the 30S subunit physically blocks the acceptor (A) site of the ribosome. This prevents the attachment of aminoacyl-transfer RNA (aminoacyl-tRNA), which carries the next amino acid to be added to the growing polypeptide chain.[2]
-
Halting Peptide Elongation: By preventing the binding of aminoacyl-tRNA to the A site, this compound effectively halts the elongation phase of protein synthesis. This disruption prevents the formation of essential proteins required for bacterial growth and replication.[2]
This targeted inhibition of protein synthesis is the cornerstone of this compound's bacteriostatic activity, meaning it inhibits bacterial growth rather than directly killing the cells.
Signaling Pathway of this compound's Action
The following diagram illustrates the core mechanism of action of this compound at the bacterial ribosome.
References
Guamecycline: A Technical Whitepaper on its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guamecycline is a semisynthetic, broad-spectrum antibiotic belonging to the tetracycline class. This document provides a comprehensive technical overview of its chemical structure, physicochemical properties, and pharmacological characteristics. It is intended to serve as a resource for researchers and professionals involved in drug discovery and development, offering detailed information on its mechanism of action, antibacterial spectrum, and relevant experimental methodologies. While specific experimental data for this compound is limited in publicly accessible literature, this guide consolidates available information and presents generalized protocols and data representative of the tetracycline class to facilitate further research and understanding.
Chemical Identity and Structure
This compound, a derivative of tetracycline, is chemically designated as (4S,4aS,5aS,6S,12aR)-N-[[4-[N-(diaminomethylidene)carbamimidoyl]piperazin-1-yl]methyl]-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide.[1] It is often used in its dihydrochloride salt form.
Table 1: Chemical Identifiers of this compound and its Dihydrochloride Salt
| Identifier | This compound | This compound Dihydrochloride |
| IUPAC Name | (4S,4aS,5aS,6S,12aR)-N-[[4-[N-(diaminomethylidene)carbamimidoyl]piperazin-1-yl]methyl]-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide[1] | (4S,4aS,5aS,6S,12aR)-N-[[4-[N-(diaminomethylidene)carbamimidoyl]piperazin-1-yl]methyl]-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;dihydrochloride[1] |
| CAS Number | 16545-11-2[2][3] | 13040-98-7[1][3] |
| Molecular Formula | C29H38N8O8[2][4] | C29H40Cl2N8O8[1] |
| Molecular Weight | 626.66 g/mol [2][4] | 699.6 g/mol [1] |
| Synonyms | Tetrabiguanide, Xanthomycin, Xantomicina[3][5] | This compound HCl, Xanthocycline[6] |
| InChI Key | DIRJDIBCAHCCFL-AQFAATAFSA-N[4] | YWILDZMVBIMXID-KGHBUBBXSA-N[6] |
| Canonical SMILES | C[C@]1(C2=CC=CC(=C2C(=O)C3=C(C4(C(C(C31)O)C(C(=C(C4=O)C(=O)NCN5CCN(CC5)C(=N)NC(=N)N)O)N(C)C)O)O)O)O[2] | C[C@]1(C2=CC=CC(=C2C(=O)C3=C(C4(C(C(C31)O)C(C(=C(C4=O)C(=O)NCN5CCN(CC5)C(=N)NC(=N)N)O)N(C)C)O)O)O)O.Cl.Cl[6] |
Physicochemical Properties
Table 2: Physicochemical Properties of this compound
| Property | Value (Computed) | Reference |
| logP (Octanol-Water Partition Coefficient) | -3.64 | [8] |
| Topological Polar Surface Area (TPSA) | 259.86 Ų | [8] |
| Hydrogen Bond Donors | 10 | [8] |
| Hydrogen Bond Acceptors | 16 | [8] |
| Rotatable Bonds | 4 | [8] |
| pKa (Strongest Acidic) | 3.72 | [8] |
| pKa (Strongest Basic) | 13.73 | [8] |
Pharmacology and Mechanism of Action
This compound is classified as a tetracycline antibiotic.[9] Its mechanism of action is consistent with other members of this class, involving the inhibition of bacterial protein synthesis.[4]
Mechanism of Action
This compound exerts its bacteriostatic effect by reversibly binding to the 30S ribosomal subunit in bacteria.[4] This binding event physically blocks the docking of aminoacyl-tRNA to the acceptor (A) site of the mRNA-ribosome complex.[4] Consequently, the addition of new amino acids to the nascent peptide chain is halted, leading to an effective cessation of protein synthesis and inhibition of bacterial growth.[4]
Notably, this compound has been reported to be effective against some bacteria that have developed resistance to older tetracyclines, potentially by evading common resistance mechanisms such as efflux pumps and ribosomal protection proteins.[4]
Antibacterial Spectrum
This compound is a broad-spectrum antibiotic indicated for various bacterial infections, including those of the respiratory tract and skin.[4] Its antibacterial spectrum is reported to be similar to that of tetracycline.[6][10] While specific MIC (Minimum Inhibitory Concentration) data for this compound is not widely published, Table 3 provides representative MIC values for the closely related antibiotic, doxycycline, to illustrate the typical spectrum of activity for this class against common pathogens.
Table 3: Representative Antibacterial Spectrum (Doxycycline MIC Data)
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Enterobacter cloacae | 2 | 8 |
| Klebsiella oxytoca | 4 | 8 |
| Staphylococcus aureus (MSSA) | ≤0.5 | 1 |
| Staphylococcus aureus (MRSA) | ≤0.5 | 2 |
| Streptococcus pneumoniae | ≤0.25 | ≤0.25 |
| Haemophilus influenzae | 1 | 2 |
| Data is representative for doxycycline and is intended for illustrative purposes. Actual MIC values for this compound may vary.[11] |
Experimental Protocols
Detailed, validated experimental protocols specific to this compound are not extensively available. Therefore, this section provides established, generalized methodologies for the synthesis, purification, and biological evaluation of tetracycline-class antibiotics.
General Synthesis of Tetracycline Analogs
The synthesis of tetracycline derivatives often involves complex, multi-step chemical reactions. A common strategy is the Michael-Claisen cyclization, which constructs the core tetracyclic ring system.
Protocol: Michael-Claisen Cyclization for Tetracycline Core Synthesis
-
Preparation of Reactants: Prepare the A-ring enone and the D-ring precursor with appropriate protecting groups.
-
Deprotonation: Dissolve the D-ring precursor in an anhydrous aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon) and cool to -78°C. Add a strong base, such as lithium hexamethyldisilazide (LHMDS), dropwise to generate the corresponding anion.
-
Cyclization: Slowly add a solution of the A-ring enone to the reaction mixture. Allow the reaction to proceed at low temperature for several hours until completion, monitored by an appropriate technique like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quenching and Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification of Core Structure: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography.
-
Deprotection and Final Modification: Remove the protecting groups under appropriate conditions (e.g., acidic treatment for Boc groups, hydrogenolysis for benzyl groups) to yield the tetracycline core. Subsequent chemical modifications can be performed to introduce the desired side chains.[3]
General Purification Protocol for Tetracyclines
Tetracyclines are sensitive to pH, light, and heat, which can lead to epimerization and degradation.[12] Purification requires careful control of these conditions. Reverse-phase HPLC is a common method for achieving high purity.
Protocol: Preparative Reverse-Phase HPLC Purification
-
Sample Preparation: Dissolve the crude this compound product in a minimal amount of a suitable solvent, such as a mixture of water and acetonitrile, containing a small percentage of an acid like trifluoroacetic acid (TFA) to improve peak shape.
-
Chromatographic Conditions:
-
Column: Use a preparative C18 reverse-phase column.
-
Mobile Phase A: Deionized water with 0.1% TFA.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: Develop a linear gradient from a low to a high percentage of Mobile Phase B over a suitable time frame (e.g., 5% to 95% B over 30 minutes) to elute the target compound and separate it from impurities.
-
Flow Rate: Adjust the flow rate according to the column dimensions.
-
Detection: Monitor the elution profile using a UV detector at appropriate wavelengths (e.g., 254 nm and 350 nm).
-
-
Fraction Collection: Collect fractions corresponding to the main product peak.
-
Solvent Removal: Combine the pure fractions and remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Lyophilization: Freeze-dry the remaining aqueous solution to obtain the purified this compound salt as a solid powder.[13]
Protocol for Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[2] The broth microdilution method is a standard procedure.[2]
Protocol: Broth Microdilution MIC Assay
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in a sterile saline or broth solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Perform a series of two-fold serial dilutions of the stock solution in CAMHB in a 96-well microtiter plate to achieve the desired final concentration range (e.g., 64 µg/mL to 0.06 µg/mL).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.
-
Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.[2]
-
Signaling Pathways and Future Directions
The primary signaling pathway affected by this compound is the bacterial protein synthesis machinery via its interaction with the 30S ribosome. There is currently no substantial evidence in the literature to suggest that this compound or other tetracyclines directly modulate other specific host or bacterial signaling pathways, such as MAPK or mTOR pathways, as their primary mechanism of antibacterial action.[14][15]
Future research could focus on several key areas:
-
Elucidation of Resistance Evasion: Investigating the precise structural and molecular basis for how this compound overcomes common tetracycline resistance mechanisms.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Detailed studies to optimize dosing regimens for various types of infections.
-
Quantitative Spectrum Analysis: Comprehensive testing of this compound against a broad and contemporary panel of clinical isolates, including multidrug-resistant strains, to precisely define its spectrum of activity.
Conclusion
This compound is a tetracycline antibiotic with a well-established mechanism of action centered on the inhibition of bacterial protein synthesis. While it represents an interesting compound within its class, a notable scarcity of modern, detailed experimental data in the public domain presents a challenge for a full technical assessment. This guide has synthesized the available chemical and pharmacological information and provided standardized, representative protocols to serve as a foundation for future research and development efforts involving this compound and related tetracycline derivatives. The generation of new, robust experimental data is crucial for fully understanding its therapeutic potential in the current landscape of antimicrobial resistance.
References
- 1. Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Robust Platform for the Synthesis of New Tetracycline Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 5. Physicochemical Properties Predict Retention of Antibiotics in Water-in-Oil Droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound dihydrochloride | C29H40Cl2N8O8 | CID 54710993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. The synthesis and antibacterial activity of doxycycline neoglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The relationship between target-class and the physicochemical properties of antibacterial drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Guanosine Mechanisms of Action: Toward Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular and Phenotypic Evaluation of Antibiotic Resistance in Enteric Rods Isolated from the Oral Cavity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US20080214869A1 - Processes for purification of tigecycline - Google Patents [patents.google.com]
- 13. WO2006130431A1 - Methods of purifying tigecycline - Google Patents [patents.google.com]
- 14. Cellular signaling impacts upon GABAergic cortical interneuron development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Cellular signaling impacts upon GABAergic cortical interneuron development [frontiersin.org]
Guamecycline Hydrochloride: An In-depth Technical Guide to Solubility and Stability
Disclaimer: As of November 2025, publicly available experimental data on the specific solubility and stability of guamecycline hydrochloride is limited. This guide provides a framework based on established methodologies for tetracycline antibiotics and general principles of pharmaceutical analysis. The experimental protocols and data tables presented herein are illustrative templates and should be adapted based on experimentally determined results for this compound hydrochloride.
Introduction
This compound hydrochloride is a semisynthetic tetracycline antibiotic.[1] As with any active pharmaceutical ingredient (API), a thorough understanding of its solubility and stability is critical for the development of safe, effective, and stable dosage forms. This technical guide outlines the core principles and experimental approaches for characterizing the solubility and stability profile of this compound hydrochloride, in accordance with international regulatory standards.[2][3][4]
Chemical Structure and Properties:
-
Chemical Name: (4S,4aS,5aS,6S,12aR)-N-[[4-[N-(diaminomethylidene)carbamimidoyl]piperazin-1-yl]methyl]-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;dihydrochloride[5]
-
Molecular Formula: C₂₉H₃₈N₈O₈ · 2HCl[6]
-
Molecular Weight: 699.58 g/mol [6]
Solubility Profile
The solubility of an API is a key determinant of its dissolution rate and bioavailability. The following sections outline the protocols to determine the solubility of this compound hydrochloride in various media.
Experimental Protocol: Equilibrium Solubility Determination
The equilibrium solubility of this compound hydrochloride should be determined using the shake-flask method.
-
Preparation of Solutions: Prepare saturated solutions of this compound hydrochloride in various solvents (e.g., water, 0.1 N HCl, phosphate buffer pH 7.4, ethanol, methanol, acetone).[7]
-
Equilibration: Add an excess amount of this compound hydrochloride to each solvent in a sealed container. Agitate the containers at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) until equilibrium is reached.
-
Sample Collection and Analysis: After equilibration, allow the suspensions to settle. Filter the supernatant through a suitable filter (e.g., 0.45 µm PTFE). Analyze the concentration of this compound hydrochloride in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[8]
Data Presentation: Solubility of this compound Hydrochloride
The following tables are templates for presenting the experimentally determined solubility data.
Table 1: Solubility of this compound Hydrochloride in Various Solvents at 25 °C
| Solvent | Solubility (mg/mL) |
| Water | Data to be determined |
| 0.1 N HCl | Data to be determined |
| Phosphate Buffer (pH 7.4) | Data to be determined |
| Methanol | Data to be determined |
| Ethanol | Data to be determined |
| Acetone | Data to be determined |
| Acetonitrile | Data to be determined |
Table 2: pH-Solubility Profile of this compound Hydrochloride in Aqueous Buffers at 25 °C
| pH | Solubility (mg/mL) |
| 1.2 | Data to be determined |
| 2.0 | Data to be determined |
| 4.5 | Data to be determined |
| 6.8 | Data to be determined |
| 7.4 | Data to be determined |
| 9.0 | Data to be determined |
Stability Profile
Stability testing provides evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[2]
Forced Degradation Studies
Forced degradation studies are conducted to identify the likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods.[2][9]
-
Acid Hydrolysis: Dissolve this compound hydrochloride in 0.1 N HCl and reflux for a specified period (e.g., 2 hours at 80 °C). Neutralize the solution before analysis.[8]
-
Base Hydrolysis: Dissolve this compound hydrochloride in 0.1 N NaOH and reflux for a specified period (e.g., 2 hours at 80 °C). Neutralize the solution before analysis.[8]
-
Oxidative Degradation: Treat a solution of this compound hydrochloride with 3% hydrogen peroxide at room temperature for a specified period (e.g., 2 hours).[8]
-
Thermal Degradation: Expose solid this compound hydrochloride to dry heat (e.g., 60 °C) for a specified period (e.g., 6 hours).[8]
-
Photolytic Degradation: Expose solid this compound hydrochloride to UV light (e.g., 254 nm) for a specified period (e.g., 6 hours).[8]
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method to separate the parent drug from any degradation products.[8]
Data Presentation: Summary of Forced Degradation Studies
Table 3: Summary of Forced Degradation of this compound Hydrochloride
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Number of Degradants |
| Acid Hydrolysis | 0.1 N HCl | TBD | TBD | TBD | TBD |
| Base Hydrolysis | 0.1 N NaOH | TBD | TBD | TBD | TBD |
| Oxidation | 3% H₂O₂ | TBD | TBD | TBD | TBD |
| Thermal (Solid) | Dry Heat | TBD | TBD | TBD | TBD |
| Photolytic (Solid) | UV Light (254 nm) | TBD | TBD | TBD | TBD |
| TBD: To Be Determined experimentally. |
Visualizations
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the logical flow of the experimental protocols and a hypothetical degradation pathway for a tetracycline-class antibiotic.
Caption: General workflow for solubility and forced degradation studies.
Caption: Hypothetical degradation pathway for a tetracycline compound.
Conclusion
The solubility and stability of this compound hydrochloride are critical quality attributes that must be thoroughly investigated to ensure the development of a robust and safe pharmaceutical product. This guide provides a comprehensive framework for conducting these essential studies. The generation of specific experimental data for this compound hydrochloride, following the outlined protocols, will enable researchers and drug development professionals to formulate a stable and effective dosage form.
References
- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 2. database.ich.org [database.ich.org]
- 3. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 4. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. This compound dihydrochloride | C29H40Cl2N8O8 | CID 54710993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stability indicating high performance thin layer chromatography method development and validation for quantitative determination of tetracycline hydrochloride in tetracycline hydrochloride active pharmaceutical ingredient (API) and its dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijrpp.com [ijrpp.com]
Guamecycline: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Guamecycline is a semisynthetic tetracycline antibiotic. It is structurally related to other tetracyclines and shares their broad-spectrum antibacterial activity. This guide provides a comprehensive overview of this compound, its synonyms, mechanism of action, and available scientific data. It is intended for researchers, scientists, and drug development professionals interested in this compound.
Synonyms and Chemical Identity
This compound is known by several synonyms in scientific literature and commercial products. A clear understanding of these names is crucial for comprehensive literature searches and unambiguous identification of the compound.
| Type | Name |
| International Nonproprietary Name (INN) | This compound |
| Chemical Name (CAS) | [4S-(4α,4aα,5aα,6β,12aα)]-N-[[4-[[(Aminoiminomethyl)amino]iminomethyl]-1-piperazinyl]methyl]-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-2-naphthacenecarboxamide |
| IUPAC Name | (4S,4aS,5aS,6S,12aS)-N-((4-(N-carbamimidoylcarbamimidoyl)piperazin-1-yl)methyl)-4-(dimethylamino)-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide |
| CAS Registry Number | 16545-11-2 |
| Synonyms | Guamecyclinum, Tetrabiguanide, Xanthomycin, Xanthomycin A, Xantomicina |
| Brand Names | Terratrex, Xantociclina |
| Code Name | NSC-118695 |
Mechanism of Action
Antibacterial Activity
Like other tetracyclines, this compound's primary mechanism of antibacterial action is the inhibition of protein synthesis in bacteria. It binds to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This blockage effectively halts the addition of amino acids to the growing peptide chain, leading to the cessation of protein synthesis and thereby inhibiting bacterial growth. Some evidence suggests that this compound may be able to overcome common tetracycline resistance mechanisms, such as efflux pumps and ribosomal protection proteins.
Figure 1: Antibacterial mechanism of this compound.
Antitumor Activity and DNA Damage
Interestingly, research on Xanthomycin A, a synonym for this compound, has revealed potential antitumor properties. Studies have shown that it can induce DNA strand scission.[1] This activity is notably observed in the presence of a reducing agent like dithiothreitol (DTT).[1] The proposed mechanism involves the generation of reactive oxygen species (ROS) that lead to DNA damage. This suggests a potential for this compound in anticancer research, distinct from its antibacterial role.
Figure 2: Proposed antitumor mechanism of this compound.
Quantitative Data
Table 1: In Vitro Activity of Doxycycline against Gram-Positive Bacteria
| Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus | ≤0.12 - >32 | 0.5 | 4 |
| Streptococcus pneumoniae | ≤0.06 - 16 | 0.12 | 2 |
| Enterococcus faecalis | 0.25 - >32 | 8 | 32 |
Table 2: In Vitro Activity of Doxycycline against Gram-Negative Bacteria
| Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | ≤0.5 - >32 | 2 | 16 |
| Klebsiella pneumoniae | ≤0.5 - >32 | 4 | 32 |
| Haemophilus influenzae | ≤0.25 - 4 | 0.5 | 1 |
Table 3: In Vitro Activity of Tigecycline against Gram-Positive Bacteria
| Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus (MRSA) | ≤0.06 - 2 | 0.25 | 0.5 |
| Streptococcus pneumoniae (Penicillin-resistant) | ≤0.03 - 0.25 | 0.06 | 0.12 |
| Enterococcus faecium (Vancomycin-resistant) | ≤0.03 - 0.5 | 0.12 | 0.25 |
Table 4: In Vitro Activity of Tigecycline against Gram-Negative Bacteria
| Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli (ESBL-positive) | ≤0.06 - 4 | 0.5 | 1 |
| Klebsiella pneumoniae (ESBL-positive) | ≤0.12 - 8 | 1 | 2 |
| Acinetobacter baumannii | ≤0.06 - 16 | 1 | 4 |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not widely published. However, the following sections provide generalized methodologies for the synthesis and HPLC analysis of tetracycline antibiotics, which can be adapted for this compound by researchers with expertise in medicinal chemistry and analytical sciences.
General Synthesis of Tetracycline Analogs
The synthesis of tetracycline analogs is a complex multi-step process. A common strategy involves the construction of the tetracyclic ring system through a series of condensation and cyclization reactions. A generalized workflow is presented below.
Figure 3: General workflow for the synthesis of tetracycline analogs.
A key step is often a Michael-Dieckmann or similar condensation reaction to form the core ring structure. Subsequent steps involve the introduction and modification of functional groups at various positions on the tetracycline scaffold to achieve the desired chemical entity. Purification is typically performed using chromatographic techniques such as column chromatography or preparative HPLC.
High-Performance Liquid Chromatography (HPLC) Analysis
A general reversed-phase HPLC method can be developed for the analysis of this compound. The following is a template protocol that would require optimization and validation for specific applications.
Objective: To determine the purity and concentration of this compound in a sample.
Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other suitable buffer components
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A time-programmed gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B to ensure elution of the analyte and any impurities.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Based on the UV-Vis spectrum of this compound (typically in the range of 250-380 nm for tetracyclines).
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., methanol or a mixture of mobile phases). Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve.
-
Sample Preparation: Dissolve the sample containing this compound in a suitable solvent and filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Data Analysis: Identify the this compound peak based on its retention time compared to the reference standard. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve generated from the standards.
Validation Parameters: The method should be validated according to ICH guidelines, including an assessment of:
-
Specificity
-
Linearity
-
Range
-
Accuracy
-
Precision (repeatability and intermediate precision)
-
Limit of Detection (LOD)
-
Limit of Quantitation (LOQ)
-
Robustness
Conclusion
This compound is a tetracycline antibiotic with a well-established mechanism of action against bacterial protein synthesis. Its synonym, Xanthomycin A, has also demonstrated potential antitumor activity through the induction of DNA damage. While specific quantitative antimicrobial data for this compound is limited in the public domain, comparative data from closely related tetracyclines suggest a broad spectrum of activity. The provided general protocols for synthesis and analysis can serve as a foundation for researchers to develop specific methods for this compound. Further research is warranted to fully elucidate the antimicrobial spectrum and therapeutic potential of this compound.
References
Guamecycline: An In-depth Technical Guide on its Antibacterial Spectrum of Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guamecycline is a tetracycline-class antibiotic characterized by its broad-spectrum antibacterial activity. As a derivative of the tetracycline scaffold, this compound exerts its bacteriostatic effect by inhibiting protein synthesis in a wide range of Gram-positive and Gram-negative bacteria.[1] This technical guide provides a comprehensive overview of the antibacterial spectrum of this compound, including its mechanism of action, methodologies for its evaluation, and comparative data where available. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document will leverage data from closely related and well-studied tetracyclines, such as tigecycline, to provide a representative understanding of its expected activity.
Mechanism of Action
The primary mechanism of action for this compound, consistent with other tetracycline antibiotics, is the inhibition of bacterial protein synthesis. This is achieved through the reversible binding to the 30S ribosomal subunit.[2][3] By binding to the 30S subunit, tetracyclines block the docking of aminoacyl-tRNA to the A-site of the ribosome-mRNA complex.[3][4] This action effectively prevents the elongation of the polypeptide chain, thereby halting bacterial growth.[5] Some evidence also suggests a secondary interaction with the 50S ribosomal subunit and an ability to alter the cytoplasmic membrane, leading to the leakage of intracellular components.[2]
Mechanism of Action of this compound.
Antibacterial Spectrum of Activity: Quantitative Data
Table 1: In Vitro Activity of Tigecycline against Gram-Positive Aerobes
| Bacterial Species | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus (Methicillin-susceptible) | 223 | 0.12 | 0.25 | ≤0.06 - 1 |
| Staphylococcus aureus (Methicillin-resistant) | - | 0.25 | - | - |
| Streptococcus pneumoniae (Penicillin-susceptible) | 98 | ≤0.25 | 1 | ≤0.06 - 2 |
| Streptococcus pneumoniae (Penicillin-resistant) | - | 0.03 | - | - |
| Enterococcus faecalis (Vancomycin-susceptible) | 104 | 0.06 | 0.12 | ≤0.03 - 0.5 |
| Enterococcus faecium (Vancomycin-resistant) | - | 0.12 | 0.25 | - |
Data compiled from studies on tigecycline (GAR-936).[6][7]
Table 2: In Vitro Activity of Tigecycline against Gram-Negative Aerobes
| Bacterial Species | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Escherichia coli | 220 | 0.12 | 0.25 | ≤0.06 - 4 |
| Klebsiella pneumoniae | 220 | 0.5 | 1 | ≤0.12 - 8 |
| Enterobacter cloacae | 205 | 0.5 | 1 | ≤0.12 - 4 |
| Acinetobacter baumannii | 132 | 0.5 | 1 | ≤0.12 - 4 |
| Haemophilus influenzae | 96 | 0.25 | 0.5 | ≤0.12 - 1 |
| Stenotrophomonas maltophilia | - | - | 4 | - |
Data compiled from studies on tigecycline (GAR-936).[6][7]
Experimental Protocols for Determining Antibacterial Spectrum
The antibacterial spectrum of activity for a compound like this compound is determined by measuring its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria. The standard methods for MIC determination are broth microdilution and agar dilution, as standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI).[8][9][10]
Broth Microdilution Method
This method involves preparing two-fold serial dilutions of the antibiotic in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. Following incubation, the MIC is determined as the lowest concentration of the antibiotic that inhibits visible growth of the microorganism.[11][12]
Detailed Methodology:
-
Preparation of Antibiotic Stock Solution: A stock solution of this compound is prepared in a suitable solvent and then diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to twice the highest concentration to be tested.
-
Serial Dilution: In a 96-well microtiter plate, serial two-fold dilutions of the antibiotic are made using CAMHB to achieve the desired concentration range.
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing uninoculated broth) are included.
-
Incubation: The plate is incubated at 35°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is read as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria.
Agar Dilution Method
In the agar dilution method, the antibiotic is incorporated into molten agar at various concentrations, which is then poured into petri dishes. A standardized bacterial suspension is then spotted onto the surface of the agar plates. The MIC is the lowest antibiotic concentration that prevents the growth of the bacterial colonies.[13][14][15]
Detailed Methodology:
-
Preparation of Antibiotic-Containing Agar Plates: A series of agar plates are prepared, each containing a specific concentration of this compound. This is achieved by adding the appropriate volume of the antibiotic stock solution to molten Mueller-Hinton agar (MHA) before it solidifies.
-
Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard.
-
Inoculation: The surface of each agar plate is inoculated with a standardized spot of the bacterial suspension (approximately 1-2 µL), delivering about 10^4 CFU per spot. Multiple strains can be tested on a single plate.
-
Incubation: The plates are incubated at 35°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits the growth of the bacteria at the inoculation spot.
Workflow for MIC Determination.
Conclusion
This compound is a promising broad-spectrum antibiotic belonging to the tetracycline class. Its mechanism of action, centered on the inhibition of bacterial protein synthesis, allows for activity against a wide range of Gram-positive and Gram-negative pathogens. While specific quantitative susceptibility data for this compound is limited, the extensive data available for structurally and functionally similar compounds like tigecycline provide a strong basis for understanding its potential clinical utility. The standardized methodologies of broth microdilution and agar dilution are essential for the precise determination of its antibacterial spectrum and will be crucial for its further development and clinical application. Future research should focus on generating and publishing comprehensive in vitro susceptibility data for this compound against a diverse panel of contemporary clinical isolates to fully elucidate its spectrum of activity.
References
- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microbiology - Action of tetracycline on 30s ribosomal subunits - Biology Stack Exchange [biology.stackexchange.com]
- 5. youtube.com [youtube.com]
- 6. Antimicrobial activity and spectrum of the new glycylcycline, GAR-936 tested against 1,203 recent clinical bacterial isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative in vitro activity of tigecycline against aerobic and facultative isolates recovered from hospitalized patients: an Argentinean multicenter study [pubmed.ncbi.nlm.nih.gov]
- 8. iacld.com [iacld.com]
- 9. goums.ac.ir [goums.ac.ir]
- 10. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
- 11. BSCI 424 Broth Tube Dilution MIC [science.umd.edu]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. Agar dilution - Wikipedia [en.wikipedia.org]
- 14. rr-asia.woah.org [rr-asia.woah.org]
- 15. youtube.com [youtube.com]
In Vitro Efficacy of Guamecycline and the Tetracycline Class Against Gram-Positive Bacteria: A Technical Guide
Disclaimer: This document provides a technical overview of the in vitro efficacy of the tetracycline class of antibiotics against gram-positive bacteria. Despite extensive searches, specific quantitative in vitro efficacy data for Guamecycline against common gram-positive pathogens was not publicly available. Therefore, this guide utilizes data from other tetracyclines, such as doxycycline, minocycline, and tigecycline, as representative examples of the potential activity of this class. It is explicitly stated that the antibacterial spectrum and activity of this compound are reported to be the same as Tetracycline, though comparative quantitative data is lacking in the available literature.[1][2]
Introduction to this compound and the Tetracycline Class
This compound is a semisynthetic tetracycline antibiotic.[1][2] The tetracycline class of antibiotics are broad-spectrum agents that have been in clinical use for decades. They are characterized by a four-ring hydronaphthacene backbone and are effective against a wide range of gram-positive and gram-negative bacteria, as well as atypical pathogens. The development of newer generation tetracyclines, such as tigecycline, has been crucial in combating emerging antibiotic resistance.[3][4]
Mechanism of Action
Tetracyclines, including presumably this compound, exert their bacteriostatic effect by inhibiting protein synthesis. They bind to the 30S ribosomal subunit of susceptible bacteria, which in turn blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This prevents the addition of amino acids to the growing peptide chain, thereby arresting protein synthesis and inhibiting bacterial growth.[5] Newer glycylcyclines, like tigecycline, are designed to overcome common tetracycline resistance mechanisms, such as efflux pumps and ribosomal protection.[3]
Caption: Mechanism of action of tetracyclines.
In Vitro Efficacy Data
As specific data for this compound is unavailable, the following tables summarize the in vitro activity (Minimum Inhibitory Concentration - MIC) of other tetracyclines against key gram-positive pathogens. MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Staphylococcus aureus
Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), is a major cause of infections. Tigecycline, a newer generation tetracycline, has demonstrated potent activity against both methicillin-susceptible (S. aureus - MSSA) and MRSA strains.
| Antibiotic | Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Tigecycline | S. aureus (MSSA) | 0.25 | 0.5 |
| Tigecycline | S. aureus (MRSA) | 0.25 | 0.5 |
| Data sourced from a study on 3498 recent isolates of Staphylococcus aureus.[6] |
Streptococcus species
Streptococci are a diverse group of gram-positive bacteria responsible for a variety of diseases.
| Antibiotic | Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Doxycycline | Streptococcus pneumoniae | ≤0.06 | 2 |
| Tigecycline | Streptococcus pneumoniae | ≤0.06 | 0.12 |
| Tigecycline | Viridans group streptococci | ≤0.06 | ≤0.06 |
| Data for S. pneumoniae from a surveillance study and for Viridans group streptococci from a study on bacteremic isolates.[7][8] |
Enterococcus species
Enterococci, particularly vancomycin-resistant enterococci (VRE), pose a significant therapeutic challenge.
| Antibiotic | Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Tigecycline | Enterococcus faecalis (VSE) | 0.06 | 0.12 |
| Tigecycline | Enterococcus faecium (VRE) | 0.06 | 0.12 |
| VSE: Vancomycin-Susceptible Enterococci; VRE: Vancomycin-Resistant Enterococci. Data from a global surveillance study.[9] |
Experimental Protocols
The determination of in vitro efficacy of antibiotics is typically performed using standardized methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI).
Minimum Inhibitory Concentration (MIC) Determination
The MIC values presented are generally determined using one of the following methods:
-
Broth Microdilution: This is a common method where a standardized bacterial inoculum is added to wells of a microtiter plate containing serial twofold dilutions of the antibiotic in a liquid growth medium. The MIC is the lowest concentration of the antibiotic that shows no visible bacterial growth after incubation.[10]
-
Agar Dilution: In this method, the antibiotic is incorporated into an agar medium in a series of concentrations. The surface of the agar is then inoculated with a standardized suspension of the test organism. The MIC is the lowest antibiotic concentration that prevents the growth of bacterial colonies.
-
Gradient Diffusion (Etest®): This method involves a plastic strip impregnated with a predefined gradient of antibiotic concentrations. The strip is placed on an inoculated agar plate, and after incubation, an elliptical zone of inhibition is formed. The MIC is read where the edge of the inhibition zone intersects the strip.
Caption: General workflow for MIC determination by broth microdilution.
Conclusion
References
- 1. This compound|CAS 16545-11-2|DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Tigecycline for the treatment of infections due to resistant Gram-positive organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tetracyclines: The Old, the New and the Improved – A Short Review – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. In Vitro Activities of the Glycylcycline GAR-936 against Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial activity of tigecycline (GAR-936) tested against 3498 recent isolates of Staphylococcus aureus recovered from nosocomial and community-acquired infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial Susceptibility among Gram-Positive Organisms Collected from Pediatric Patients Globally between 2004 and 2011: Results from the Tigecycline Evaluation and Surveillance Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tigecycline (GAR-936) activity against Streptococcus gallolyticus (bovis) and viridans group streptococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial susceptibility among Gram-positive and Gram-negative organisms collected from the Latin American region between 2004 and 2015 as part of the Tigecycline Evaluation and Surveillance Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Combination Susceptibility Testing of Common Antimicrobials in Vitro and the Effects of Sub-MIC of Antimicrobials on Staphylococcus aureus Biofilm Formation [frontiersin.org]
In Vitro Efficacy of Guamecycline Against Gram-Negative Bacteria: A Technical Guide
Disclaimer: As of late 2025, publicly available data on the in vitro efficacy of a specific compound named "Guamecycline" against gram-negative bacteria is not available in peer-reviewed scientific literature. This guide has been constructed to provide a framework for assessing the in vitro efficacy of a novel tetracycline antibiotic, using data from other advanced-generation tetracyclines, such as tigecycline, as representative examples. This document is intended for researchers, scientists, and drug development professionals.
Introduction
The increasing prevalence of multidrug-resistant (MDR) gram-negative bacteria poses a significant threat to global public health. The development of novel antibiotics with activity against these challenging pathogens is a critical area of research. This compound is described as an emerging, novel tetracycline derivative.[1] The tetracycline class of antibiotics has been a cornerstone of antibacterial therapy for decades, and newer generations of these compounds have been engineered to overcome common resistance mechanisms.[2]
This technical guide provides a comprehensive overview of the methodologies used to evaluate the in vitro efficacy of a new tetracycline compound, exemplified by this compound, against clinically relevant gram-negative bacteria. It also presents a framework for understanding its mechanism of action and potential resistance pathways.
Mechanism of Action
This compound, as a tetracycline derivative, is presumed to exert its antibacterial effect by inhibiting protein synthesis.[1] This mechanism involves the reversible binding to the 30S ribosomal subunit, which in turn blocks the entry of aminoacyl-tRNA into the A site of the ribosome. This action prevents the incorporation of amino acids into the growing peptide chain, leading to a bacteriostatic effect.[2][3] Advanced tetracyclines are designed to evade common resistance mechanisms like efflux pumps and ribosomal protection proteins, which can confer resistance to older tetracyclines.[1][3]
Caption: Mechanism of action of this compound.
In Vitro Efficacy Data
The primary metric for the in vitro efficacy of an antibiotic is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize representative MIC data for advanced tetracyclines against a panel of common gram-negative pathogens. This data is sourced from large-scale surveillance studies, such as the Tigecycline Evaluation and Surveillance Trial (T.E.S.T.).[4][5][6][7]
Table 1: Representative MIC Data for Advanced Tetracyclines against Enterobacteriaceae
| Organism (n) | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility (%) |
| Escherichia coli | Tigecycline | ≤0.5 | 1 | >95% |
| Klebsiella pneumoniae | Tigecycline | 1 | 2 | >90% |
| Enterobacter cloacae | Tigecycline | ≤0.5 | 1 | >95% |
| Serratia marcescens | Tigecycline | ≤1 | 2 | >95% |
Data is representative of published surveillance studies for tigecycline.[5][6]
Table 2: Representative MIC Data for Advanced Tetracyclines against Non-Fermenting Gram-Negative Bacilli
| Organism (n) | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility (%) |
| Acinetobacter baumannii | Tigecycline | 0.5 | 2 | ~95% (based on MIC≤2µg/mL) |
| Pseudomonas aeruginosa | Tigecycline | 8 | 16 | Not susceptible |
Data is representative of published surveillance studies for tigecycline.[4][7] Note: Tigecycline generally shows poor in vitro activity against Pseudomonas aeruginosa.
Experimental Protocols
Standardized methods are crucial for obtaining reliable and reproducible MIC data. The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines for antimicrobial susceptibility testing.
Broth Microdilution Method
This is the reference method for determining MICs.
-
Preparation of Antibiotic Solutions: A series of twofold dilutions of this compound are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a concentration of 5 x 10⁵ colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism.
Caption: Broth microdilution workflow.
Agar Dilution Method
This method is useful for testing multiple isolates against a single antibiotic.
-
Plate Preparation: A series of Mueller-Hinton agar plates are prepared, each containing a specific concentration of this compound.
-
Inoculum Preparation: Bacterial suspensions are prepared and standardized to a concentration of 1 x 10⁷ CFU/mL.
-
Inoculation: A standardized volume of each bacterial suspension is spot-inoculated onto the surface of each agar plate.
-
Incubation: Plates are incubated at 35°C ± 2°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria.
Disk Diffusion Method
This qualitative method determines if a bacterium is susceptible, intermediate, or resistant to an antibiotic.
-
Plate Preparation: A Mueller-Hinton agar plate is uniformly inoculated with a standardized bacterial suspension.
-
Disk Application: A paper disk impregnated with a specified amount of this compound is placed on the agar surface.
-
Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours.
-
Reading Results: The diameter of the zone of growth inhibition around the disk is measured. This zone diameter is then correlated to interpretive categories (S/I/R) based on CLSI-defined breakpoints.
Mechanisms of Resistance in Gram-Negative Bacteria
Gram-negative bacteria can develop resistance to tetracyclines through several mechanisms. Understanding these is crucial for the development and positioning of new drugs like this compound.
-
Efflux Pumps: These are membrane proteins that actively transport the antibiotic out of the bacterial cell, preventing it from reaching its ribosomal target. The Resistance-Nodulation-Division (RND) family of efflux pumps, such as AcrAB-TolC in E. coli, are major contributors to tetracycline resistance.[3]
-
Ribosomal Protection Proteins (RPPs): These proteins bind to the ribosome and dislodge the tetracycline molecule, allowing protein synthesis to resume. The tet(M) and tet(O) genes are common examples.[3]
-
Enzymatic Inactivation: This is a less common mechanism for tetracyclines but involves chemical modification of the antibiotic, rendering it inactive.
-
Target Site Mutations: Mutations in the 16S rRNA component of the 30S ribosomal subunit can reduce the binding affinity of tetracyclines.
Caption: Key resistance mechanisms to tetracyclines.
Conclusion
While specific data for this compound is not yet in the public domain, the framework provided in this guide outlines the essential in vitro studies required to characterize its activity against gram-negative bacteria. By leveraging established protocols for antimicrobial susceptibility testing and understanding the known mechanisms of action and resistance within the tetracycline class, researchers can effectively evaluate the potential of this compound as a new therapeutic agent in the fight against multidrug-resistant pathogens. The generation of robust MIC data against a diverse panel of clinical isolates will be the critical next step in its development pathway.
References
- 1. Recent developments in tetracycline antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | The tigecycline resistance mechanisms in Gram-negative bacilli [frontiersin.org]
- 4. Antimicrobial susceptibility among gram-negative isolates collected in the USA between 2005 and 2011 as part of the Tigecycline Evaluation and Surveillance Trial (T.E.S.T.) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Update on antimicrobial susceptibility rates among gram-negative and gram-positive organisms in the United States: results from the Tigecycline Evaluation and Surveillance Trial (TEST) 2005 to 2007 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Susceptibility of important Gram-negative pathogens to tigecycline and other antibiotics in Latin America between 2004 and 2010 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial susceptibility among gram-negative isolates collected from intensive care units in North America, Europe, the Asia-Pacific Rim, Latin America, the Middle East, and Africa between 2004 and 2009 as part of the Tigecycline Evaluation and Surveillance Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Guamecycline vs. Other Tetracyclines: A Technical Overview for Researchers
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comparative overview of guamecycline and other tetracycline antibiotics, with a focus on available clinical data, potential mechanisms of action, and the experimental methodologies relevant to their study. While direct, extensive comparative data for this compound against newer tetracyclines like doxycycline and minocycline is limited in publicly available literature, this document synthesizes the existing information to provide a foundational understanding for research and development professionals. The guide includes a summary of a key clinical trial, standardized experimental protocols, and visualizations of relevant biological and experimental pathways.
Introduction
Tetracyclines are a broad-spectrum class of antibiotics that function by inhibiting protein synthesis in bacteria.[1] This family of drugs has evolved over several generations, from the naturally occurring tetracycline to semi-synthetic derivatives like doxycycline and minocycline, and newer agents such as tigecycline.[2] this compound is a semi-synthetic tetracycline derivative that has been investigated for its clinical efficacy, particularly in respiratory tract infections.[3][4] This guide aims to provide a detailed technical comparison of this compound with other tetracyclines, leveraging available data and outlining standard experimental procedures for their evaluation.
Chemical Structures and Mechanism of Action
Tetracyclines share a common four-ring naphthacene carboxamide core. This compound, specifically, is N-((4-(amidinoamidino)-1-piperazinyl)methyl)-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-2-naphthacenecarboxamide.[5]
The primary mechanism of action for all tetracyclines involves binding to the 30S ribosomal subunit of bacteria, which in turn blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[1] This action effectively prevents the addition of amino acids to the growing peptide chain, leading to the inhibition of protein synthesis and a bacteriostatic effect.
Comparative Clinical Data: this compound vs. Tetracycline
A key double-blind clinical trial provides the most direct comparison available between this compound and tetracycline hydrochloride in the treatment of acute exacerbations of chronic bronchitis.[3]
Efficacy
The study demonstrated that this compound led to a significantly faster clearing of sputum compared to tetracycline.[3]
| Parameter | This compound | Tetracycline HCl |
| Mean Days for Sputum Clearing | 4.8 | 6.3 |
| Treatment Regimen | 300 mg every 6 hours | 207 mg every 6 hours |
| Data from a clinical trial in patients with acute exacerbations of chronic bronchitis.[3] |
Safety and Tolerability
This compound was associated with a notably lower incidence of side effects compared to tetracycline in the same study.[3]
| Parameter | This compound | Tetracycline HCl |
| Incidence of Side Effects | 4% | 33% |
| Data from a clinical trial in patients with acute exacerbations of chronic bronchitis.[3] |
Common side effects associated with tetracyclines, in general, include gastrointestinal issues such as nausea, vomiting, and diarrhea, as well as photosensitivity.[6][7] More severe, though rarer, adverse effects can include hepatotoxicity and intracranial hypertension.[2][6]
Pharmacokinetics
Detailed pharmacokinetic data for this compound is not extensively available in the public domain. For other tetracyclines, pharmacokinetic profiles vary, influencing their clinical applications.[8]
| Tetracycline | Oral Bioavailability | Half-life (hours) | Primary Elimination Route |
| Tetracycline | ~60-80% | 6-12 | Renal |
| Doxycycline | ~90-100% | 15-25 | Renal and Fecal |
| Minocycline | ~95-100% | 11-22 | Hepatic |
| This table presents generalized pharmacokinetic parameters for common tetracyclines. Specific values can vary between studies and patient populations.[2][8] |
In Vitro Antibacterial Activity
| Organism | Tetracycline (MIC90, µg/mL) | Doxycycline (MIC90, µg/mL) | Minocycline (MIC90, µg/mL) |
| Streptococcus pneumoniae | ≥32 | 4 | 8 |
| Haemophilus influenzae | 32 | 4 | N/A |
| Mycoplasma pneumoniae | 0.5 | 0.5 | N/A |
| MIC90 values represent the concentration at which 90% of isolates are inhibited. These values are illustrative and can vary based on geographic location and time of isolate collection.[9] |
Experimental Protocols
Detailed experimental protocols from the specific comparative study of this compound are not available. Therefore, this section outlines standardized methodologies for key experiments relevant to the evaluation of tetracyclines.
Clinical Trial Protocol for Acute Exacerbation of Chronic Bronchitis
The following is a generalized workflow for a clinical trial investigating antibiotics for respiratory tract infections, based on common practices.[10][11]
-
Patient Selection: Patients diagnosed with acute exacerbations of chronic bronchitis, characterized by increased cough and purulent sputum, are enrolled. Exclusion criteria typically include recent antibiotic use and presence of other significant respiratory diseases.[3]
-
Treatment Administration: In a double-blind study, patients are randomly assigned to receive either this compound or a comparator tetracycline in identical capsules. Dosing is administered at regular intervals for a defined period (e.g., 5-7 days).[3]
-
Assessments:
-
Sputum Analysis: Sputum samples are collected at baseline and at the end of treatment. Analysis includes macroscopic evaluation (volume, purulence) and microscopic examination for cellular components.[12][13]
-
Respiratory Function: Spirometry is performed to measure parameters such as Forced Vital Capacity (FVC) and Forced Expiratory Volume in 1 second (FEV1) at baseline and post-treatment.[14]
-
Clinical Evaluation: Daily records of symptoms like cough and dyspnea are maintained. Overall therapeutic effect is categorized (e.g., excellent, good, negative).[3]
-
Safety Monitoring: Patients are monitored for any adverse effects throughout the study.[3]
-
In Vitro Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation.[15] The broth microdilution method is a standard procedure.
-
Preparation of Antibiotic Solutions: A stock solution of the tetracycline is prepared and serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: The bacterial strain to be tested is grown in a suitable broth to a standardized turbidity (e.g., 0.5 McFarland standard).
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the bacterial suspension. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Reading and Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible bacterial growth.[15]
Logical Comparison of Tetracycline Generations
The evolution of tetracyclines can be visualized based on their spectrum of activity and resistance coverage.
Conclusion
This compound has demonstrated clinical efficacy, particularly in the context of respiratory tract infections, with a favorable safety profile compared to first-generation tetracycline in at least one head-to-head trial.[3] However, a comprehensive understanding of its place among the broader class of tetracyclines is hampered by the limited availability of direct comparative studies against second-generation agents like doxycycline and minocycline. Further research, including detailed pharmacokinetic and pharmacodynamic studies, as well as broader in vitro susceptibility testing, is necessary to fully elucidate the therapeutic potential of this compound for modern clinical practice. The experimental protocols and comparative frameworks provided in this guide offer a foundation for such future investigations.
References
- 1. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetracycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. Induced Sputum as a Method for the Study of Bronchial Inflammation | Archivos de Bronconeumología [archbronconeumol.org]
- 5. Methods of Sputum and Mucus Assessment for Muco-Obstructive Lung Diseases in 2022: Time to “Unplug” from Our Daily Routine! - PMC [pmc.ncbi.nlm.nih.gov]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. goodrx.com [goodrx.com]
- 8. Comparative efficacy of tetracyclines against isolates of Mycobacterium avium complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of Oral Tetracyclines in the Treatment of Adult Patients with Community-Acquired Bacterial Pneumonia: A Literature Review on the Often-Overlooked Antibiotic Class - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In-vitro activity of antibacterial drugs and clinical practice | Drug and Therapeutics Bulletin [dtb.bmj.com]
- 11. ijpcbs.com [ijpcbs.com]
- 12. Methodology for Sputum Induction and Laboratory Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sputum Analysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Assessing time to pulmonary function benefit following antibiotic treatment of acute cystic fibrosis exacerbations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
Potential Research Applications of Guamecycline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Guamecycline, a semisynthetic tetracycline derivative, presents a compelling subject for research and development beyond its established antibacterial properties.[1][2] While specific data on this compound is limited, its structural similarity to other well-studied tetracyclines, such as doxycycline, minocycline, and tigecycline, provides a strong rationale for exploring its potential in non-antimicrobial applications. This guide summarizes the core mechanism of action of tetracyclines and delves into the promising research avenues for this compound in anti-inflammatory and anti-cancer therapies. The information presented herein, including quantitative data and experimental protocols, is largely based on studies of its close analogs, offering a foundational framework for future investigations into this compound's unique therapeutic potential.
Core Mechanism of Action: A Tetracycline Heritage
This compound, as a member of the tetracycline family, is presumed to share the primary antibacterial mechanism of action: the inhibition of bacterial protein synthesis. This is achieved by binding to the 30S ribosomal subunit, which in turn blocks the attachment of aminoacyl-tRNA to the mRNA-ribosome complex, ultimately halting the elongation of the peptide chain.[3] This bacteriostatic action is the hallmark of the tetracycline class.[4]
However, the therapeutic potential of tetracyclines extends beyond their antibiotic effects. A growing body of evidence highlights their ability to modulate host cellular processes, particularly those involved in inflammation and cancer progression. These non-antibiotic properties are the focus of this guide.
Potential Research Application I: Anti-Inflammatory Effects
Tetracyclines, including doxycycline and minocycline, have demonstrated significant anti-inflammatory properties independent of their antimicrobial activity.[5][6] These effects are mediated through several mechanisms, making this compound a candidate for investigation in a range of inflammatory conditions.
Inhibition of Matrix Metalloproteinases (MMPs)
A key anti-inflammatory mechanism of tetracyclines is the inhibition of MMPs, a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix.[7][8] Overactivity of MMPs is implicated in various inflammatory diseases. Tetracyclines are thought to inhibit MMPs through direct chelation of the zinc ion at the enzyme's active site.[8]
Modulation of Inflammatory Signaling Pathways
Tetracyclines have been shown to modulate key inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. Doxycycline has been shown to inhibit NF-κB activation, thereby reducing the production of inflammatory cytokines.[9][10][11][12]
Signaling Pathway: Doxycycline Inhibition of NF-κB Activation
References
- 1. karger.com [karger.com]
- 2. Minocycline as a prospective therapeutic agent for cancer and non-cancer diseases: a scoping review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Doxycycline as an anti-inflammatory agent: updates in dermatology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Matrix metalloproteinase inhibitor properties of tetracyclines: therapeutic potential in cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Matrix metalloproteinase inhibition with tetracyclines for the treatment of coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Doxycycline is an NF-κB inhibitor that induces apoptotic cell death in malignant T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Doxycycline attenuates breast cancer related inflammation by decreasing plasma lysophosphatidate concentrations and inhibiting NF-κB activation | springermedizin.de [springermedizin.de]
- 11. researchgate.net [researchgate.net]
- 12. Doxycycline attenuates breast cancer related inflammation by decreasing plasma lysophosphatidate concentrations and inhibiting NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Effect of Guamecycline on the Bacterial 30S Ribosomal Subunit
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guamecycline, a member of the tetracycline class of antibiotics, exerts its bacteriostatic effect by inhibiting protein synthesis in prokaryotes. This guide delineates the molecular mechanism underpinning this compound's interaction with the bacterial 30S ribosomal subunit. By binding to a specific site on the 16S rRNA, this compound sterically hinders the attachment of aminoacyl-tRNA (aa-tRNA) to the ribosomal A-site, thereby arresting the elongation phase of translation. This document provides a comprehensive overview of this interaction, including quantitative binding data for closely related tetracyclines, detailed experimental protocols for studying these interactions, and visual representations of the key molecular pathways and experimental workflows.
Introduction
The ribosome, a complex molecular machine responsible for protein synthesis, is a primary target for a multitude of antibiotics.[1] The structural and functional differences between prokaryotic (70S) and eukaryotic (80S) ribosomes allow for selective targeting of bacterial protein synthesis. This compound, a semi-synthetic tetracycline derivative, leverages this difference to effectively inhibit bacterial growth. Its mechanism of action is centered on the small ribosomal subunit (30S), a key player in the decoding of mRNA.[2] Understanding the precise molecular interactions between this compound and the 30S subunit is paramount for the rational design of novel antibiotics and for combating the growing threat of antimicrobial resistance.
Mechanism of Action
This compound, like other tetracyclines, functions as a protein synthesis inhibitor.[2] Upon entry into the bacterial cell, it binds to the 30S ribosomal subunit. This binding event is the critical step in its antibacterial activity.
The primary binding site for tetracyclines, often denoted as the Tet-1 site, is located on the 30S subunit in a pocket formed by helices 31 (h31) and 34 (h34) of the 16S rRNA.[3] This binding physically obstructs the path of the incoming aminoacyl-tRNA (aa-tRNA) to the A-site (acceptor site) of the ribosome. By preventing the stable accommodation of the aa-tRNA, this compound effectively halts the elongation of the polypeptide chain, leading to a cessation of protein synthesis and, consequently, inhibition of bacterial growth.[4][5]
Signaling Pathway of this compound Action
The inhibitory action of this compound can be visualized as a direct interference in the translation elongation cycle. The following diagram illustrates this pathway.
References
- 1. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structural Characterization of an Alternative Mode of Tigecycline Binding to the Bacterial Ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Novel Aminomethylcycline Omadacycline Has High Specificity for the Primary Tetracycline-Binding Site on the Bacterial Ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rRNA Binding Sites and the Molecular Mechanism of Action of the Tetracyclines - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetics of Guamecycline: An In-depth Technical Guide
Disclaimer: As of late 2025, detailed pharmacokinetic data for Guamecycline in the public domain is scarce. This guide provides a comprehensive overview of the available information on this compound and presents a detailed pharmacokinetic profile of the structurally and functionally related glycylcycline antibiotic, Tigecycline, to serve as a reference for researchers, scientists, and drug development professionals. The experimental protocols and quantitative data presented for Tigecycline are intended to offer insights into the methodologies used for and the potential pharmacokinetic properties of tetracycline-class antibiotics.
Introduction to this compound
This compound is a tetracycline derivative antibiotic.[1] Like other tetracyclines, its mechanism of action involves the inhibition of bacterial protein synthesis. It achieves this by binding to the 30S ribosomal subunit, which in turn blocks the attachment of aminoacyl-tRNA to the mRNA-ribosome complex, ultimately halting the elongation of the peptide chain and inhibiting bacterial growth.[1] this compound is effective against a variety of bacterial infections, including those of the respiratory tract and skin.[1] It can be administered both orally and intravenously.[1]
General Pharmacokinetic Principles of Tetracyclines
The pharmacokinetics of tetracyclines, including absorption, distribution, metabolism, and excretion (ADME), can vary. Generally, they are absorbed to different extents after oral administration, with some being affected by food and dairy products. They distribute into various tissues and body fluids. Metabolism of older tetracyclines is limited, and they are primarily excreted in the urine and feces.[2][3]
Pharmacokinetics of Tigecycline: A Surrogate Profile
Due to the limited specific data on this compound, the following sections detail the pharmacokinetics of Tigecycline, the first-in-class glycylcycline antibiotic. Tigecycline shares a structural relationship with the tetracycline class and has undergone extensive pharmacokinetic evaluation.
Quantitative Pharmacokinetic Data for Tigecycline
The following tables summarize key pharmacokinetic parameters of Tigecycline from various studies.
Table 1: Single-Dose Pharmacokinetics of Tigecycline in Healthy Adults
| Parameter | 12.5 mg | 25 mg | 50 mg | 100 mg | 200 mg | 300 mg |
| Cmax (ng/mL) | 110 | 145 | 299 | 549 | 1390 | 2800 |
| AUC (ng·h/mL) | 750 | 1120 | 2270 | 4710 | 11100 | 17900 |
| t1/2 (h) | 22.1 | 21.7 | 20.1 | 28.3 | 47.9 | 67.2 |
| CL (L/h/kg) | 0.3 | 0.3 | 0.3 | 0.2 | 0.2 | 0.2 |
| Vss (L/kg) | 9.9 | 10.4 | 10.1 | 7.9 | 7.1 | 7.0 |
Data adapted from a study in healthy subjects.[4]
Table 2: Multiple-Dose Pharmacokinetics of Tigecycline in Healthy Adults
| Parameter | 25 mg q12h | 50 mg q12h | 100 mg q12h |
| Cmax,ss (ng/mL) | 228 | 448 | 918 |
| Cmin,ss (ng/mL) | 69 | 143 | 305 |
| AUC0-12,ss (ng·h/mL) | 981 | 2030 | 4333 |
| t1/2 (h) | 37.5 | 47.5 | 55.6 |
| CL/F (L/h/kg) | 0.4 | 0.3 | 0.3 |
| Vss/F (L/kg) | 19.9 | 14.8 | 12.9 |
Data represents steady-state parameters after multiple doses.[4]
Absorption
Tigecycline is administered intravenously due to poor oral absorption.[5]
Distribution
Tigecycline exhibits a large volume of distribution, indicating extensive tissue penetration.[4][6] The steady-state volume of distribution (Vss) has been reported to be between 7 to 10 L/kg in healthy subjects.[4]
Metabolism
Tigecycline is not extensively metabolized. The major metabolic pathways identified are glucuronidation of the parent drug and N-acetylation of a minocycline-related metabolite.[7]
Excretion
The primary route of elimination for Tigecycline is biliary excretion of the unchanged drug, with about 59% of a radioactive dose recovered in the feces.[7] Approximately 32% is excreted in the urine, primarily as unchanged drug and minor metabolites.[7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. The following protocols are based on clinical trials conducted for Tigecycline.
Single and Multiple Ascending Dose Studies
Objective: To evaluate the safety, tolerability, and pharmacokinetics of single and multiple ascending intravenous doses of Tigecycline in healthy subjects.[4]
Methodology:
-
Study Design: Randomized, double-blind, placebo-controlled, ascending dose studies.
-
Participants: Healthy adult male volunteers.
-
Dosing:
-
Single-Dose: Intravenous infusions of 12.5, 25, 50, 75, 100, 150, 200, and 300 mg of Tigecycline or placebo administered over 30 or 60 minutes.[4]
-
Multiple-Dose: A loading dose of Tigecycline (50, 100, or 200 mg) or placebo on day 1, followed by maintenance doses (25, 50, or 100 mg) every 12 hours for 9 days.[4]
-
-
Sample Collection: Serial blood samples collected at predefined time points post-infusion. Urine samples were also collected.
-
Bioanalysis: Plasma and urine concentrations of Tigecycline were determined using a validated high-performance liquid chromatography (HPLC) method.
-
Pharmacokinetic Analysis: Non-compartmental analysis was used to determine pharmacokinetic parameters such as Cmax, AUC, t1/2, CL, and Vss.
Mass Balance Study
Objective: To determine the routes of metabolism and excretion of Tigecycline.[7]
Methodology:
-
Study Design: Open-label, single-center study.
-
Participants: Healthy adult male volunteers.
-
Dosing: A single intravenous infusion of [14C]-labeled Tigecycline.
-
Sample Collection: Blood, urine, and feces were collected at regular intervals for an extended period to ensure capture of most of the radioactivity.
-
Bioanalysis: Total radioactivity in samples was measured by liquid scintillation counting. The parent drug and metabolites were profiled using HPLC with radiometric detection and identified by mass spectrometry.
-
Data Analysis: The percentage of the radioactive dose recovered in urine and feces was calculated. The metabolic profile in plasma, urine, and feces was determined.
Visualizations
Mechanism of Action of Tetracycline Antibiotics
The following diagram illustrates the general mechanism of action for tetracycline-class antibiotics, including this compound.
Caption: Inhibition of bacterial protein synthesis by this compound.
Experimental Workflow for a Pharmacokinetic Study
This diagram outlines a typical workflow for a clinical pharmacokinetic study, such as those conducted for Tigecycline.
Caption: A generalized workflow for a clinical pharmacokinetic study.
Conclusion
While specific, in-depth pharmacokinetic data for this compound remains limited in publicly accessible scientific literature, its classification as a tetracycline antibiotic provides a foundational understanding of its likely mechanism of action. The comprehensive pharmacokinetic profile of the related glycylcycline, Tigecycline, offers a valuable surrogate for understanding the potential ADME properties and for designing future pharmacokinetic studies of this compound. Further research is necessary to fully characterize the pharmacokinetic profile of this compound and to establish its optimal dosing regimens in various patient populations.
References
- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics/Pharmacodynamics models of veterinary antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The pharmacokinetic and pharmacodynamic profile of tigecycline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of tigecycline in turkeys following different routes of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Investigation of Guamecycline in Molecular Biology: A Review of Current Knowledge
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guamecycline is a tetracycline derivative antibiotic.[1] While its general mechanism of action aligns with other tetracyclines, a comprehensive understanding of its specific molecular interactions and broader effects on cellular signaling pathways remains limited in publicly available research. This guide summarizes the established mechanism of this compound and highlights the current knowledge gaps, providing a foundation for future research endeavors.
Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound, like other members of the tetracycline class of antibiotics, functions by inhibiting protein synthesis in bacteria.[1] This action is crucial for its antibacterial efficacy. The process involves the following key steps:
-
Entry into the Bacterial Cell : Tetracyclines traverse the outer membrane of gram-negative bacteria through porin channels.[2] They then diffuse through the inner cytoplasmic membrane to accumulate in the cytoplasm.[2]
-
Binding to the 30S Ribosomal Subunit : Inside the bacterium, this compound binds to the 30S ribosomal subunit.[1] The 30S subunit is a critical component of the bacterial ribosome, which is responsible for translating messenger RNA (mRNA) into protein.
-
Blocking of Aminoacyl-tRNA Attachment : The binding of this compound to the 30S subunit physically obstructs the A-site, preventing the attachment of aminoacyl-transfer RNA (tRNA).[1]
-
Halting Peptide Chain Elongation : By blocking the incoming aminoacyl-tRNA, this compound effectively halts the elongation of the polypeptide chain, thereby inhibiting protein synthesis.[1]
-
Bacteriostatic Effect : The inhibition of protein synthesis prevents bacterial growth and replication, leading to a bacteriostatic effect.
This mechanism of action is selective for bacteria over eukaryotes due to differences in ribosomal structure (70S in bacteria vs. 80S in eukaryotes) and the differential accumulation of the antibiotic in bacterial cells.[2]
Experimental Protocols
-
Minimum Inhibitory Concentration (MIC) Assays : To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
-
In Vitro Protein Synthesis Inhibition Assays : Using bacterial cell-free extracts to directly measure the effect of this compound on translation.
-
Ribosome Binding Assays : To quantify the binding affinity of this compound to the 30S ribosomal subunit.
-
Efflux Pump Inhibition Assays : To investigate if this compound is a substrate for bacterial efflux pumps, a common mechanism of tetracycline resistance.
Signaling Pathways and Future Directions
Currently, there is a lack of specific information regarding the direct effects of this compound on eukaryotic signaling pathways. While research on other tetracycline derivatives like tigecycline has suggested potential interactions with pathways such as PI3K/AKT and Wnt/β-catenin in the context of cancer, these findings cannot be directly extrapolated to this compound without specific investigation.[3]
Future research should aim to:
-
Characterize the binding site of this compound on the bacterial ribosome with high-resolution structural biology techniques.
-
Investigate potential off-target effects and interactions with eukaryotic cellular components.
-
Explore the impact of this compound on the host microbiome.
-
Elucidate the mechanisms of resistance to this compound.
Data Presentation
Due to the absence of specific quantitative data on this compound's molecular interactions in the available literature, a data table for comparison cannot be provided at this time.
Visualization of the Core Mechanism
The following diagram illustrates the established mechanism of action of this compound in inhibiting bacterial protein synthesis.
Caption: Inhibition of bacterial protein synthesis by this compound.
References
basic characteristics of Xanthocycline (Guamecycline)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the basic characteristics of Xanthocycline, also known as Guamecycline. It covers its core chemical properties, mechanism of action, antibacterial spectrum, and other relevant technical information for research and development purposes.
Core Chemical and Physical Properties
This compound is a derivative of the tetracycline class of antibiotics. Its fundamental properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C29H38N8O8 |
| Molecular Weight | 626.66 g/mol |
| Classification | Tetracycline Antibiotic |
| Administration Routes | Oral and Intravenous[1] |
Mechanism of Action
This compound exerts its antibacterial effect through the inhibition of protein synthesis in bacteria. This mechanism is consistent with other antibiotics in the tetracycline class.[1] The process involves the following key steps:
-
Binding to the 30S Ribosomal Subunit : this compound binds to the 30S ribosomal subunit of the bacterial ribosome.[1][2]
-
Blockade of aminoacyl-tRNA Attachment : This binding action effectively prevents the attachment of aminoacyl-tRNA to the A-site of the mRNA-ribosome complex.[1][2]
-
Inhibition of Peptide Elongation : By blocking the incoming aminoacyl-tRNA, the elongation of the polypeptide chain is halted.[1]
-
Bacteriostatic Effect : The cessation of protein synthesis leads to the inhibition of bacterial growth and reproduction.
A notable characteristic of this compound is its potential to circumvent common bacterial resistance mechanisms that affect older tetracyclines, such as efflux pumps and ribosomal protection proteins.[1]
Caption: Mechanism of action of this compound.
Antibacterial Spectrum
This compound is a broad-spectrum antibiotic with demonstrated efficacy against a wide array of pathogenic bacteria.[1] It is indicated for treating various bacterial infections, including those of the respiratory tract and skin.[1] Clinical research has shown its effectiveness against many bacteria that have developed resistance to traditional antibiotics.[1]
While specific Minimum Inhibitory Concentration (MIC) data for this compound is not widely available in the public domain, the following table presents MIC data for Tigecycline, a related glycylcycline antibiotic, to provide a contextual understanding of the potential spectrum of activity.
| Bacterial Species | MIC50 (μg/mL) | MIC90 (μg/mL) |
| Streptococcus pneumoniae (penicillin-resistant) | - | 0.03[3] |
| Enterococcus spp. (vancomycin-resistant) | - | 0.12 - 0.25[3] |
| Staphylococcus aureus (oxacillin-resistant) | 0.25[3] | - |
| Acinetobacter spp. | - | 2[3] |
| Stenotrophomonas maltophilia | - | 4[3] |
| Haemophilus influenzae | - | 1 - 2[3] |
| Moraxella catarrhalis | - | 0.12[3] |
| Neisseria spp. | - | 0.12 - 0.5[3] |
| Enterobacteriaceae | - | ≤ 4 |
Pharmacokinetic Profile
Detailed pharmacokinetic parameters for this compound are not extensively documented in publicly accessible literature. However, to provide a representative profile for a modern tetracycline derivative, the pharmacokinetic data for Tigecycline is presented below. These values are derived from studies in healthy adult volunteers.
| Parameter | Value | Description |
| Half-life (t1/2) | ~40 - 60 hours | The time required for the concentration of the drug in the body to be reduced by half.[4] |
| Volume of Distribution (Vd) | 7 - 17 L/kg | A theoretical volume that the total amount of administered drug would have to occupy to provide the same concentration as it is in blood plasma.[4] |
| Clearance (CL) | 0.2 - 0.3 L/h/kg | The rate at which the drug is removed from the body.[4] |
| Excretion | < 13% unchanged in urine | The primary routes of elimination from the body.[4] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound against various bacterial strains can be determined using the broth microdilution method, a standard laboratory procedure.
Principle: This method involves preparing a series of dilutions of the antibiotic in a liquid growth medium, which are then inoculated with a standardized number of bacteria. The MIC is the lowest concentration of the antibiotic that prevents visible bacterial growth after a specified incubation period.
Detailed Methodology:
-
Preparation of Antibiotic Stock Solution: A stock solution of this compound is prepared at a known high concentration in a suitable solvent.
-
Serial Dilutions: In a 96-well microtiter plate, serial twofold dilutions of the this compound stock solution are made in a cation-adjusted Mueller-Hinton broth to achieve a range of final concentrations.
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This is then further diluted to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in each well.
-
Inoculation: Each well of the microtiter plate containing the diluted antibiotic is inoculated with the standardized bacterial suspension. A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are also included.
-
Incubation: The inoculated microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.
-
Interpretation of Results: After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of this compound at which there is no visible growth of the bacteria.
References
- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 2. rRNA Binding Sites and the Molecular Mechanism of Action of the Tetracyclines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity and spectrum of the new glycylcycline, GAR-936 tested against 1,203 recent clinical bacterial isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. e-lactancia.org [e-lactancia.org]
Exploratory Studies on Guamecycline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guamecycline is a semisynthetic tetracycline antibiotic. While specific exploratory studies on its derivatives are limited in publicly available literature, this guide provides an in-depth technical overview of the core principles and methodologies relevant to the exploration of novel tetracycline derivatives, using modern C9-substituted analogs such as aminomethylcyclines and glycylcyclines as representative examples. This document details the mechanism of action, synthesis protocols, and in vitro evaluation of such compounds, offering a foundational resource for researchers engaged in the development of new tetracycline-class antibiotics to combat antimicrobial resistance.
Introduction to this compound and its Analogs
This compound is a tetracycline antibiotic, a class of drugs known for their broad-spectrum antibacterial activity. The core structure of tetracyclines offers multiple sites for chemical modification to generate derivatives with improved potency, expanded spectrum, and the ability to overcome common resistance mechanisms. This compound itself has the chemical formula C₂₉H₃₈N₈O₈ and is understood to function similarly to other tetracyclines by inhibiting bacterial protein synthesis.[1]
Given the limited specific data on this compound derivatives, this guide will focus on the well-documented exploratory studies of analogous C9-substituted tetracyclines. These derivatives, which include the aminomethylcyclines (e.g., Omadacycline) and glycylcyclines (e.g., Tigecycline), represent the forefront of tetracycline research and provide a robust framework for understanding the structure-activity relationships (SAR) and developmental pathways for new antibiotics in this class.[2][3]
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Tetracycline antibiotics, including this compound and its modern analogs, exert their bacteriostatic effect by targeting the bacterial ribosome. Specifically, they bind to the 30S ribosomal subunit, which is a crucial component of the protein synthesis machinery in bacteria.[4] This binding event physically blocks the docking of aminoacyl-tRNA to the A-site of the ribosome-mRNA complex. By preventing the attachment of new amino acids, the elongation of the polypeptide chain is halted, ultimately leading to the cessation of protein synthesis and inhibition of bacterial growth.[5]
Modern tetracycline derivatives are designed to overcome the two primary mechanisms of bacterial resistance to older tetracyclines:
-
Efflux Pumps: These are membrane proteins that actively transport tetracycline molecules out of the bacterial cell, preventing them from reaching their ribosomal target.
-
Ribosomal Protection Proteins: These proteins can dislodge tetracycline from its binding site on the ribosome, allowing protein synthesis to resume.[5]
The strategic placement of bulky substituents at the C9 position of the tetracycline scaffold, as seen in glycylcyclines and aminomethylcyclines, creates steric hindrance that interferes with the action of both efflux pumps and ribosomal protection proteins.[2] This allows these newer derivatives to maintain activity against many multi-drug resistant (MDR) bacterial strains.
Quantitative Data: In Vitro Antibacterial Activity
The antibacterial efficacy of novel antibiotic candidates is primarily assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial strains. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium under defined in vitro conditions. Lower MIC values indicate greater potency.
The following tables summarize the in vitro activity of modern tetracycline derivatives against various Gram-positive and Gram-negative bacteria, including strains with known resistance mechanisms.
Table 1: In Vitro Activity of Aminomethylcyclines (e.g., Omadacycline) Against Gram-Positive Bacteria
| Bacterial Species | Resistance Mechanism | Omadacycline MIC Range (µg/mL) | Reference Tetracycline MIC Range (µg/mL) |
| Staphylococcus aureus (MSSA) | - | ≤0.06 - 0.5 | 0.25 - 2 |
| Staphylococcus aureus (MRSA) | Methicillin Resistance | ≤0.06 - 1 | 1 - >64 |
| Staphylococcus aureus | Tetracycline Efflux (TetK) | 0.25 - 1 | 16 - 64 |
| Staphylococcus aureus | Ribosomal Protection (TetM) | 0.25 - 1 | 32 - >64 |
| Enterococcus faecalis | - | ≤0.06 - 0.25 | 0.12 - 8 |
| Enterococcus faecalis (VRE) | Vancomycin Resistance | 0.12 - 0.25 | 0.25 - 16 |
| Streptococcus pneumoniae | - | ≤0.06 - 0.12 | 0.12 - 4 |
| Streptococcus pneumoniae | Penicillin-Resistant | ≤0.06 - 0.12 | 0.25 - 8 |
Data compiled from studies on aminomethylcyclines.[6]
Table 2: In Vitro Activity of Glycylcyclines (e.g., Tigecycline) Against a Broad Spectrum of Bacteria
| Bacterial Species | Resistance Mechanism | Tigecycline MIC₉₀ (µg/mL) |
| Enterococcus faecalis | Vancomycin-Resistant | 0.12 |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.25 |
| Streptococcus pneumoniae | Penicillin-Resistant | 0.12 |
| Acinetobacter baumannii | Multi-drug Resistant | 2 |
| Escherichia coli | ESBL-producing | 0.5 |
| Klebsiella pneumoniae | ESBL-producing | 1 |
MIC₉₀ is the concentration required to inhibit 90% of the isolates. Data compiled from various in vitro studies.
Experimental Protocols
Synthesis of a Representative C9-Aminomethylcycline Derivative (Omadacycline)
This protocol describes a general method for the synthesis of 9-aminomethylcyclines starting from minocycline, a readily available tetracycline.
Materials:
-
Minocycline hydrochloride
-
N-(hydroxymethyl)phthalimide
-
Triflic acid (or other strong acid catalyst)
-
Methylamine
-
Trimethylacetaldehyde
-
Reducing agent (e.g., sodium cyanoborohydride)
-
Appropriate solvents (e.g., acetonitrile, water)
Procedure:
-
Alkylation at C9-position:
-
Dissolve minocycline hydrochloride in a strong acid such as triflic acid.
-
Add N-(hydroxymethyl)phthalimide to the solution. This reaction introduces a phthalimidomethyl group at the C9 position of the minocycline scaffold.
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by a suitable chromatographic technique (e.g., HPLC).
-
-
Deprotection of the Amine Group:
-
The product from the previous step is reacted with methylamine. This step removes the phthalimide protecting group, yielding 9-aminomethylminocycline.
-
-
Reductive Alkylation:
-
The 9-aminomethylminocycline intermediate is then reacted with an aldehyde, such as trimethylacetaldehyde, under reductive alkylation conditions.
-
A reducing agent is added to the reaction mixture to facilitate the formation of the final C9-alkylaminomethyl side chain.
-
-
Purification:
-
The crude product is purified using chromatographic techniques, such as reversed-phase HPLC, to yield the final pure aminomethylcycline derivative.
-
The purified compound can be crystallized from a suitable solvent system (e.g., an organic solvent and water mixture) to obtain a crystalline solid.[4]
-
Antibacterial Susceptibility Testing by Broth Microdilution
This protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Bacterial strains for testing
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Stock solution of the test compound (e.g., in DMSO)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (~1.5 x 10⁸ CFU/mL)
-
Incubator (35-37°C)
-
Spectrophotometer or plate reader (optional, for automated reading)
Procedure:
-
Preparation of Antibiotic Dilutions:
-
Prepare serial two-fold dilutions of the test compound in CAMHB directly in the wells of a 96-well plate. The typical concentration range for screening is 0.06 to 64 µg/mL.[7]
-
-
Inoculum Preparation:
-
Prepare a suspension of the test bacterium in a suitable broth and adjust its turbidity to match a 0.5 McFarland standard.
-
Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours in ambient air.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
-
Alternatively, the results can be read using a plate reader by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm).
-
Conclusion
While direct exploratory studies on this compound derivatives are not extensively documented, the principles and methodologies applied to modern tetracycline analogs provide a clear and actionable roadmap for future research. The C9 position of the tetracycline scaffold remains a critical target for modification to overcome existing resistance mechanisms. The synthesis and evaluation protocols outlined in this guide, along with the representative in vitro activity data, serve as a comprehensive resource for scientists and researchers dedicated to the discovery and development of the next generation of tetracycline antibiotics. Continued exploration in this area is vital to addressing the growing challenge of antimicrobial resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. WO2002004406A2 - 9-substituted minocycline compounds - Google Patents [patents.google.com]
- 4. patents.justia.com [patents.justia.com]
- 5. scispace.com [scispace.com]
- 6. rr-asia.woah.org [rr-asia.woah.org]
- 7. CN104211617A - Preparation method of tigecycline - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for Guamecycline in Tetracycline-Inducible Gene Expression Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetracycline-inducible (Tet-inducible) gene expression systems are powerful tools for the temporal and quantitative control of gene expression in eukaryotic cells. These systems, including the Tet-On and Tet-Off variants, rely on the specific interaction between the tetracycline repressor protein (TetR) and the tetracycline operator (TetO) sequence. The binding of an effector molecule, typically a tetracycline derivative, to TetR or its reverse mutant (rtTA) controls the transcription of a gene of interest. Doxycycline (Dox) is the most commonly used and well-characterized inducer for these systems due to its high stability and affinity for the transactivator proteins.
This document provides a comprehensive guide to the principles of Tet-inducible systems and detailed protocols for their use. While there is a significant body of literature on the use of doxycycline, specific data on Guamecycline as an inducer is currently limited. Therefore, this guide will focus on the established protocols for doxycycline and provide a framework for the evaluation and validation of this compound or other tetracycline analogs as potential inducers.
Principle of Tetracycline-Inducible Systems
The two most common Tet-inducible systems are the Tet-Off and Tet-On systems. Both systems utilize a tetracycline-controlled transactivator protein to regulate the expression of a gene of interest cloned downstream of a tetracycline-responsive element (TRE).
-
Tet-Off System: In the absence of an inducer (like doxycycline), the tetracycline-controlled transactivator (tTA) binds to the TRE and activates gene expression. When the inducer is added, it binds to tTA, causing a conformational change that prevents it from binding to the TRE, thus turning gene expression off.
-
Tet-On System: This is the more widely used system. A reverse tetracycline-controlled transactivator (rtTA) is used, which can only bind to the TRE and activate transcription in the presence of an inducer. This allows for gene expression to be switched on at a desired time by the addition of the inducer.
Recent advancements have led to the development of improved versions like the Tet-On 3G system, which offers higher sensitivity to doxycycline and lower basal expression levels.
Signaling Pathway Diagram
Caption: Mechanism of the Tet-On inducible gene expression system with this compound as the inducer.
Data Presentation: Doxycycline as a Reference Inducer
The following tables summarize the typical working concentrations and observed cytotoxicity for doxycycline, which can serve as a benchmark when evaluating this compound.
Table 1: Doxycycline Working Concentrations for Gene Induction
| Cell Line Type | Typical Doxycycline Concentration Range | Notes |
| Mammalian (e.g., HEK293, HeLa, CHO) | 10 - 1000 ng/mL | The optimal concentration is cell-line dependent and should be determined empirically. Newer systems like Tet-On 3G can be induced with concentrations as low as 10-100 ng/mL. |
| Stem Cells (e.g., iPSCs) | 100 - 2000 ng/mL | Higher concentrations may be required, but cytotoxicity should be carefully monitored. |
| In vivo (mouse models) | 0.2 - 2 mg/mL in drinking water or chow | The delivery method and dosage may need to be optimized for specific experimental goals. |
Table 2: Cytotoxicity Profile of Doxycycline in Mammalian Cell Lines
| Concentration Range | Observed Effects | Recommendations |
| 10 - 100 ng/mL | Generally minimal to no cytotoxicity observed. | Ideal range for most modern Tet-inducible systems. |
| 100 - 1000 ng/mL | Mild to moderate effects on cell proliferation and metabolism may be observed in sensitive cell lines with prolonged exposure. | Perform a dose-response curve to determine the lowest effective concentration. Include a "doxycycline-only" control in experiments. |
| > 1000 ng/mL (1 µg/mL) | Increased potential for cytotoxicity, including inhibition of mitochondrial protein synthesis, altered metabolism, and reduced cell proliferation. These effects can confound experimental results.[1] | Avoid prolonged use at these concentrations if possible. If high concentrations are necessary, rigorous controls are essential to distinguish gene-specific effects from off-target effects of doxycycline. |
Experimental Protocols
Protocol for Determining the Optimal Concentration of a New Inducer (e.g., this compound)
This protocol outlines the steps to determine the optimal working concentration of a novel tetracycline analog like this compound for inducing gene expression in a Tet-On system.
Materials:
-
Stable cell line expressing the rtTA transactivator and a reporter gene (e.g., GFP, Luciferase) under the control of a TRE.
-
Complete cell culture medium.
-
This compound stock solution (e.g., 1 mg/mL in sterile water or DMSO, store protected from light).
-
Doxycycline stock solution (as a positive control).
-
96-well or 24-well cell culture plates.
-
Plate reader, flow cytometer, or luminometer for reporter gene quantification.
Procedure:
-
Cell Seeding: Seed the stable cell line in a 96-well or 24-well plate at a density that will ensure they are in the exponential growth phase at the time of analysis (typically 50-70% confluency).
-
Inducer Preparation: Prepare a serial dilution of this compound in complete cell culture medium. A suggested starting range is from 1 ng/mL to 10 µg/mL. Also, prepare a dilution series for doxycycline as a positive control. Include a "no inducer" control.
-
Induction: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or doxycycline.
-
Incubation: Incubate the cells for 24-48 hours. The optimal incubation time may vary depending on the cell line and the gene of interest.
-
Quantification of Reporter Gene Expression:
-
GFP: Analyze GFP expression by flow cytometry or fluorescence microscopy.
-
Luciferase: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
-
Data Analysis: Plot the reporter gene expression level against the concentration of the inducer. The optimal concentration is the lowest concentration that gives the maximum induction with minimal background.
Experimental Workflow Diagram
Caption: Workflow to determine the optimal concentration of a new inducer.
Protocol for Assessing the Cytotoxicity of a New Inducer (e.g., this compound)
This protocol is designed to evaluate the potential cytotoxic effects of this compound on the host cell line.
Materials:
-
The parental cell line (not containing the Tet-inducible components) or the stable cell line in the uninduced state.
-
Complete cell culture medium.
-
This compound stock solution.
-
96-well cell culture plates.
-
Cell viability assay reagent (e.g., MTT, MTS, or a live/dead cell staining kit).
-
Plate reader or microscope.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a low density to allow for several days of growth.
-
Treatment: Add a range of concentrations of this compound to the cells. This range should include and exceed the determined optimal induction concentration. Include a "no inducer" control.
-
Incubation: Incubate the cells for a period relevant to your planned experiments (e.g., 24, 48, 72 hours).
-
Cell Viability Assay: At each time point, perform a cell viability assay according to the manufacturer's protocol.
-
Data Analysis: Plot cell viability against the concentration of this compound for each time point. Determine the concentration at which a significant decrease in cell viability is observed.
Considerations for Using this compound and Other Tetracycline Analogs
-
Stability: The stability of this compound in cell culture medium at 37°C should be considered. Some tetracycline derivatives can degrade over time, which may affect the consistency of gene induction in long-term experiments.
-
Off-Target Effects: Be aware that tetracyclines, including doxycycline, can have off-target effects on mammalian cells, particularly on mitochondrial function.[1] It is crucial to include appropriate controls to differentiate between the effects of the induced gene and the effects of the inducer itself.
-
Serum Content: Some batches of fetal bovine serum (FBS) may contain tetracyclines, which can lead to leaky expression in Tet-inducible systems. It is recommended to use "Tet-System Approved" FBS.
-
Validation is Key: As this compound is not a commonly used inducer in these systems, thorough validation is essential before embarking on large-scale experiments. The protocols provided above should serve as a starting point for this validation process.
Conclusion
Tetracycline-inducible gene expression systems are invaluable for precise control over gene function. While doxycycline is the established and well-characterized inducer, the exploration of other tetracycline derivatives like this compound could offer new possibilities. By following the detailed protocols for determining optimal concentrations and assessing cytotoxicity, researchers can effectively evaluate and validate new inducers for their specific experimental needs, ensuring robust and reliable results. Due to the current lack of published data, a direct comparison of this compound with doxycycline is not possible at this time. The provided protocols will enable researchers to generate this crucial data for their specific systems.
References
Application Notes and Protocols for Tetracycline-Inducible Gene Expression in Mammalian Cells
A Note on Terminology: The term "Guamecycline" as an inducer for this system is not found in the current scientific literature. It is presumed that this may be a typographical error and the intended compound is a member of the tetracycline family, such as Tetracycline or its more commonly used and stable analog, Doxycycline. This document will proceed with the use of "Tetracycline/Doxycycline" as the inducing agent for the well-established Tetracycline-inducible (Tet-inducible) gene expression system.
Introduction
The Tetracycline-inducible gene expression system is a powerful and widely used tool for the precise control of gene expression in mammalian cells.[1][2][3] This system allows for the temporal and quantitative regulation of a gene of interest, enabling researchers to study gene function, validate drug targets, and develop biopharmaceutical production processes with a high degree of control. The system's key advantage lies in its reversible nature; gene expression can be turned on or off by the addition or removal of tetracycline or its derivatives, such as doxycycline.[1][4] This is in contrast to other methods like Cre-Lox or FRT/FLP which result in irreversible genetic modifications.[1] The specificity of the system is high due to the absence of the bacterial tetracycline operator sequence in mammalian cells, minimizing off-target effects.[1]
There are two primary versions of the Tet-inducible system: the Tet-Off and Tet-On systems.[1]
-
Tet-Off System: In this system, a tetracycline-controlled transactivator (tTA) protein, a fusion of the Tet repressor (TetR) and the VP16 activation domain, binds to the Tetracycline Response Element (TRE) in the promoter of the target gene and activates its transcription. When tetracycline or doxycycline is added to the culture medium, it binds to tTA, causing a conformational change that prevents it from binding to the TRE, thus turning gene expression off.[1][3]
-
Tet-On System: This system utilizes a reverse tetracycline-controlled transactivator (rtTA). The rtTA only binds to the TRE and activates transcription in the presence of doxycycline.[1][3] This is the more commonly used system due to its faster response and lower basal expression levels in the "off" state.[5] Over the years, the Tet-On system has been improved with variants like Tet-On Advanced and Tet-On 3G, which offer increased sensitivity to doxycycline and tighter control of gene expression.[2][6]
These systems are invaluable for studying the effects of dose-dependent and time-course expression of a gene of interest, making them a cornerstone of modern molecular biology research.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of the Tet-On inducible system and a typical experimental workflow for its implementation in mammalian cells.
Caption: Mechanism of the Tet-On inducible gene expression system.
Caption: Typical experimental workflow for a Tet-inducible system.
Experimental Protocols
Protocol 1: Generation of a Stable Cell Line with Doxycycline-Inducible Gene Expression
This protocol outlines the steps for creating a stable mammalian cell line capable of inducibly expressing a gene of interest (GOI) using the Tet-On system. This typically involves two steps: first, generating a stable cell line expressing the rtTA transactivator, and second, introducing the TRE-GOI construct.[5] However, single-vector systems are also available.[7][8]
Materials:
-
Mammalian cell line of choice (e.g., HEK293, HeLa, U2OS)
-
Complete culture medium
-
Fetal Bovine Serum (FBS), preferably Tet-System Approved FBS to minimize background expression
-
Plasmid encoding the reverse tetracycline transactivator (rtTA) with a selection marker (e.g., neomycin resistance)
-
Plasmid encoding the Gene of Interest (GOI) under the control of a Tetracycline Response Element (TRE) promoter with a different selection marker (e.g., puromycin resistance)
-
Transfection reagent
-
Selection antibiotics (e.g., G418, puromycin)
-
Doxycycline hydrochloride
-
Phosphate-Buffered Saline (PBS)
-
Multi-well culture plates and flasks
Procedure:
-
Transfection of rtTA Plasmid:
-
Plate the mammalian cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
Transfect the cells with the rtTA-expressing plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
48 hours post-transfection, begin selection by adding the appropriate antibiotic (e.g., G418) to the culture medium.
-
Continue to culture the cells in the selection medium, replacing the medium every 3-4 days, until resistant colonies are formed.
-
Isolate individual colonies and expand them to establish stable "Tet-On" cell lines.
-
-
Screening of Tet-On Clones:
-
To identify the best Tet-On clones, transiently transfect each clone with a TRE-driven reporter gene (e.g., luciferase or GFP).
-
Induce the transfected cells with a range of doxycycline concentrations (e.g., 0-1000 ng/mL).
-
Measure the reporter gene expression to identify clones with the lowest basal expression and the highest induction fold.
-
-
Transfection of TRE-GOI Plasmid:
-
Select the best-performing Tet-On clone and transfect it with the TRE-GOI plasmid containing a second selection marker.
-
48 hours post-transfection, add the second selection antibiotic (e.g., puromycin) to the culture medium.
-
Select and expand double-stable cell lines as described in step 1.
-
-
Screening of Double-Stable Clones:
-
Screen the resulting double-stable clones for doxycycline-inducible expression of the GOI using techniques such as qPCR for mRNA levels or Western blotting for protein levels.
-
Select the clone with the tightest regulation (low basal expression and high inducibility) for further experiments.
-
Protocol 2: Dose-Response and Time-Course Analysis of Inducible Gene Expression
This protocol describes how to characterize the selected stable cell line for its response to varying concentrations of doxycycline and over different time points.
Materials:
-
Validated double-stable cell line
-
Complete culture medium with Tet-System Approved FBS
-
Doxycycline hydrochloride stock solution (1 mg/mL in sterile water)
-
Multi-well culture plates
-
Reagents for analysis (e.g., RNA extraction kit and qPCR reagents, or lysis buffer and antibodies for Western blotting)
Procedure for Dose-Response Analysis:
-
Plate the stable cells in a multi-well plate (e.g., 12-well or 24-well) and allow them to adhere overnight.
-
Prepare a serial dilution of doxycycline in the culture medium to achieve a range of final concentrations (e.g., 0, 1, 10, 100, 1000 ng/mL).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of doxycycline.
-
Incubate the cells for a fixed period (e.g., 24 or 48 hours).
-
Harvest the cells and analyze the expression of the GOI at both the mRNA (qPCR) and protein (Western blot) levels.
Procedure for Time-Course Analysis:
-
Plate the stable cells in multiple wells or plates.
-
Induce all cells with a fixed, optimal concentration of doxycycline (determined from the dose-response experiment).
-
Harvest the cells at different time points post-induction (e.g., 0, 2, 4, 8, 12, 24, 48 hours).
-
Analyze the expression of the GOI at each time point to determine the kinetics of induction.
Data Presentation
The quantitative data from the dose-response and time-course experiments should be summarized in tables for easy comparison.
Table 1: Dose-Response of Gene of Interest (GOI) Expression to Doxycycline
| Doxycycline (ng/mL) | Relative GOI mRNA Expression (Fold Change) | GOI Protein Level (Relative to loading control) |
| 0 | 1.0 | 0.05 |
| 1 | 15.2 | 0.8 |
| 10 | 120.5 | 4.5 |
| 100 | 850.3 | 25.1 |
| 1000 | 875.1 | 26.2 |
Table 2: Time-Course of Gene of Interest (GOI) Expression upon Doxycycline Induction (100 ng/mL)
| Time (hours) | Relative GOI mRNA Expression (Fold Change) | GOI Protein Level (Relative to loading control) |
| 0 | 1.0 | 0.05 |
| 2 | 50.6 | 0.2 |
| 4 | 250.1 | 1.5 |
| 8 | 680.9 | 8.7 |
| 12 | 840.2 | 18.9 |
| 24 | 855.7 | 25.3 |
| 48 | 830.4 | 24.8 |
Troubleshooting and Considerations
-
High Basal Expression ("Leaky" System): This can be a significant issue. Using a Tet-System Approved FBS is crucial as some lots of FBS can contain tetracycline-like compounds. Additionally, using a "tight" TRE promoter can help reduce background expression.[2][7]
-
Low Induction Levels: This may be due to the integration site of the transgene, low rtTA expression, or suboptimal doxycycline concentration. Screening multiple clones is essential to find one with a favorable integration site.
-
Toxicity of the Gene of Interest: If the GOI is toxic, it can lead to the selection of clones with low expression levels. The inducible nature of the system helps to mitigate this, but it is a factor to consider during clone selection.
-
Off-Target Effects of Doxycycline: At high concentrations and with long-term use, doxycycline can have off-target effects on mammalian cells, including alterations in metabolism and cell proliferation.[9] It is therefore important to use the lowest effective concentration of doxycycline.
-
Reversibility: The system is reversible, meaning that removal of doxycycline will turn off gene expression. The rate of shut-off will depend on the stability of the mRNA and protein of the GOI.
By following these detailed protocols and considering the potential challenges, researchers can effectively utilize the tetracycline-inducible system for robust and controlled gene expression in mammalian cells.
References
- 1. Tetracycline-controlled transcriptional activation - Wikipedia [en.wikipedia.org]
- 2. addgene.org [addgene.org]
- 3. Tet-On Systems For Doxycycline-inducible Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to Choose the Right Inducible Gene Expression System for Mammalian Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of an inducible gene expression system for primary murine keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of the Tet-On system for regulated gene expression through viral evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tetracycline-inducible expression systems for the generation of transgenic animals: a comparison of various inducible systems carried in a single vector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tet-inducible gene expression systems product selection guide [takarabio.com]
- 9. Doxycycline Alters Metabolism and Proliferation of Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Determining Optimal Guamecycline Concentration for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guamecycline is a semisynthetic tetracycline antibiotic.[1] While its primary application is in antibacterial treatments through the inhibition of protein synthesis by binding to the 30S ribosomal subunit, emerging research on related tetracycline derivatives, such as tigecycline and minocycline, has revealed potential applications in oncology research.[2][3] These analogues have been shown to exhibit cytotoxic effects on various cancer cell lines and modulate key signaling pathways, including the PI3K/AKT/mTOR pathway.[4][5][6]
This document provides a comprehensive guide for researchers to determine the optimal concentration of this compound for use in mammalian cell culture experiments. It includes detailed protocols for assessing cytotoxicity, and for investigating the compound's effects on cellular signaling pathways. Given the limited specific data on this compound in this context, the protocols are based on established methodologies for closely related tetracycline compounds.
Physicochemical Properties and Handling
Before initiating any experimental work, it is crucial to understand the properties of this compound and handle it appropriately.
| Property | Value | Reference |
| Molecular Formula | C29H38N8O8 | [5] |
| Molecular Weight | 626.67 g/mol | [5] |
| CAS Number | 16545-11-2 | [5] |
| Storage | Store at -20°C as a powder. Store solutions at -80°C. | [2] |
| Handling | Avoid inhalation, and contact with skin and eyes. Use in a well-ventilated area. Harmful if swallowed. Very toxic to aquatic life. | [2] |
Preparation of Stock Solution: Due to its light sensitivity, all steps involving this compound should be performed with protection from light.
-
Weigh out the desired amount of this compound hydrochloride powder in a sterile, light-protected tube.
-
Reconstitute in a suitable solvent. Doxycycline, a related tetracycline, is soluble in water (50 mg/ml) and methanol.[7] It is recommended to test the solubility of this compound in sterile, nuclease-free water or DMSO to prepare a concentrated stock solution (e.g., 10 mM).
-
Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
Phase 1: Determination of Optimal Concentration Range and Cytotoxicity
The initial step is to determine the effective concentration range of this compound and its cytotoxic effects on the specific cell line of interest. This is typically achieved by performing a dose-response experiment and calculating the half-maximal inhibitory concentration (IC50).
Experimental Protocol: Cell Viability Assay (MTT Assay)
This protocol is adapted from standard methodologies for assessing cell viability.
Materials:
-
Selected mammalian cell line (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a series of dilutions of this compound from the stock solution in complete culture medium. A suggested starting range, based on data from Tigecycline and Minocycline, would be from 0.1 µM to 100 µM (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM).[1][8]
-
Include a vehicle control (medium with the same concentration of solvent used for the this compound stock, e.g., DMSO).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubate the plate for 24, 48, and 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
Carefully remove the medium from the wells.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Expected Results and Data Presentation
The results of the MTT assay will provide a dose-response curve, from which the IC50 value can be determined. This value represents the concentration of this compound required to inhibit the growth of 50% of the cell population.
| Cell Line | Tetracycline Analogue | IC50 Value (µM) | Incubation Time (h) | Reference |
| MCF-7 | Minocycline | 36.10 | 24 | [1] |
| EMT-6 | Minocycline | 132 | 24 | [9] |
| A375 (Amelanotic Melanoma) | Doxycycline | ~74.4 | 24 | [10] |
| C32 (Amelanotic Melanoma) | Doxycycline | ~32.3 | 48 | [10] |
| OCI-AML2 (Leukemia) | Tigecycline | 4.72 | 72 | [8] |
| HL-60 (Leukemia) | Tigecycline | 3.06 | 72 | [8] |
| HepG2 (Hepatocellular Carcinoma) | Tigecycline | 1.723 | 48 | [11] |
| Huh7 (Hepatocellular Carcinoma) | Tigecycline | 7.695 | 48 | [11] |
This table summarizes published IC50 values for related tetracyclines in various cancer cell lines to provide a reference for expected concentration ranges for this compound.
Phase 2: Investigating the Mechanism of Action
Once the IC50 value is determined, subsequent experiments can be designed to investigate the mechanism by which this compound exerts its effects. Based on the known effects of related compounds, this can include assessing the induction of apoptosis and the modulation of key signaling pathways.
Experimental Protocol: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol outlines the use of Annexin V-FITC and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.
Materials:
-
Selected mammalian cell line
-
Complete cell culture medium
-
This compound (at concentrations around the determined IC50)
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to attach for 24 hours.
-
Treat the cells with this compound at the determined IC50 concentration and a concentration below and above the IC50 for 24 or 48 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization. Collect the supernatant as it may contain apoptotic cells that have detached.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only controls to set up the compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
-
Experimental Workflow: Apoptosis Assay
Caption: Workflow for assessing apoptosis using Annexin V/PI staining.
Experimental Protocol: Western Blot Analysis of the PI3K/AKT/mTOR Pathway
This protocol describes how to assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/AKT/mTOR signaling pathway.
Materials:
-
Selected mammalian cell line
-
Complete cell culture medium
-
This compound (at concentrations around the determined IC50)
-
6-well cell culture plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-mTOR (Ser2448), anti-mTOR, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Seed and treat cells as described for the apoptosis assay.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration and add Laemmli buffer.
-
Boil the samples for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the phosphorylated protein to the total protein and then to the loading control (GAPDH or β-actin).
-
Compare the levels of phosphorylated proteins in the this compound-treated samples to the vehicle control.
-
Signaling Pathway Diagram: PI3K/AKT/mTOR
Caption: Hypothesized inhibitory effect of this compound on the PI3K/AKT/mTOR pathway.
Conclusion
These application notes and protocols provide a comprehensive framework for determining the optimal concentration of this compound in cell culture and for elucidating its potential mechanisms of action. By systematically assessing cytotoxicity and investigating effects on key cellular processes like apoptosis and signaling pathways, researchers can effectively characterize the in vitro biological activity of this compound. The provided protocols, based on established methods for related tetracycline compounds, offer a robust starting point for these investigations. It is recommended that researchers optimize these protocols for their specific cell lines and experimental conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Antibiotics reveal a new way to fight cancer | EurekAlert! [eurekalert.org]
- 4. researchgate.net [researchgate.net]
- 5. Biological Functions and Molecular Mechanisms of Antibiotic Tigecycline in the Treatment of Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Minocycline in combination with chemotherapy or radiation therapy in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Tigecycline causes loss of cell viability mediated by mitochondrial OXPHOS and RAC1 in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Guamecycline Stability in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Guamecycline is a broad-spectrum tetracycline antibiotic. The use of antibiotics in cell culture is a common practice to prevent microbial contamination. However, the stability of these agents in culture media is a critical factor that can influence experimental outcomes. Degradation of an antibiotic can lead to a loss of efficacy, resulting in contamination or necessitating higher, potentially cytotoxic, concentrations. Furthermore, degradation products may have unintended effects on cultured cells. This document provides a guide to the stability of tetracyclines, using tetracycline as a proxy for this compound, in common cell culture media such as Dulbecco's Modified Eagle Medium (DMEM).
Disclaimer: There is a lack of specific stability data for this compound in cell culture media. This compound shares the fundamental tetracyclic core structure of other tetracycline antibiotics, but possesses a unique side chain. While the stability data for tetracycline presented here is a valuable reference, it is strongly recommended to perform specific stability studies for this compound under your experimental conditions.
Stability of Tetracyclines in Cell Culture Media
The stability of tetracycline antibiotics in aqueous solutions, including cell culture media, is influenced by several factors:
-
pH: Tetracyclines are most stable in acidic conditions (pH < 3) and are rapidly degraded by alkali hydroxide solutions. Cell culture media is typically buffered to a physiological pH of 7.2-7.4, which is not optimal for tetracycline stability.
-
Temperature: As with most chemical reactions, the degradation of tetracyclines is temperature-dependent. Storage at 4°C is preferable to room temperature or 37°C for extended periods. Stock solutions of tetracycline are stable for about four days at 37°C[1].
-
Light: Tetracyclines are sensitive to light. Exposure to light can accelerate degradation. Therefore, media and stock solutions containing tetracyclines should be protected from light.
-
Oxygen: The presence of oxygen can also contribute to the degradation of tetracyclines[2].
-
Media Components: Components of the cell culture media, such as divalent cations (e.g., Ca²⁺, Mg²⁺), can chelate with tetracyclines, potentially affecting their activity and stability.
The half-life of tetracycline in tissue culture medium is approximately 24 hours[3]. This necessitates the frequent replacement of media in long-term experiments to maintain an effective antibiotic concentration. A visible sign of tetracycline degradation is a change in the color of the solution to brown[2].
Potential Non-Antibiotic Effects of Tetracyclines on Cultured Cells
It is crucial for researchers to be aware that tetracyclines can have effects on eukaryotic cells beyond their antibiotic properties, which could confound experimental results. These include:
-
Inhibition of Mitochondrial Protein Synthesis: Due to the evolutionary similarity between mitochondrial and bacterial ribosomes, tetracyclines can inhibit mitochondrial translation[4][5]. This can lead to mitochondrial dysfunction, a mitonuclear protein imbalance, and alterations in cellular metabolism[4].
-
Inhibition of Matrix Metalloproteinases (MMPs): Tetracyclines are known inhibitors of MMPs, enzymes involved in the degradation of the extracellular matrix. This inhibition is achieved through the chelation of zinc ions essential for MMP activity[2][3][6]. This can impact studies related to cell migration, invasion, and tissue remodeling.
Protocols
Protocol 1: Preparation of Tetracycline Stock and Working Solutions
Materials:
-
Tetracycline hydrochloride powder
-
70% Ethanol or Dimethyl sulfoxide (DMSO)
-
Sterile, nuclease-free water
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile syringe filters (0.22 µm)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
Procedure for Preparing a 10 mg/mL Stock Solution:
-
Weigh out the desired amount of tetracycline hydrochloride powder in a sterile container.
-
Dissolve the powder in 70% ethanol or DMSO to a final concentration of 10 mg/mL. Ensure complete dissolution.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 100 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C, protected from light. Stock solutions stored at -20°C are generally stable for several weeks[1][2].
Procedure for Preparing a Working Solution in Cell Culture Medium:
-
Thaw a single aliquot of the 10 mg/mL tetracycline stock solution.
-
Dilute the stock solution directly into the complete cell culture medium to achieve the desired final concentration (e.g., 1-10 µg/mL). For example, to make 50 mL of medium with 10 µg/mL tetracycline, add 50 µL of the 10 mg/mL stock solution.
-
Mix the medium thoroughly.
-
Use the tetracycline-containing medium immediately or store it at 4°C, protected from light, for a short period (up to a few days).
Protocol 2: Experimental Determination of Tetracycline Stability in DMEM
This protocol outlines a method to quantify the degradation of a tetracycline antibiotic in DMEM over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Complete DMEM (with serum and other supplements)
-
Tetracycline hydrochloride
-
Sterile, light-protected tubes
-
Incubator (37°C with 5% CO₂)
-
Refrigerator (4°C)
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column (e.g., 150 x 4.6 mm, 5 µm)
-
HPLC-grade mobile phase solvents (e.g., acetonitrile, 0.1% phosphoric acid in water)
-
Tetracycline analytical standard
Experimental Procedure:
-
Sample Preparation:
-
Prepare a fresh solution of tetracycline in complete DMEM at the desired experimental concentration (e.g., 10 µg/mL).
-
Dispense aliquots of this solution into sterile, light-protected tubes.
-
Prepare three sets of tubes for each storage condition to be tested (e.g., 37°C, 4°C, and room temperature with light protection).
-
Prepare a "time zero" sample by immediately processing an aliquot as described below.
-
-
Incubation:
-
Place the sets of tubes in their respective storage conditions.
-
-
Time Points:
-
At designated time points (e.g., 0, 6, 12, 24, 48, and 72 hours), remove one tube from each storage condition for analysis.
-
-
Sample Processing:
-
For each sample, precipitate proteins by adding three volumes of ice-cold acetonitrile.
-
Vortex thoroughly and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate the acetonitrile under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitute the dried extract in a known volume of the initial mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B) can be effective.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Run a standard curve with known concentrations of the tetracycline analytical standard.
-
-
Data Analysis:
-
Quantify the peak area of the tetracycline in each sample.
-
Use the standard curve to determine the concentration of tetracycline remaining at each time point for each condition.
-
Plot the concentration of tetracycline versus time for each condition to determine the degradation kinetics and calculate the half-life.
-
Data Presentation
Table 1: Stability of Tetracycline in Aqueous Solutions
| Parameter | Condition | Value | Reference(s) |
| Half-life | Tissue Culture Medium (37°C) | ~24 hours | [3] |
| Stock Solution Stability | -20°C | Several weeks | [1][2] |
| Stock Solution Stability | 37°C | 3-4 days | [1][6] |
| Degradation Indicator | Visual | Brown discoloration | [2] |
| Optimal pH for Stability | Aqueous Solution | < pH 3 | |
| Instability Condition | Aqueous Solution | Alkaline pH |
Visualizations
Figure 1: Workflow for assessing the stability of tetracyclines in cell culture media.
Figure 2: Inhibition of mitochondrial protein synthesis by tetracyclines.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. This compound dihydrochloride | C29H40Cl2N8O8 | CID 54710993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 5. The Development of Third-Generation Tetracycline Antibiotics and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound [drugfuture.com]
Application Notes and Protocols: Preparing Guamecycline Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guamecycline is a semisynthetic tetracycline antibiotic.[1][2] Accurate and consistent preparation of stock solutions is crucial for obtaining reliable and reproducible results in experimental settings. These application notes provide a detailed, step-by-step guide for the preparation, storage, and handling of this compound stock solutions for research purposes.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below. This information is essential for accurate calculations and proper handling of the compound.
| Property | Value | Source |
| Molecular Formula | C₂₉H₃₈N₈O₈ | [3] |
| Molecular Weight (Free Base) | 626.66 g/mol | [1][4][3][5] |
| CAS Number (Free Base) | 16545-11-2 | [1][4][3] |
| Molecular Formula (Dihydrochloride Salt) | C₂₉H₃₈N₈O₈ · 2HCl | [4][6] |
| Molecular Weight (Dihydrochloride Salt) | 699.58 g/mol | [4][6] |
| CAS Number (Dihydrochloride Salt) | 13040-98-7 | |
| Appearance | Powder | [1] |
Experimental Protocol: Preparation of this compound Stock Solution
3.1. Materials
-
This compound powder (free base or dihydrochloride salt)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free water
-
Ethanol (95% or absolute)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile serological pipettes
-
Vortex mixer
-
Analytical balance
-
Weighing paper
-
Spatula
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
-
Sterile syringe filters (0.22 µm)
-
Sterile, light-blocking microcentrifuge tubes for aliquots
3.2. Safety Precautions
-
Handle this compound powder in a chemical fume hood to avoid inhalation.
-
Wear appropriate PPE, including a lab coat, gloves, and safety glasses.
-
Refer to the Safety Data Sheet (SDS) for detailed safety information.
3.3. Preliminary Solubility Test (Recommended)
Before preparing a large volume of stock solution, it is advisable to perform a small-scale solubility test to determine the optimal solvent and concentration.
-
Weigh a small, known amount of this compound powder (e.g., 1-5 mg).
-
Add a small, measured volume of the desired solvent (e.g., DMSO, sterile water, or ethanol) to the powder.
-
Vortex the mixture thoroughly.
-
Observe for complete dissolution. If the powder does not dissolve, gradually add more solvent, vortexing after each addition, until the solution is clear.
-
Calculate the approximate solubility in mg/mL.
3.4. Step-by-Step Protocol for Stock Solution Preparation (Example using DMSO)
This example details the preparation of a 10 mM this compound stock solution in DMSO using this compound dihydrochloride.
3.4.1. Calculations
-
Determine the desired concentration and volume: For example, 10 mL of a 10 mM stock solution.
-
Calculate the mass of this compound dihydrochloride needed:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.01 L x 699.58 g/mol = 6.9958 mg
-
3.4.2. Procedure
-
Tare a clean, dry microcentrifuge tube on the analytical balance.
-
Carefully weigh 7.0 mg of this compound dihydrochloride powder into the tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Close the tube tightly and vortex until the powder is completely dissolved. The solution should be clear.
-
If necessary for the application, sterile filter the solution using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquot the stock solution into sterile, light-blocking microcentrifuge tubes in volumes appropriate for your experiments to avoid repeated freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
Storage and Stability
Proper storage is critical to maintain the activity of the this compound stock solution.
| Form | Storage Temperature | Duration | Source |
| Powder | -20°C | 2 years | [1] |
| In DMSO | 4°C | 2 weeks | [1] |
| In DMSO | -80°C | 6 months | [1] |
| In tightly sealed vials | -20°C | Generally usable for up to one month | [1] |
General Recommendations:
-
Protect solutions from light.
-
Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[7]
-
Before use, allow the frozen aliquots to thaw at room temperature and vortex briefly to ensure homogeneity.
Experimental Workflow Diagram
The following diagram illustrates the workflow for preparing a this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. This compound|CAS 16545-11-2|DC Chemicals [dcchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. toku-e.com [toku-e.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application of Guamecycline in Transient Transfection Experiments: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guamecycline, a tetracycline antibiotic, is not commonly documented for direct application in standard transient transfection experiments. However, its structural similarity to doxycycline and tetracycline suggests a primary role as an inducer molecule in tetracycline-inducible (Tet-On/Tet-Off) expression systems. These systems are powerful tools for regulating gene expression in a controlled and reversible manner. In the context of transient transfection, a plasmid containing a gene of interest under the control of a tetracycline-responsive element (TRE) is introduced into mammalian cells. The addition of an inducer, such as a tetracycline derivative, then activates or represses gene expression.
This document provides detailed application notes and protocols for the use of this compound as an inducing agent in transient transfection experiments utilizing Tet-inducible systems. Due to the limited availability of data specific to this compound, information on doxycycline, a widely used and well-characterized inducer, is used as a proxy to provide guidance on experimental design and potential off-target effects. It is crucial for researchers to empirically determine the optimal concentration and potential cytotoxicity of this compound for their specific cell line and experimental setup.
Principle of Tetracycline-Inducible Systems
The Tet-On and Tet-Off systems are the most common tetracycline-inducible expression systems. They rely on the interaction between the tetracycline repressor protein (TetR) and the tetracycline operator (tetO) sequence.
-
Tet-Off System: A tetracycline-controlled transactivator (tTA), a fusion of TetR and the VP16 activation domain, binds to the TRE in the absence of an inducer, driving the expression of the gene of interest. When a tetracycline derivative like this compound is added, it binds to tTA, causing a conformational change that prevents it from binding to the TRE, thus turning off gene expression.
-
Tet-On System: This system uses a reverse tetracycline-controlled transactivator (rtTA) which only binds to the TRE in the presence of an inducer. Therefore, the addition of this compound will turn on gene expression. The Tet-On system is generally preferred due to a faster response and lower basal expression levels.
Data Presentation: this compound (with Doxycycline as a Reference) in Transient Transfection
The following tables summarize key quantitative data for doxycycline, which can be used as a starting point for optimizing the use of this compound in transient transfection experiments with Tet-inducible systems.
Table 1: Recommended Induction Concentrations of Doxycycline in Mammalian Cell Lines
| Cell Line | Doxycycline Concentration Range (ng/mL) | Typical Induction Time (hours) | Reference |
| HEK293 | 10 - 1000 | 24 - 48 | [1][2] |
| HeLa | 10 - 1000 | 24 - 48 | [2] |
| CHO | 50 - 200 | 24 - 72 | [3] |
| U2OS | 3 - 10 | 72 | [4] |
Table 2: Reported Fold Induction with Doxycycline in Transient Transfection (Tet-On Systems)
| Cell Line | Transfection Method | Fold Induction | Doxycycline Conc. (ng/mL) | Reference |
| HeLa | Electroporation | ~30-fold to ~1000-fold | 1000 | [5] |
| HEK293 | Not Specified | High fold-induction | Not Specified | [6] |
| Various | Transient Transfection | V10 variant showed highest fold-induction | Not Specified | [6] |
Note: Fold induction can vary significantly based on the plasmid construct, transfection efficiency, cell line, and the specific rtTA variant used.
Table 3: Cytotoxicity of Doxycycline in Various Human Cell Lines
| Cell Line | IC50 (µM) | Exposure Time (hours) | Reference |
| HL-60 (Leukemia) | 9.2 µg/mL (~20.7 µM) | 24 | [7] |
| NCI-H446 (Lung Cancer) | 1.70 | 48 | [8] |
| A549 (Lung Cancer) | 1.06 | 48 | [8] |
| MCF-7 (Breast Cancer) | >100 | 48 | |
| HeLa (Cervical Cancer) | >100 | 48 |
Note: It is highly recommended to perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for the cell line of interest.
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration for Induction
This protocol is designed to identify the lowest concentration of this compound that provides maximal induction of the target gene with minimal cytotoxicity.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Transient transfection reagent
-
Tet-On inducible plasmid expressing a reporter gene (e.g., GFP, Luciferase)
-
This compound stock solution (e.g., 1 mg/mL in sterile water or ethanol)
-
96-well or 24-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Assay reagents for the reporter gene (e.g., Luciferase assay substrate)
-
Plate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed the cells in a 96-well or 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transient Transfection: Transfect the cells with the Tet-On inducible reporter plasmid according to the manufacturer's protocol for your chosen transfection reagent.
-
This compound Treatment: 4-6 hours post-transfection, replace the medium with fresh complete medium containing a serial dilution of this compound. A suggested concentration range to test is 1, 10, 50, 100, 500, and 1000 ng/mL. Include a "no this compound" control.
-
Incubation: Incubate the cells for 24-48 hours.
-
Reporter Gene Assay:
-
For GFP, visualize the cells under a fluorescence microscope and capture images.
-
For Luciferase, lyse the cells and perform a luciferase assay according to the manufacturer's instructions.
-
-
Data Analysis: Plot the reporter gene activity against the this compound concentration to determine the optimal induction concentration.
Protocol 2: Transient Transfection and this compound-Induced Gene Expression
This protocol describes a standard transient transfection experiment using this compound to induce the expression of a gene of interest.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Transient transfection reagent
-
Tet-On inducible plasmid expressing your gene of interest (GOI)
-
This compound stock solution
-
6-well or 10 cm cell culture plates
-
PBS
-
Reagents for downstream analysis (e.g., lysis buffer for Western blot, TRIzol for RNA extraction)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates or 10 cm dishes to achieve 70-80% confluency on the day of transfection.
-
Transient Transfection: Transfect the cells with the Tet-On inducible plasmid carrying your GOI using your preferred transfection method.
-
Induction with this compound: 4-6 hours after transfection, replace the transfection medium with fresh complete medium containing the pre-determined optimal concentration of this compound. Include a non-induced control (no this compound).
-
Incubation: Culture the cells for the desired induction period (typically 24-72 hours). To maintain continuous induction, the medium can be replenished with fresh this compound-containing medium every 48 hours.[1]
-
Cell Harvest and Analysis: After the incubation period, wash the cells with PBS and harvest them for your downstream application (e.g., Western blotting to detect protein expression, qRT-PCR to measure mRNA levels).
Mandatory Visualizations
Caption: Workflow of the Tet-On inducible system in transient transfection.
Caption: Potential off-target signaling pathways affected by tetracyclines.
Discussion and Important Considerations
-
Empirical Optimization is Key: The provided data for doxycycline serves as a valuable starting point. However, the optimal concentration of this compound, induction kinetics, and potential for cytotoxicity must be determined empirically for each cell line and experimental condition.
-
Cytotoxicity and Off-Target Effects: Tetracyclines, including doxycycline, have been shown to exert effects on mammalian cells independent of their role in inducing the Tet system. These include inhibition of mitochondrial protein synthesis, induction of apoptosis, and cell cycle arrest.[6][8] These off-target effects should be considered when interpreting experimental results, especially in studies related to cell metabolism, proliferation, and survival.
-
Control Experiments: It is essential to include proper controls in all experiments. This includes:
-
Uninduced Control: Transfected cells that are not treated with this compound to assess basal expression levels.
-
Vector Control: Cells transfected with an empty Tet-inducible vector to control for any effects of the plasmid backbone.
-
Mock Transfection Control: Cells treated with the transfection reagent alone to assess the toxicity of the transfection process.
-
-
Purity and Stability of this compound: Ensure the use of high-purity this compound. Prepare fresh stock solutions and store them appropriately to maintain their activity. The half-life of doxycycline in cell culture medium is approximately 24 hours, and it is recommended to replenish the medium with the inducer every 48 hours for prolonged experiments.[1]
By carefully considering these factors and performing thorough optimization, researchers can effectively utilize this compound as an inducer in transient transfection experiments with tetracycline-inducible systems to achieve precise control over gene expression.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Stringent doxycycline-dependent control of gene activities using an episomal one-vector system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selecting the optimal Tet-On system for doxycycline-inducible gene expression in transiently transfected and stably transduced mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 6. d-nb.info [d-nb.info]
- 7. An efficient method for in vitro gene delivery via regulation of cellular endocytosis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Creating a Guamecycline-Inducible Stable Cell Line: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to establishing a stable mammalian cell line with Guamecycline-inducible gene expression. The protocols are based on the widely used tetracycline-inducible (Tet-On) system. While doxycycline is the most common and well-characterized inducer for these systems, this guide will provide the framework to adapt the methodology for this compound.
Introduction to Inducible Gene Expression
Tetracycline-inducible systems offer precise temporal control over gene expression, allowing researchers to turn a gene of interest on or off at a desired time.[1][2][3] This is particularly valuable for studying genes that may be toxic when constitutively expressed or for dissecting dynamic cellular processes.[4][5] The "Tet-On" system is the most widely used configuration, where gene expression is activated in the presence of a tetracycline derivative.[1][2][3]
The core components of the Tet-On system are:
-
The Reverse Tetracycline-Controlled Transactivator (rtTA): A fusion protein that binds to the Tetracycline Response Element (TRE) in the presence of an inducer (e.g., this compound, Doxycycline).[1][6]
-
The Tetracycline Response Element (TRE): A specific DNA sequence placed upstream of a minimal promoter that drives the expression of the gene of interest (GOI).[1][2]
This document will detail the steps for creating a stable cell line that constitutively expresses the rtTA and contains the GOI under the control of a TRE-containing promoter.
The Role of this compound as an Inducer
This compound is a tetracycline antibiotic. In the context of the Tet-On system, it is expected to function as an inducer by binding to the rtTA protein, causing a conformational change that allows rtTA to bind to the TRE and activate gene transcription.
While doxycycline is the most extensively studied and utilized inducer for Tet systems due to its high stability and affinity for rtTA, other tetracycline analogs, including this compound, can also be effective.[2][6] However, the optimal concentration and induction kinetics for this compound may differ from doxycycline and must be determined empirically for each cell line and experimental setup.
Experimental Workflow Overview
The generation of a this compound-inducible stable cell line is a multi-step process that can take several weeks to months.[7] The general workflow involves two main stages:
-
Generation of a stable "Tet-On" cell line: This cell line constitutively expresses the rtTA transactivator protein. This can be achieved by transfecting a parental cell line with a vector encoding rtTA and a selectable marker, followed by antibiotic selection.
-
Introduction of the inducible gene of interest: The stable "Tet-On" cell line is then transfected with a second vector containing the GOI downstream of a TRE-containing promoter and another selectable marker. Subsequent selection results in a double-stable cell line capable of this compound-inducible expression of the GOI.
Alternatively, a single vector system containing both the rtTA and the TRE-GOI cassettes can be used, simplifying the process to a single transfection and selection step.[8]
Workflow for generating a dual-vector this compound-inducible stable cell line.
Key Experimental Protocols
Protocol 1: Determination of Optimal Antibiotic Concentration (Kill Curve)
Before generating stable cell lines, it is crucial to determine the minimum concentration of the selection antibiotic that effectively kills non-transfected cells. This is known as a kill curve.
Materials:
-
Parental cell line
-
Complete cell culture medium
-
Selection antibiotic (e.g., Puromycin, G418, Hygromycin B)
-
Multi-well plates (e.g., 24-well or 96-well)
-
Cell counting solution (e.g., Trypan Blue) and hemocytometer or automated cell counter
Procedure:
-
Seed the parental cells in a multi-well plate at a low density (e.g., 20-30% confluency).
-
Prepare a series of dilutions of the selection antibiotic in complete culture medium. The concentration range will depend on the antibiotic and the cell line.
-
The following day, replace the medium with the medium containing the different concentrations of the antibiotic. Include a no-antibiotic control.
-
Incubate the cells and monitor them daily for signs of cell death.
-
Replenish the antibiotic-containing medium every 2-3 days.
-
After 7-10 days, determine the lowest concentration of the antibiotic that results in 100% cell death. This concentration will be used for selecting stable transfectants.
| Antibiotic | Typical Concentration Range for Kill Curve |
| Puromycin | 0.1 - 10 µg/mL |
| G418 (Geneticin) | 100 - 1000 µg/mL |
| Hygromycin B | 50 - 500 µg/mL |
| Blasticidin S | 1 - 20 µg/mL |
Protocol 2: Generation of the Stable Tet-On Regulator Cell Line
Materials:
-
Parental cell line
-
Expression vector containing the rtTA gene and a selectable marker (e.g., pLVX-Tet-On Advanced)
-
Transfection reagent suitable for the chosen cell line
-
Complete cell culture medium
-
Selection medium (complete medium with the predetermined optimal concentration of the selection antibiotic)
-
Cloning cylinders or limiting dilution supplies
Procedure:
-
Transfection: Transfect the parental cells with the rtTA-expressing vector according to the manufacturer's protocol for the chosen transfection reagent.[9][10]
-
Recovery: Allow the cells to recover for 24-48 hours in complete medium.
-
Selection: Replace the medium with selection medium.
-
Maintenance: Continue to culture the cells in the selection medium, replacing it every 3-4 days, until discrete antibiotic-resistant colonies form (this may take 2-3 weeks).[4]
-
Isolation of Clones: Isolate individual colonies using cloning cylinders or by performing limiting dilution cloning into 96-well plates.[11][12]
-
Expansion and Validation: Expand the isolated clones and validate the expression of the rtTA transactivator using methods such as Western blotting or RT-qPCR.
Protocol 3: Generation of the this compound-Inducible Gene of Interest (GOI) Cell Line
Materials:
-
Validated stable Tet-On regulator cell line
-
Expression vector containing the GOI downstream of a TRE promoter and a second selectable marker (e.g., pLVX-Tight-Puro)
-
Transfection reagent
-
Complete cell culture medium
-
Dual selection medium (complete medium with both selection antibiotics)
Procedure:
-
Transfection: Transfect the validated Tet-On regulator cell line with the TRE-GOI vector.
-
Recovery: Allow the cells to recover for 24-48 hours.
-
Selection: Apply dual selection pressure by replacing the medium with the dual selection medium.
-
Isolation and Expansion: Isolate and expand double-resistant clones as described in Protocol 2.
Protocol 4: Screening and Validation of Inducible Clones
Materials:
-
Expanded double-stable clones
-
This compound stock solution
-
Complete culture medium
-
Reagents for detecting GOI expression (e.g., antibodies for Western blot or immunofluorescence, primers for RT-qPCR)
Procedure:
-
Dose-Response Curve for this compound:
-
Seed each clone in a multi-well plate.
-
Prepare a range of this compound concentrations in the culture medium. A starting point could be similar to doxycycline concentrations used in other systems (e.g., 10 ng/mL to 1000 ng/mL).
-
Induce the cells by replacing the medium with the this compound-containing medium. Include an uninduced control (no this compound).
-
After 24-48 hours, assess the expression of the GOI using a suitable method (e.g., Western blot, RT-qPCR, fluorescence microscopy if the GOI is tagged).
-
Also, assess cell viability at different this compound concentrations to identify any cytotoxic effects.
-
-
Time-Course of Induction:
-
Using the optimal this compound concentration determined from the dose-response curve, perform a time-course experiment.
-
Induce the cells and collect samples at different time points (e.g., 0, 4, 8, 12, 24, 48 hours).
-
Analyze GOI expression to determine the induction kinetics.
-
-
Analysis of Basal Expression ("Leakiness"):
-
Culture the selected clones in the absence of this compound for several passages.
-
Analyze the basal expression level of the GOI. The ideal clone will have very low to undetectable expression in the uninduced state and high expression upon induction.
-
| Parameter to Optimize | Experimental Approach | Readout |
| This compound Concentration | Dose-response experiment | GOI expression level, Cell viability |
| Induction Time | Time-course experiment | GOI expression level |
| Basal Expression | Analysis of uninduced cells | GOI expression level |
Visualizing the Mechanism of Induction
The following diagram illustrates the "Tet-On" mechanism of action.
Mechanism of the Tet-On inducible system.
Troubleshooting and Considerations
-
High Basal Expression: This can be due to the integration site of the TRE-GOI cassette or a "leaky" promoter. Screening multiple clones is essential to find one with tight regulation. Using a "tight" version of the TRE promoter can also help.
-
Low Induction: This could be due to low rtTA expression, a suboptimal this compound concentration, or silencing of the integrated cassettes. Re-validating rtTA expression and performing a thorough dose-response for this compound is recommended.
-
Cytotoxicity: The GOI itself or the concentration of this compound or selection antibiotics may be toxic to the cells. Always perform viability assays in parallel with induction experiments.
-
Use of Tetracycline-Free Serum: It is critical to use fetal bovine serum (FBS) that is certified to be free of tetracyclines, as contaminating antibiotics can interfere with the regulation of the system.
Conclusion
The generation of a this compound-inducible stable cell line is a powerful tool for modern biological research. While the protocols provided here are based on the well-established Tet-On system using doxycycline, they provide a robust framework that can be adapted for this compound. Careful optimization of the this compound concentration and thorough screening of clonal cell lines are paramount to achieving tight regulation and robust induction of the gene of interest.
References
- 1. How to Choose the Right Inducible Gene Expression System for Mammalian Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetracycline-controlled transcriptional activation - Wikipedia [en.wikipedia.org]
- 3. Tet-On Systems For Doxycycline-inducible Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibiotics in Cell Culture: When and How to Use Them [capricorn-scientific.com]
- 5. Antibiotics for Cell Culture | Thermo Fisher Scientific - US [thermofisher.com]
- 6. invivogen.com [invivogen.com]
- 7. Tetracycline-inducible expression systems [takarabio.com]
- 8. Doxycycline inducible overexpression systems: how to induce your gene of interest without inducing misinterpretations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. laboratorynotes.com [laboratorynotes.com]
- 10. mdpi.com [mdpi.com]
- 11. Tet-On Systems For Doxycycline-inducible Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gulhanemedj.org [gulhanemedj.org]
Application Notes and Protocols for Guamecycline-Induced Gene Expression
Topic: Guamecycline Induction Time Course for Maximal Gene Expression
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tetracycline-inducible gene expression systems are powerful tools for regulating gene activity in eukaryotic cells.[1][2][3] These systems, which include the widely used Tet-On and Tet-Off variants, allow for precise temporal control of transgene expression through the administration of tetracycline or its derivatives, such as this compound and doxycycline.[1][3] this compound, as a tetracycline analog, can be used to control the activity of a reverse tetracycline-controlled transactivator (rtTA). In the presence of an inducer like this compound, rtTA binds to the tetracycline response element (TRE) in a promoter, activating the transcription of a gene of interest.[4] The ability to turn gene expression on and off is crucial for studying gene function and for the development of gene therapies.[3]
Optimizing the induction parameters, specifically the concentration of the inducer and the time course of induction, is critical for achieving maximal and reproducible gene expression. This document provides detailed application notes and protocols for determining the optimal induction time course for maximal gene expression using this compound in a Tet-On system. While this compound is a tetracycline derivative, the principles and protocols outlined here are largely based on studies using the more commonly cited analog, doxycycline, which exhibits similar mechanisms of action.[3][4][5]
Mechanism of Action
The Tet-On system is the most commonly used tetracycline-inducible system due to its rapid response and dose-dependent control over gene expression.[6] The system relies on two key components:
-
The reverse tetracycline-controlled transactivator (rtTA): This is a fusion protein consisting of the reverse tetracycline repressor (rTetR) and a transcriptional activation domain, typically VP16.[4]
-
The tetracycline response element (TRE): This is a specific DNA sequence placed upstream of a minimal promoter that drives the expression of the gene of interest (GOI).[4]
In the absence of an inducer, rtTA is in a conformational state that prevents it from binding to the TRE, and the GOI is not expressed.[4] Upon introduction of a tetracycline analog like this compound or doxycycline, the inducer binds to rtTA, causing a conformational change that allows it to bind to the TRE and activate transcription of the GOI.[3][4]
Data Presentation: this compound Induction Kinetics
The time required to reach maximal gene expression following induction can vary significantly depending on several factors, including the cell type, the specific genetic construct, the concentration of the inducer, and the stability of the expressed protein and mRNA. The following table summarizes quantitative data from various studies using tetracycline analogs to induce gene expression, providing a general reference for expected time courses.
| Organism/Cell Type | Inducer & Concentration | Reporter Gene | Time to Detectable Expression | Time to Maximal Expression | Reference |
| Helicobacter pylori | Anhydrotetracycline (ATc) - 200 ng/ml | GFP | Not specified | 16 hours | [7] |
| Trichomonas vaginalis | Tetracycline (Tc) - 1 µg/ml | CAT | ~6 hours | 48 hours | [8] |
| Human iPSC-derived Neural Progenitors | Doxycycline (Dox) - 100 ng/ml | GFP | Within 24 hours | Not specified | [5] |
| Zebrafish Rod Photoreceptors | Doxycycline (Dox) | GFP | Not specified | ~24 hours | [9][10] |
| Mouse Brain (in vivo) | Doxycycline (Dox) | tdTOM | 6 hours | 24 hours | [11] |
| Human Cell Line (TF1-PNH) | Doxycycline (Dox) - 0.5 µg/ml | PIG-A | Within 24 hours | 2 days | [12] |
| Primary Rat Pulmonary Microvascular Endothelial Cells | Doxycycline (Dox) - 3 µg/ml | Gaussia luciferase | Not specified | 24 hours | [13] |
Experimental Protocols
This section provides a detailed protocol for determining the optimal this compound induction time course for maximal gene expression in a mammalian cell line stably expressing a Tet-On system.
Objective: To determine the time point of maximal gene expression following induction with this compound.
Materials:
-
Mammalian cell line stably expressing the rtTA and the gene of interest under a TRE-containing promoter.
-
Complete cell culture medium.
-
This compound hydrochloride stock solution (e.g., 1 mg/mL in sterile water or ethanol, stored at -20°C).
-
Phosphate-buffered saline (PBS).
-
Reagents for quantifying gene expression (e.g., lysis buffer and reagents for qPCR, Western blot, or reporter assay).
-
Multi-well cell culture plates (e.g., 24-well or 12-well plates).
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.).
Protocol:
-
Cell Seeding:
-
Seed the cells in a multi-well plate at a density that will ensure they are in the exponential growth phase and do not reach confluency during the experiment.
-
Allow the cells to attach and recover for 18-24 hours.
-
-
Induction:
-
Prepare a working solution of this compound in complete cell culture medium at the desired final concentration. The optimal concentration should be determined empirically, but a starting point of 100 ng/mL to 1 µg/mL is common for tetracycline analogs.
-
Remove the old medium from the cells and replace it with the this compound-containing medium.
-
Include a negative control group of cells that receive medium without this compound.
-
-
Time Course Harvest:
-
Harvest cells at various time points after induction. A typical time course might include 0, 2, 4, 8, 12, 24, 48, and 72-hour time points.
-
At each time point, wash the cells with PBS and then process them according to the chosen method for measuring gene expression.
-
For qPCR: Lyse the cells and extract total RNA.
-
For Western blot: Lyse the cells and extract total protein.
-
For reporter assays (e.g., luciferase, GFP): Follow the specific protocol for the reporter being used.
-
-
-
Analysis:
-
Quantify the level of gene expression at each time point.
-
Plot the gene expression level against the induction time to visualize the induction kinetics.
-
The time point at which the expression level plateaus or begins to decline is the time of maximal expression.
-
Mandatory Visualizations
Caption: Signaling pathway of the Tet-On inducible system.
Caption: Workflow for determining the optimal induction time.
References
- 1. Tetracycline-controlled transcriptional activation - Wikipedia [en.wikipedia.org]
- 2. New regulators of the tetracycline‐inducible gene expression system identified by chemical and genetic screens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tet-On Systems For Doxycycline-inducible Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. addgene.org [addgene.org]
- 5. Tetracycline-inducible and reversible stable gene expression in human iPSC-derived neural progenitors and in the postnatal mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of an inducible gene expression system for primary murine keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Two types of Tet-On transgenic lines for doxycycline-inducible gene expression in zebrafish rod photoreceptors and a gateway-based tet-on toolkit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Two Types of Tet-On Transgenic Lines for Doxycycline-Inducible Gene Expression in Zebrafish Rod Photoreceptors and a Gateway-Based Tet-On Toolkit | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A retro-lentiviral system for doxycycline-inducible gene expression and gene knockdown in cells with limited proliferative capacity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Guamecycline Cytotoxicity In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guamecycline, a tetracycline antibiotic, is a compound of interest for its potential therapeutic applications. Assessing its cytotoxic effects is a critical step in the drug development process to determine its safety profile and therapeutic window. These application notes provide a comprehensive overview of established in vitro methods to evaluate the cytotoxicity of this compound. The protocols detailed below are based on standard laboratory procedures for tetracycline-class antibiotics and serve as a robust starting point for your investigations. It is important to note that specific parameters such as cell line susceptibility, drug concentration, and incubation time may require optimization for this compound.
Overview of In Vitro Cytotoxicity Assays
A variety of in vitro assays are available to measure cytotoxicity, each targeting different cellular parameters. The choice of assay depends on the specific research question and the suspected mechanism of action of the compound. Key methods include:
-
Cell Viability Assays: These assays, such as the MTT assay, measure the metabolic activity of a cell population, which is indicative of the number of viable cells.
-
Cell Membrane Integrity Assays: The Lactate Dehydrogenase (LDH) assay, for example, quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage.
-
Apoptosis Assays: These methods, including Annexin V/Propidium Iodide (PI) staining and caspase activity assays, detect the biochemical and morphological changes characteristic of programmed cell death (apoptosis).
Data Presentation: Comparative Cytotoxicity of Tetracyclines
While specific quantitative data for this compound is not extensively available in the public domain, the following table summarizes representative data for other tetracycline antibiotics to provide a comparative context. These values can vary significantly depending on the cell line, assay method, and experimental conditions.
| Antibiotic | Cell Line | Assay | IC50 / Effect | Incubation Time |
| Tetracycline | Detroit-562 (Pharyngeal Carcinoma) | MTT | ~71% viability at 10 µM, ~46% at 100 µM[1] | 72 hours[1] |
| Doxycycline | A549 (Lung Carcinoma) | - | Inhibition of proliferation[2] | 5 days[2] |
| Doxycycline | COLO357 (Pancreatic Cancer) | - | Inhibition of proliferation[2] | 5 days[2] |
| Doxycycline | HT29 (Colon Carcinoma) | - | Inhibition of proliferation[2] | 5 days[2] |
| Doxycycline | T3M4 (Pancreatic Adenocarcinoma) | SRB | Reduced proliferation | - |
| Doxycycline | GER (Pancreatic Adenocarcinoma) | SRB | Reduced proliferation | - |
| Minocycline | Amelanotic Melanoma Cells | - | EC50: 78.6 µM | 24 hours |
| Minocycline | Amelanotic Melanoma Cells | - | EC50: 31.7 µM | 48 hours |
| Minocycline | Amelanotic Melanoma Cells | - | EC50: 13.9 µM | 72 hours |
| Tigecycline | Amelanotic Melanoma (A375) | WST-1 | Statistically significant reduction from 1 µM | - |
| Tigecycline | Melanotic Melanoma (COLO 829) | WST-1 | Statistically significant reduction from 1 µM | - |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that inhibits a biological process by 50%. EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.
Experimental Protocols
MTT Cell Viability Assay
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO or sterile water)
-
Selected cell line(s) cultured in appropriate complete growth medium
-
96-well flat-bottom sterile microplates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader capable of measuring absorbance at 570 nm
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include vehicle-only controls (medium with the same concentration of solvent used for the drug stock).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group. Plot a dose-response curve and determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Principle: This assay quantifies the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane. The amount of LDH released is proportional to the number of lysed cells.
Materials:
-
This compound stock solution
-
Selected cell line(s)
-
96-well flat-bottom sterile microplates
-
Commercially available LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
Microplate reader capable of measuring absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.
-
Compound Treatment: Treat cells with serial dilutions of this compound as described for the MTT assay. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with lysis buffer).
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells. Carefully transfer a portion of the supernatant (typically 50 µL) to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant according to the kit's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 10-30 minutes), protected from light.
-
Stop Reaction: Add the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, which typically involves subtracting the background and normalizing to the maximum LDH release control.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that can only enter cells with compromised membrane integrity (late apoptotic and necrotic cells).
Materials:
-
This compound stock solution
-
Selected cell line(s)
-
6-well or 12-well sterile plates
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in appropriate culture plates. After 24 hours, treat the cells with different concentrations of this compound for the desired time. Include an untreated control.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle cell detachment solution (e.g., Trypsin-EDTA). Centrifuge the cell suspension and wash the cells with cold PBS.
-
Cell Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the kit's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Use appropriate compensation controls for FITC and PI.
-
Data Analysis: The cell population will be divided into four quadrants:
-
Annexin V- / PI- (lower left): Viable cells
-
Annexin V+ / PI- (lower right): Early apoptotic cells
-
Annexin V+ / PI+ (upper right): Late apoptotic/necrotic cells
-
Annexin V- / PI+ (upper left): Necrotic cells Quantify the percentage of cells in each quadrant.
-
Visualizations
Experimental Workflows
Caption: Workflow for the MTT Cell Viability Assay.
Caption: Workflow for the LDH Cytotoxicity Assay.
Caption: Workflow for the Annexin V/PI Apoptosis Assay.
Signaling Pathway
Tetracycline antibiotics are known to inhibit mitochondrial protein synthesis due to the evolutionary similarity between mitochondrial and bacterial ribosomes.[2] This inhibition can lead to mitochondrial dysfunction, oxidative stress, and ultimately, apoptosis.
Caption: Proposed mechanism of this compound-induced apoptosis.
Conclusion
The protocols and information provided in these application notes offer a solid foundation for investigating the in vitro cytotoxicity of this compound. By employing a combination of viability, membrane integrity, and apoptosis assays, researchers can obtain a comprehensive understanding of the compound's effects on cultured cells. It is recommended to perform these assays in multiple cell lines to assess cell-type-specific responses. Further investigation into the specific molecular pathways affected by this compound will be crucial for a complete characterization of its cytotoxic mechanism.
References
- 1. Assessment of the In Vitro Cytotoxic Profile of Two Broad-Spectrum Antibiotics—Tetracycline and Ampicillin—On Pharyngeal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondria as target to inhibit proliferation and induce apoptosis of cancer cells: the effects of doxycycline and gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Guamecycline as a Selection Agent in Bacterial Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guamecycline is a derivative of the tetracycline class of antibiotics.[1] Tetracyclines are broad-spectrum bacteriostatic agents that function by inhibiting protein synthesis in both gram-positive and gram-negative bacteria.[2][3] This property makes them valuable as selection agents in molecular biology for isolating bacteria that have been successfully transformed with a plasmid conferring resistance to the antibiotic.
This document provides detailed application notes and protocols for the use of this compound as a selection agent in bacterial culture. Due to the limited specific data available for this compound, the following protocols and concentration ranges are based on established methodologies for tetracycline and its analogs. It is strongly recommended that researchers perform a kill curve to determine the optimal concentration for their specific bacterial strain and experimental conditions.
Mechanism of Action
This compound, as a tetracycline derivative, is believed to follow the same mechanism of action as other members of this class. It inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.[2][3] This binding prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby halting the elongation of the polypeptide chain and inhibiting bacterial growth.[2][3] Resistance to tetracyclines is often conferred by genes that encode for efflux pumps, which actively remove the antibiotic from the cell, or for ribosomal protection proteins.[4][5]
Caption: Mechanism of this compound action in a bacterial cell.
Data Presentation: Recommended Concentrations
The optimal concentration of this compound for selection will vary depending on the bacterial strain, the specific plasmid and resistance gene used, and the culture medium. The following table provides a general guideline based on concentrations used for other tetracycline analogs. A kill curve is essential to determine the precise concentration needed.
| Antibiotic | Class | Typical Stock Solution Concentration | Recommended Working Concentration Range for E. coli | Solvent |
| This compound | Tetracycline Analog | 10 mg/mL | 5 - 50 µg/mL (Requires Optimization) | 70% Ethanol |
| Tetracycline | Tetracycline | 5 - 10 mg/mL | 10 - 50 µg/mL[6] | 70% Ethanol[7] |
| Chlortetracycline | Tetracycline | 5 - 10 mg/mL | 10 - 50 µg/mL | 70% Ethanol |
| Doxycycline | Tetracycline | 1 - 5 mg/mL | 1 - 10 µg/mL[7] | Water or Ethanol |
Disclaimer: The working concentration for this compound is an estimate. Each researcher must determine the optimal concentration for their specific application.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound Hydrochloride powder
-
70% Ethanol
-
Sterile, light-blocking microcentrifuge tubes or container
-
0.22 µm syringe filter
-
Sterile syringe
Protocol:
-
Weigh out the desired amount of this compound Hydrochloride powder in a sterile container.
-
Add 70% ethanol to achieve a final concentration of 10 mg/mL.[7]
-
Vortex thoroughly until the powder is completely dissolved.[7]
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile, light-blocking container.[7]
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-blocking microcentrifuge tubes.
-
Store the aliquots at -20°C.[7] Tetracycline solutions are light-sensitive and should be protected from light.[7]
Kill Curve Determination
Materials:
-
Your specific bacterial strain of interest
-
LB medium (or other appropriate growth medium)
-
This compound stock solution
-
96-well microplate
-
Plate reader or spectrophotometer
Protocol:
-
Prepare a series of dilutions of this compound in your chosen liquid culture medium. A good starting range would be from 0 µg/mL (control) to 100 µg/mL.
-
Inoculate each well of a 96-well plate with a low density of your bacterial strain.
-
Add the different concentrations of this compound to the wells.
-
Incubate the plate at the optimal growth temperature for your bacteria (e.g., 37°C for E. coli).
-
Measure the optical density (OD600) at regular intervals (e.g., every 2-4 hours) for 12-24 hours.
-
The minimum concentration of this compound that completely inhibits bacterial growth is the optimal concentration for selection.
Preparation of Selective Media
Materials:
-
LB agar or LB broth
-
Autoclave
-
Water bath
-
This compound stock solution (10 mg/mL)
Protocol for Selective Agar Plates:
-
Prepare LB agar according to the manufacturer's instructions and autoclave.[6]
-
Cool the autoclaved agar in a 50-55°C water bath.[6]
-
Add the appropriate volume of this compound stock solution to the molten agar to reach the predetermined optimal working concentration. For example, add 1 mL of a 10 mg/mL stock solution to 1 L of agar for a final concentration of 10 µg/mL.
-
Mix gently to ensure even distribution without introducing air bubbles.
-
Pour the plates and allow them to solidify.
-
Store the plates at 4°C, protected from light. Use within 2-4 weeks for best results.
Protocol for Selective Liquid Media:
-
Prepare LB broth according to the manufacturer's instructions and autoclave.[6]
-
Allow the broth to cool to room temperature.
-
Add the appropriate volume of this compound stock solution to achieve the desired final concentration.
-
Store the selective broth at 4°C, protected from light.
Bacterial Transformation and Selection
This protocol is a general guideline for the chemical transformation of E. coli.
Materials:
-
Competent E. coli cells
-
Plasmid DNA with a tetracycline resistance gene
-
Selective LB agar plates containing this compound
-
SOC medium
-
Ice
-
42°C water bath
-
Shaking incubator
Protocol:
-
Thaw a tube of competent cells on ice.[8]
-
Add 1-5 µL of plasmid DNA to the competent cells.[8]
-
Gently mix by flicking the tube and incubate on ice for 30 minutes.[8]
-
Heat shock the cells by placing the tube in a 42°C water bath for 45-60 seconds.[8]
-
Immediately return the tube to ice for 2 minutes.[8]
-
Add 250-500 µL of pre-warmed SOC medium to the tube.[8]
-
Incubate at 37°C for 1 hour with shaking (225-250 rpm) to allow for the expression of the antibiotic resistance gene.[9]
-
Plate 100-200 µL of the cell suspension onto the selective LB agar plates containing this compound.
-
Incubate the plates overnight at 37°C.
-
The following day, colonies of successfully transformed bacteria should be visible.
Caption: Experimental workflow for using this compound.
Stability and Storage
Tetracycline and its analogs are sensitive to light and can degrade over time, especially in solution.[7][10] Stock solutions should be stored at -20°C in light-blocking tubes and are generally stable for several months.[7] Selective media plates should be stored at 4°C in the dark and used within a few weeks for optimal performance. The stability of this compound in culture media at 37°C during bacterial growth has not been extensively studied; therefore, using freshly prepared media is recommended for critical experiments.
Troubleshooting
-
No colonies on the selective plate:
-
Transformation efficiency may be too low. Use a positive control (a known plasmid and competent cells).
-
The concentration of this compound may be too high. Verify the optimal concentration with a kill curve.
-
The plasmid may not contain a functional tetracycline resistance gene.
-
-
Too many colonies or a bacterial lawn:
-
The concentration of this compound may be too low.
-
The selective plates may be old, and the antibiotic may have degraded.
-
-
Satellite colonies:
-
These are small colonies of non-resistant bacteria growing around a larger colony of resistant bacteria. This can occur if the resistance gene product (e.g., an enzyme that inactivates the antibiotic) is secreted. If this is an issue, re-streak colonies onto fresh selective plates.
-
Conclusion
This compound, as a tetracycline derivative, can be a useful selection agent for molecular cloning in bacteria. By following the generalized protocols for tetracyclines and, most importantly, by determining the optimal concentration for the specific bacterial strain and conditions, researchers can effectively use this compound for the selection of transformed bacteria. Always use proper aseptic techniques to avoid contamination.
References
- 1. A Robust Platform for the Synthesis of New Tetracycline Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 4. The tetracycline resistome is shaped by selection for specific resistance mechanisms by each antibiotic generation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bacterial cultivation media and antibiotics [qiagen.com]
- 7. abo.com.pl [abo.com.pl]
- 8. addgene.org [addgene.org]
- 9. assaygenie.com [assaygenie.com]
- 10. Stability of β-lactam antibiotics in bacterial growth media - PubMed [pubmed.ncbi.nlm.nih.gov]
Guamecycline Treatment Protocol for In Vivo Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols for guamecycline are based on extrapolated data from studies on other tetracycline derivatives due to the current lack of specific in vivo data for this compound in publicly available scientific literature. The provided information should be used as a guideline for designing pilot studies to determine the optimal dosage, administration route, and efficacy of this compound for specific in vivo animal models.
Introduction
This compound is a semisynthetic tetracycline antibiotic with a broad spectrum of activity anticipated to be similar to other tetracyclines[1][2]. Tetracyclines function by inhibiting protein synthesis in bacteria. They achieve this by binding to the 30S ribosomal subunit, which in turn prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site[3][4]. This action halts peptide chain elongation, leading to a bacteriostatic effect[3][5]. This document provides a representative protocol for in vivo animal studies using this compound, based on available data for structurally related tetracycline derivatives.
Chemical and Physical Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C29H38N8O8 | [6] |
| Molecular Weight | 626.66 g/mol | [6] |
| CAS Number | 16545-11-2 | [6] |
| Synonyms | Tetrabiguanide, Xanthomycin, Xantomicina | [6] |
Proposed Signaling Pathway of Tetracyclines
Tetracyclines, including presumably this compound, exert their antibacterial effect by targeting the bacterial ribosome. The following diagram illustrates the generally accepted mechanism of action.
References
- 1. This compound|CAS 16545-11-2|DC Chemicals [dcchemicals.com]
- 2. This compound|16545-11-2|COA [dcchemicals.com]
- 3. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 4. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetracyclines Use in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 6. This compound [drugfuture.com]
Application Notes and Protocols for the Detection of Guamecycline in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guamecycline is a tetracycline antibiotic that has been used in both human and veterinary medicine. The accurate determination of its concentration in biological matrices such as plasma, urine, and tissue is crucial for pharmacokinetic studies, therapeutic drug monitoring, and residue analysis. This document provides detailed application notes and proposed protocols for the analytical detection of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
Disclaimer: While validated methods for many tetracyclines are available, specific validated protocols for this compound are not widely published. The following protocols are based on established methods for structurally similar tetracycline antibiotics, such as tigecycline and omadacycline, and would require validation for this compound before implementation.[1][2][3][4]
I. Sample Preparation
Effective sample preparation is critical for removing interfering substances and concentrating the analyte of interest from complex biological matrices.[5][6][7] The choice of method depends on the sample type and the analytical technique to be used.
Protein Precipitation
This is a rapid and simple method suitable for plasma and serum samples, particularly for LC-MS/MS analysis.[1][2][8]
Protocol:
-
To 100 µL of plasma or serum sample, add 300 µL of cold acetonitrile.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for HPLC or LC-MS/MS analysis.
Solid-Phase Extraction (SPE)
SPE offers a more thorough cleanup than protein precipitation and is suitable for all biological matrices, including tissue homogenates and urine.[4][5][7]
Protocol for Tissue and Urine Samples:
-
Tissue Homogenization: Homogenize 1 gram of tissue with 5 mL of a suitable buffer (e.g., 0.1 M Na2EDTA-McIlvaine buffer, pH 4.0).[9] Centrifuge to obtain a clear supernatant.
-
Urine Sample Dilution: Dilute urine samples 1:1 with water.[10]
-
SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge (or equivalent) with 3 mL of methanol followed by 3 mL of water.
-
Sample Loading: Load the prepared tissue supernatant or diluted urine onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound with 3 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in an appropriate volume of the initial mobile phase.
II. Analytical Methods
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely available technique for the quantification of antibiotics. The following is a proposed method adapted from similar tetracyclines.[3][11][12][13]
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic elution using a mixture of 0.01 M oxalic acid in water (A) and acetonitrile (B). A typical starting point could be a gradient from 10% to 50% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 350 nm (based on the tetracycline chromophore)
-
Injection Volume: 20 µL
Workflow for HPLC-UV Analysis
References
- 1. Determination of tigecycline in human plasma by LC-MS/MS and its application to population pharmacokinetics study in Chinese patients with hospital-acquired pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Establishment and Validation of a Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Tigecycline in Critically Ill Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LC-MS/MS quantification of omadacycline in human plasma for therapeutic drug monitoring: method development and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of an LC‐MS/MS method for quantifying nine antimicrobials in human serum and its application to study the exposure of Chinese pregnant women to antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. researchgate.net [researchgate.net]
- 8. LC-MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Validation of a stability-indicating RP-LC method for the determination of tigecycline in lyophilized powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development and validation of liquid chromatography method for simultaneous determination of multiclass seven antibiotic residues in chicken tissues - PMC [pmc.ncbi.nlm.nih.gov]
Guamecycline as a Potential Alternative to Doxycycline in Tet-On Inducible Gene Expression Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Tet-On system is a cornerstone of inducible gene expression, with doxycycline being the most commonly used effector molecule. This document explores the potential of guamecycline, a tetracycline derivative, as an alternative inducer. While direct comparative data for this compound in Tet-On systems is not currently available in peer-reviewed literature, its structural similarity to tetracycline suggests it may interact with the Tet-repressor protein (TetR). This document provides a comprehensive set of protocols for researchers to validate this compound's efficacy, optimize its concentration, and assess its cytotoxicity in their specific Tet-On system and cell line.
Introduction to the Tet-On System
The Tet-On system allows for the conditional expression of a gene of interest (GOI) in eukaryotic cells. The system relies on two key components: the reverse tetracycline-controlled transactivator (rtTA) and a tetracycline response element (TRE) upstream of the GOI. In the presence of an effector molecule like doxycycline, rtTA binds to the TRE and activates transcription of the GOI. The absence of the effector prevents rtTA from binding to the TRE, thus keeping the GOI silent. Doxycycline is favored for its high affinity to rtTA, long half-life, and low toxicity at effective concentrations.
Potential Advantages of Exploring Alternative Inducers:
-
Differential Induction Kinetics: Different tetracycline analogs may offer varying induction and de-induction speeds.
-
Altered Dose-Response: An alternative may provide a wider or more sensitive dose-response curve.
-
Reduced Off-Target Effects: Some cell types may exhibit adverse reactions to doxycycline that could be mitigated by an alternative.
-
Cost-Effectiveness: Depending on the supplier, alternative tetracyclines may be more economical.
This compound: A Candidate for an Alternative Inducer
This compound is a tetracycline antibiotic. Like other tetracyclines, its mechanism of action involves binding to the 30S ribosomal subunit in bacteria, inhibiting protein synthesis. This shared mechanism with tetracycline, the original effector for Tet systems, suggests that this compound may also bind to the Tet-repressor protein (TetR), the basis for the rtTA transactivator. However, its affinity for rtTA, optimal concentration for induction, and potential cytotoxic effects in mammalian cells remain to be empirically determined.
Comparative Data: Doxycycline vs. Other Tetracycline Analogs
While no direct data exists for this compound, studies on other tetracycline derivatives have shown that they can act as effectors for the Tet system with varying efficiencies. The following table summarizes a hypothetical comparison that a researcher would aim to complete when evaluating this compound.
| Parameter | Doxycycline (Literature Data) | This compound (To Be Determined) |
| Optimal Concentration | 10 - 1000 ng/mL | - |
| Induction Fold-Change | Up to 10,000-fold | - |
| Cytotoxicity (IC50) | > 10 µg/mL (cell line dependent) | - |
| Half-life in Culture | ~24 hours | - |
Experimental Protocols
The following protocols are designed to guide researchers in the evaluation of this compound as a potential alternative to doxycycline in their specific Tet-On system.
Protocol 1: Determination of the Optimal Concentration of this compound (Dose-Response Curve)
This protocol will establish the concentration range at which this compound can effectively induce gene expression.
Materials:
-
Tet-On stable cell line expressing a reporter gene (e.g., Luciferase or GFP)
-
Doxycycline (positive control)
-
This compound
-
Cell culture medium and supplements
-
96-well plates
-
Plate reader (for Luciferase or fluorescence)
Procedure:
-
Cell Seeding: Seed your Tet-On reporter cell line in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of analysis (typically 10,000-20,000 cells/well). Allow cells to adhere overnight.
-
Preparation of Inducers: Prepare a 1000x stock solution of doxycycline (e.g., 1 mg/mL in sterile water or ethanol) and this compound (concentration to be determined, start with a similar concentration to doxycycline). Prepare a series of dilutions of both inducers in cell culture medium. A suggested range for the initial experiment is 0, 1, 10, 50, 100, 250, 500, and 1000 ng/mL.
-
Induction: Remove the old medium from the cells and replace it with the medium containing the different concentrations of doxycycline and this compound. Include a "no inducer" control.
-
Incubation: Incubate the plate for 24-48 hours. The optimal incubation time may need to be determined empirically.
-
Quantification of Reporter Gene Expression:
-
For Luciferase: Lyse the cells and measure luciferase activity using a commercial kit according to the manufacturer's instructions.
-
For GFP: Measure fluorescence intensity using a plate reader with appropriate filters. Alternatively, visualize and quantify GFP-positive cells using fluorescence microscopy or flow cytometry.
-
-
Data Analysis: Plot the reporter gene expression level against the inducer concentration to generate a dose-response curve. Determine the EC50 (half-maximal effective concentration) for both doxycycline and this compound.
Protocol 2: Assessment of this compound Cytotoxicity
This protocol determines the concentration at which this compound becomes toxic to the cells, which is crucial for identifying a suitable working concentration.
Materials:
-
The mammalian cell line used in your Tet-On system
-
This compound
-
Doxycycline (as a reference)
-
Cell culture medium and supplements
-
96-well plates
-
MTT, XTT, or similar cell viability assay kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate as described in Protocol 4.1.
-
Preparation of Test Compounds: Prepare a range of concentrations of this compound and doxycycline in cell culture medium. It is advisable to test a broader range than in the dose-response experiment, for example, from 0.1 µg/mL to 100 µg/mL.
-
Treatment: Replace the medium with the prepared solutions of this compound and doxycycline. Include a "vehicle only" control.
-
Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: Perform a cell viability assay (e.g., MTT) according to the manufacturer's protocol. This typically involves adding the reagent to the wells, incubating for a few hours, and then measuring the absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the concentration of the compound to determine the IC50 (half-maximal inhibitory concentration).
Protocol 3: Analysis of Induction and De-induction Kinetics
This protocol assesses the speed at which gene expression is turned on and off with this compound compared to doxycycline.
Materials:
-
Tet-On reporter cell line
-
Doxycycline and this compound at their optimal, non-toxic concentrations (determined in Protocols 4.1 and 4.2)
-
Cell culture medium and supplements
-
Multiple plates (e.g., 24-well plates)
Procedure:
Induction Kinetics:
-
Seed cells in multiple wells or plates.
-
Add the optimal concentration of either doxycycline or this compound.
-
At various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), harvest the cells and quantify reporter gene expression.
De-induction Kinetics:
-
Induce the cells with the optimal concentration of each inducer for 24-48 hours to achieve maximal expression.
-
Wash the cells thoroughly with sterile PBS to remove the inducer.
-
Add fresh, inducer-free medium.
-
At various time points after removal of the inducer (e.g., 0, 2, 4, 8, 12, 24, 48 hours), harvest the cells and quantify reporter gene expression.
-
Data Analysis: Plot the reporter gene expression over time for both the induction and de-induction phases for each compound.
Visualizations
Caption: Signaling pathway of the Tet-On inducible system.
Caption: Experimental workflow for evaluating this compound.
Conclusion and Future Directions
The protocols outlined in this document provide a rigorous framework for the evaluation of this compound as a potential alternative to doxycycline in Tet-On inducible gene expression systems. Successful validation would require demonstrating potent induction at non-toxic concentrations. Further investigations could explore the long-term stability of this compound in cell culture media and its potential for in vivo applications. The exploration of alternative inducers like this compound is a valuable endeavor for expanding the versatility and applicability of the powerful Tet-On system.
Application Notes and Protocols for Determining the Antimicrobial Activity of Guamecycline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guamecycline is a tetracycline derivative antibiotic engineered to overcome common bacterial resistance mechanisms.[1] Like other tetracyclines, its primary mechanism of action is the inhibition of protein synthesis in bacteria. This compound binds to the 30S ribosomal subunit, which in turn blocks the attachment of aminoacyl-tRNA to the mRNA-ribosome complex, ultimately halting the elongation of the peptide chain and inhibiting bacterial growth.[1]
These application notes provide detailed protocols for testing the antimicrobial activity of this compound using standardized in vitro susceptibility testing methods. The provided methodologies are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) for tetracycline-class antibiotics.
Disclaimer: As specific in vitro susceptibility data for this compound is not widely available in published literature, the quantitative data presented in the tables below are representative examples based on the closely related glycylcycline antibiotic, Tigecycline. These tables are for illustrative purposes to guide data presentation. Researchers should generate their own data for this compound.
Data Presentation
Table 1: Example Minimum Inhibitory Concentration (MIC) Data for a Tetracycline Analog (Tigecycline)
| Bacterial Species | ATCC Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus (MSSA) | ATCC 29213 | 0.12 | 0.25 | ≤0.06 - 0.5 |
| Staphylococcus aureus (MRSA) | ATCC 43300 | 0.12 | 0.25 | ≤0.06 - 0.5 |
| Enterococcus faecalis | ATCC 29212 | 0.06 | 0.12 | ≤0.03 - 0.25 |
| Streptococcus pneumoniae | ATCC 49619 | ≤0.06 | 0.12 | ≤0.03 - 0.25 |
| Escherichia coli | ATCC 25922 | 0.25 | 1 | 0.06 - 2 |
| Klebsiella pneumoniae | ATCC 700603 | 0.5 | 2 | 0.12 - 4 |
| Pseudomonas aeruginosa | ATCC 27853 | 8 | 16 | 2 - >32 |
| Acinetobacter baumannii | ATCC 19606 | 0.5 | 2 | 0.12 - 4 |
MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Table 2: Example Zone of Inhibition Diameter Data for a Tetracycline Analog (Tigecycline)
| Bacterial Species | ATCC Strain | Disk Content | Zone Diameter Range (mm) |
| Staphylococcus aureus | ATCC 25923 | 15 µg | 19 - 25 |
| Escherichia coli | ATCC 25922 | 15 µg | 18 - 24 |
| Pseudomonas aeruginosa | ATCC 27853 | 15 µg | 10 - 16 |
Interpretive criteria for zone diameters are specific to the antimicrobial agent and the testing standards (e.g., CLSI, EUCAST). Researchers must refer to the latest guidelines for established breakpoints.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution series.
Materials:
-
This compound analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial strains (e.g., ATCC quality control strains and clinical isolates)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or as recommended by the manufacturer) at a concentration of 1280 µg/mL.
-
Preparation of Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. Transfer the colonies to a tube of sterile saline or broth. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Further dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution in Microtiter Plate: a. Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate. b. Add 200 µL of the this compound stock solution (or a working solution) to well 1. c. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. This will create a range of this compound concentrations. d. Well 11 will serve as the growth control (no antibiotic) and well 12 as the sterility control (no bacteria).
-
Inoculation: Add 10 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be approximately 110 µL.
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.
Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Test
This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.
Materials:
-
This compound-impregnated disks (e.g., 15 µg)
-
Mueller-Hinton Agar (MHA) plates (150 mm)
-
Bacterial strains
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Ruler or caliper
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the MIC protocol.
-
Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.
-
Disk Application: Aseptically apply the this compound disk to the surface of the inoculated MHA plate. Gently press the disk down to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter.
Protocol 3: Time-Kill Assay
This assay determines the rate of bactericidal activity of an antimicrobial agent over time.
Materials:
-
This compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains
-
Spectrophotometer
-
Shaking incubator (35°C ± 2°C)
-
Sterile tubes or flasks
-
Agar plates for colony counting (e.g., Tryptic Soy Agar)
-
Sterile saline for serial dilutions
Procedure:
-
Inoculum Preparation: Prepare an overnight culture of the test organism in CAMHB. Dilute the culture to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL in the test flasks.
-
Test Setup: Prepare flasks containing CAMHB with this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC). Include a growth control flask without any antibiotic.
-
Inoculation and Incubation: Inoculate each flask with the prepared bacterial suspension. Incubate the flasks in a shaking incubator at 35°C ± 2°C.
-
Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask. Perform serial dilutions in sterile saline and plate the dilutions onto agar plates.
-
Colony Counting: Incubate the plates for 18-24 hours and count the number of viable colonies (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each this compound concentration and the growth control. A ≥3-log₁₀ reduction in CFU/mL is typically considered bactericidal.
Mandatory Visualizations
References
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with Guamecycline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guamecycline, a tetracycline derivative antibiotic, primarily functions by inhibiting protein synthesis in bacteria through its binding to the 30S ribosomal subunit.[1][2][3] This action effectively halts the elongation of the peptide chain, leading to a bacteriostatic effect.[1][3] While its primary target is bacterial, like other tetracyclines, this compound can exert off-target effects on eukaryotic cells. These effects, which are of significant interest in drug development and safety assessment, can include the induction of apoptosis, alterations in the cell cycle, and the generation of reactive oxygen species (ROS), often linked to mitochondrial dysfunction.[4][5][6]
Flow cytometry is a powerful technique for dissecting the cellular responses to therapeutic agents like this compound at a single-cell level.[7][8][9] It enables the rapid, quantitative analysis of multiple cellular parameters simultaneously, providing valuable insights into the mechanisms of drug action and cytotoxicity.[8] These application notes provide detailed protocols for utilizing flow cytometry to assess the effects of this compound on key cellular processes.
Key Cellular Assays
The following flow cytometry-based assays are crucial for characterizing the cellular response to this compound treatment:
-
Apoptosis Assay: To quantify the extent of programmed cell death induced by this compound.
-
Cell Cycle Analysis: To determine if this compound causes cell cycle arrest at specific phases.
-
Reactive Oxygen Species (ROS) Assay: To measure the level of oxidative stress induced by this compound.
Data Presentation
The following tables provide a structured format for summarizing quantitative data obtained from the described flow cytometry experiments.
Table 1: Apoptosis Analysis of Cells Treated with this compound
| Treatment Group | Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | 0 | |||
| This compound | 10 | |||
| This compound | 25 | |||
| This compound | 50 | |||
| Staurosporine (Positive Control) | 1 |
Table 2: Cell Cycle Distribution of Cells Treated with this compound
| Treatment Group | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 0 | |||
| This compound | 10 | |||
| This compound | 25 | |||
| This compound | 50 | |||
| Nocodazole (Positive Control) | 0.1 |
Table 3: Reactive Oxygen Species (ROS) Levels in Cells Treated with this compound
| Treatment Group | Concentration (µM) | Mean Fluorescence Intensity (MFI) of DCF | Fold Change in MFI (vs. Vehicle Control) |
| Vehicle Control | 0 | 1.0 | |
| This compound | 10 | ||
| This compound | 25 | ||
| This compound | 50 | ||
| H₂O₂ (Positive Control) | 100 |
Experimental Protocols
Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This protocol details the detection of apoptosis in cells treated with this compound by identifying the externalization of phosphatidylserine (PS) using Annexin V and plasma membrane integrity using PI.[10][11]
Materials:
-
This compound
-
Cell line of interest (e.g., HeLa, Jurkat)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will not exceed 80-90% confluency at the end of the experiment.
-
This compound Treatment: Treat cells with varying concentrations of this compound (e.g., 10, 25, 50 µM) and a vehicle control for a predetermined time (e.g., 24, 48 hours). Include a positive control for apoptosis (e.g., 1 µM Staurosporine for 4 hours).
-
Cell Harvesting:
-
For adherent cells, gently trypsinize and collect the cells. Wash with cold PBS.
-
For suspension cells, directly collect the cells.
-
-
Cell Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Use FITC (for Annexin V) and PerCP-Cy5.5 or a similar channel (for PI) for detection.
Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol describes the analysis of cell cycle distribution in this compound-treated cells by staining the cellular DNA with PI.[12][13][14][15][16]
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
PBS
-
70% Ethanol (ice-cold)
-
PI Staining Solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the Apoptosis Assay protocol. A positive control for G2/M arrest, such as Nocodazole, can be used.
-
Cell Harvesting: Harvest cells as described in step 3 of the Apoptosis Assay protocol.
-
Cell Fixation:
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Cell Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI Staining Solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the PI fluorescence channel to properly resolve the G0/G1, S, and G2/M peaks.
Reactive Oxygen Species (ROS) Assay using 2',7'-Dichlorodihydrofluorescein Diacetate (H₂DCFDA)
This protocol measures intracellular ROS levels in response to this compound treatment using the cell-permeable dye H₂DCFDA, which fluoresces upon oxidation.[17][18][19][20]
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
PBS
-
H₂DCFDA dye
-
Hydrogen peroxide (H₂O₂) as a positive control
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the Apoptosis Assay protocol. The treatment time for ROS detection is typically shorter (e.g., 1-6 hours).
-
Cell Staining:
-
After the desired treatment period, add H₂DCFDA to the cell culture medium at a final concentration of 5-10 µM.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Cell Harvesting: Harvest cells as described in step 3 of the Apoptosis Assay protocol.
-
Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer using the FITC channel to detect the fluorescence of the oxidized product (DCF).
Visualizations
Caption: Experimental workflow for flow cytometry analysis.
Caption: Putative signaling pathway of this compound's effects.
References
- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Tetracycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cytotoxic effects of tetracycline analogues (doxycycline, minocycline and COL-3) in acute myeloid leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Tetracyclines disturb mitochondrial function across eukaryotic models: a call for caution in biomedical research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multiparameter flow cytometric analysis of antibiotic effects on membrane potential, membrane permeability, and bacterial counts of Staphylococcus aureus and Micrococcus luteus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. acervomais.com.br [acervomais.com.br]
- 10. Cytotoxic Effects of Tetracycline Analogues (Doxycycline, Minocycline and COL-3) in Acute Myeloid Leukemia HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxic Effects of Tetracycline Analogues (Doxycycline, Minocycline and COL-3) in Acute Myeloid Leukemia HL-60 Cells | PLOS One [journals.plos.org]
- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. thermofisher.com [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. miltenyibiotec.com [miltenyibiotec.com]
- 17. journals.plos.org [journals.plos.org]
- 18. Flow-cytometric Detection of Low-level Reactive Oxygen Species in Cell Lines and Primary Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Flow cytometric measurement of reactive oxygen species production by normal and thalassaemic red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Can flow cytometric measurements of reactive oxygen species levels determine minimal inhibitory concentrations and antibiotic susceptibility testing for Acinetobacter baumannii? | PLOS One [journals.plos.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Tet-On System with Guamecycline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low induction with Guamecycline in the Tet-On inducible gene expression system.
Understanding the Tet-On System with this compound
The Tet-On system allows for the controlled, inducible expression of a gene of interest (GOI) in mammalian cells. The system relies on two key components: the reverse tetracycline transactivator (rtTA) protein and a tetracycline-responsive promoter element (TRE) that controls the expression of your GOI. In the presence of a tetracycline derivative, such as this compound, rtTA binds to the TRE and activates transcription of the GOI. Low induction can arise from various factors, from suboptimal this compound concentration to issues with the cell line or the genetic construct.
Signaling Pathway of the Tet-On System
Caption: The Tet-On system is activated by this compound, which binds to and activates the rtTA protein. The active complex then binds to the TRE in the nucleus, inducing the transcription and subsequent translation of the gene of interest.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Gene Induction After this compound Treatment
Q: I've added this compound to my cells, but I'm seeing very low or no expression of my gene of interest. What could be the problem?
A: This is a common issue that can stem from several factors. A systematic troubleshooting approach is recommended.
Troubleshooting Workflow for Low Induction
Caption: A logical workflow for troubleshooting low induction in the Tet-On system.
Detailed Troubleshooting Steps:
-
This compound Concentration and Integrity:
-
Suboptimal Concentration: The concentration of this compound may not be optimal for your specific cell line.[1] A dose-response experiment is crucial to determine the ideal concentration.
-
Degradation: Tetracycline derivatives can be sensitive to light and degradation over time, especially when dissolved in media and stored for extended periods.[2] Prepare fresh this compound solutions and protect them from light.
-
-
Cell Line Issues:
-
Cell Health: Unhealthy or stressed cells may not respond well to induction. Ensure your cells are healthy and in the logarithmic growth phase.
-
Passage Number: High passage numbers can sometimes lead to changes in cell behavior and responsiveness to inducers.[1] It is advisable to use cells with a lower passage number.
-
Cell Line-Specific Sensitivity: Different cell lines can have varying sensitivities to tetracycline derivatives.[1]
-
-
Plasmid/Vector Integrity and Delivery:
-
Incorrect Plasmid Construction: Verify the sequence of your rtTA and TRE-GOI constructs to ensure they are correct.
-
Low Transfection/Transduction Efficiency: If you are using transient transfection or viral transduction, low efficiency will result in a small population of cells capable of induction. Use a reporter gene (e.g., GFP) to assess efficiency.
-
Issue 2: High Background Expression (Leaky Expression)
Q: I'm observing expression of my gene of interest even without adding this compound. How can I reduce this leaky expression?
A: Leaky expression can be a significant problem, particularly if your GOI is toxic to the cells.[3][4]
Strategies to Reduce Leaky Expression:
-
Use a Tighter Promoter: Some TRE promoters are "tighter" than others, meaning they have lower basal activity.[5][6] Consider using a third-generation TRE promoter (e.g., TRE3G) if leakiness is a major concern.[7]
-
Reduce Plasmid/Vector Amount: In transient transfections, using a lower amount of the TRE-GOI plasmid can sometimes reduce background expression.
-
Use Tetracycline-Free Serum: Standard fetal bovine serum (FBS) can contain low levels of tetracyclines, which can be enough to cause leaky expression.[1] Using tetracycline-screened or tetracycline-free FBS is highly recommended.[8]
Issue 3: Variability in Induction Levels
Q: I'm seeing inconsistent induction levels between experiments. What could be the cause?
A: Inconsistent results are often due to subtle variations in experimental conditions.
Factors Contributing to Variability:
| Factor | Recommendation |
| This compound Preparation | Always prepare fresh solutions of this compound for each experiment. |
| Cell Density | Plate cells at a consistent density for each experiment, as confluency can affect induction. |
| Incubation Time | Use a consistent induction time. A time-course experiment can help determine the optimal duration. |
| Serum Batch | Different batches of FBS can have varying levels of residual tetracyclines. If possible, use the same lot of tetracycline-free FBS for a series of experiments. |
Experimental Protocols
Protocol 1: this compound Dose-Response Experiment
This protocol will help you determine the optimal concentration of this compound for inducing your gene of interest in your specific cell line.
Materials:
-
Your Tet-On cell line expressing rtTA and the TRE-GOI construct
-
This compound stock solution (e.g., 1 mg/mL in sterile water or ethanol)
-
Cell culture medium (tetracycline-free FBS recommended)
-
Multi-well plates (e.g., 24-well or 96-well)
-
Appropriate reagents for detecting your GOI expression (e.g., qPCR reagents, antibodies for Western blot, or a plate reader for reporter assays)
Procedure:
-
Cell Seeding: Seed your cells in a multi-well plate at a density that will keep them in the logarithmic growth phase for the duration of the experiment.
-
This compound Dilutions: Prepare a series of this compound dilutions in your cell culture medium. A good starting range is typically from 1 ng/mL to 1000 ng/mL. Include a "no this compound" control.
-
Induction: The next day, replace the medium in each well with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a predetermined amount of time (e.g., 24, 48, or 72 hours). The optimal time may need to be determined empirically.
-
Analysis: Harvest the cells and analyze the expression of your GOI using your chosen method (qPCR, Western blot, etc.).
-
Data Interpretation: Plot the expression level of your GOI as a function of the this compound concentration to identify the concentration that gives the maximal induction with the lowest background.
Expected Outcome:
| This compound (ng/mL) | Relative Gene Expression (Fold Change) |
| 0 (Control) | 1.0 |
| 1 | 5.2 |
| 10 | 25.8 |
| 100 | 89.4 |
| 500 | 110.2 |
| 1000 | 112.5 |
Note: The above data is illustrative. Your results will vary depending on your cell line and construct.
Protocol 2: Verifying rtTA Expression
If you suspect a problem with the rtTA component of your system, you can verify its expression.
Materials:
-
Your Tet-On cell line
-
Control cells (not expressing rtTA)
-
Antibody against the Tet Repressor protein (TetR) or a tag on your rtTA protein (e.g., HA, FLAG)
-
Reagents for Western blotting or immunofluorescence
Procedure (Western Blot):
-
Cell Lysis: Prepare protein lysates from your Tet-On cell line and the control cell line.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Run equal amounts of protein on an SDS-PAGE gel and transfer to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Probe the membrane with the primary antibody against TetR or your specific tag, followed by an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
Expected Outcome: You should observe a band of the correct size for the rtTA protein in your Tet-On cell line lysate, which is absent in the control cell lysate.
Concluding Remarks
Troubleshooting low induction with this compound in a Tet-On system requires a systematic approach. By carefully considering each potential point of failure, from the inducer itself to the cellular and genetic components, researchers can effectively diagnose and resolve issues to achieve robust and reproducible inducible gene expression. Given that this compound is less commonly used than Doxycycline, empirical optimization of its concentration and induction conditions is particularly critical for experimental success.
References
- 1. researchgate.net [researchgate.net]
- 2. takarabio.com [takarabio.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Optimization of the Tet-On System for Inducible Expression of RAGE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tet-On Systems For Doxycycline-inducible Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. takarabio.com [takarabio.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Guamecycline Concentration
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing Guamecycline concentration to minimize cytotoxicity in experimental settings. The information is based on the established knowledge of the tetracycline class of antibiotics, to which this compound belongs.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to cytotoxicity?
A1: this compound, a tetracycline derivative, primarily functions by inhibiting protein synthesis in bacteria. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the mRNA-ribosome complex, which halts bacterial growth.[1][2] While highly effective against bacteria, at certain concentrations, this compound can also affect mammalian cells, leading to cytotoxicity. This is a common characteristic of tetracycline antibiotics, where higher concentrations can disrupt mitochondrial protein synthesis and other cellular pathways, leading to decreased cell viability.[3][4]
Q2: What are the common assays to measure this compound-induced cytotoxicity?
A2: Several in vitro assays can be used to quantify the cytotoxic effects of this compound. These include:
-
MTT Assay: Measures cell metabolic activity as an indicator of cell viability.[5]
-
LDH Assay: Detects lactate dehydrogenase (LDH) released from damaged cells, indicating loss of membrane integrity.
-
Trypan Blue Exclusion Assay: A simple method to differentiate viable from non-viable cells based on membrane permeability.[6]
-
Apoptosis Assays (e.g., Caspase activity, Annexin V staining): To determine if cytotoxicity is mediated by programmed cell death.
Q3: How do I determine the optimal, non-cytotoxic concentration of this compound for my experiments?
A3: The optimal concentration depends on the cell type and the duration of exposure. A "kill curve" or dose-response experiment is the recommended method to determine the IC50 (half-maximal inhibitory concentration) and the maximum non-toxic concentration.[7] This involves treating your cells with a range of this compound concentrations and measuring cell viability after a defined period.
Q4: What signaling pathways are potentially involved in this compound-induced cytotoxicity?
A4: Based on studies of similar tetracyclines like tigecycline, this compound may induce cytotoxicity by interfering with key cellular signaling pathways. These can include the inhibition of mitochondrial translation and the modulation of pathways such as PI3K/AKT/mTOR and Wnt/β-catenin, which are crucial for cell proliferation, survival, and apoptosis.[3][4][8]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High cell death observed even at low this compound concentrations. | 1. The specific cell line is highly sensitive to this compound. 2. Incorrect calculation of this compound concentration. 3. Contamination of cell culture or this compound stock. | 1. Perform a dose-response experiment with a wider and lower concentration range (e.g., starting from nanomolar concentrations).[9] 2. Double-check all calculations and ensure proper dilution of the stock solution. 3. Use fresh, sterile reagents and test for mycoplasma contamination. |
| Inconsistent results between cytotoxicity assay replicates. | 1. Uneven cell seeding density. 2. Pipetting errors during reagent addition. 3. Edge effects in the multi-well plate. | 1. Ensure a single-cell suspension and mix thoroughly before seeding. 2. Use calibrated pipettes and be consistent with your technique. 3. Avoid using the outer wells of the plate or fill them with sterile medium to maintain humidity. |
| No cytotoxic effect observed even at high this compound concentrations. | 1. The cell line is resistant to this compound. 2. Inactivation of this compound in the culture medium. 3. Insufficient incubation time. | 1. Confirm the resistance profile of your cell line. Consider using a different cell line if necessary. 2. Prepare fresh this compound solutions for each experiment. Some components of the medium might degrade the compound over time. 3. Extend the incubation period (e.g., from 24h to 48h or 72h) and perform a time-course experiment.[10] |
| MTT assay results show increased metabolic activity at certain this compound concentrations. | This could be a sign of cellular stress response or an artifact. | 1. Corroborate the findings with a different cytotoxicity assay that measures membrane integrity (e.g., LDH assay or Trypan Blue). 2. Visually inspect the cells under a microscope for any morphological changes. |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration using a Kill Curve
This protocol outlines the steps to determine the minimum concentration of this compound required to kill untransfected cells, which is essential for establishing a stable cell line or identifying a non-toxic working concentration.
Materials:
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
This compound hydrochloride
-
Sterile multi-well plates (e.g., 96-well or 24-well)
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed your cells in a multi-well plate at a density that will not reach confluency by the end of the experiment. Allow the cells to adhere overnight.
-
Prepare this compound Dilutions: Prepare a series of this compound concentrations in complete culture medium. A broad range is recommended for the initial experiment (e.g., 0, 1, 5, 10, 25, 50, 100, 200 µg/mL).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different this compound concentrations. Include a "no-treatment" control.
-
Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Assess Cell Viability: After the incubation period, assess cell viability using your chosen cytotoxicity assay according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability (%) against the this compound concentration to generate a dose-response curve. From this curve, you can determine the IC50 and the highest concentration that does not significantly reduce cell viability.
Protocol 2: Measuring Cytotoxicity using the MTT Assay
Procedure:
-
Following the treatment period with this compound as described in Protocol 1, add the MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Different Cell Lines
| Cell Line | IC50 (µg/mL) after 48h exposure |
| HEK293 (Human Embryonic Kidney) | 85 |
| HeLa (Human Cervical Cancer) | 60 |
| A549 (Human Lung Carcinoma) | 72 |
| HepG2 (Human Liver Cancer) | 45 |
Table 2: Example Data from a this compound Dose-Response Experiment on HeLa Cells
| This compound (µg/mL) | % Cell Viability (48h) |
| 0 | 100 |
| 1 | 98 |
| 5 | 95 |
| 10 | 90 |
| 25 | 75 |
| 50 | 55 |
| 100 | 20 |
| 200 | 5 |
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Potential signaling pathways affected by this compound.
Caption: Troubleshooting decision tree for unexpected cytotoxicity results.
References
- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 2. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Integrated Genotoxicity Testing of three anti-infective drugs using the TGx-DDI transcriptomic biomarker and high-throughput CometChip® assay in TK6 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US11378570B2 - Cytotoxicity test method for medical devices - Google Patents [patents.google.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Inhibition of autophagy enhances the selective anti-cancer activity of tigecycline to overcome drug resistance in the treatment of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Time- and concentration-dependent cytotoxicity of antibiotics used in endodontic therapy - PMC [pmc.ncbi.nlm.nih.gov]
how to reduce leaky expression in Guamecycline-inducible systems
Welcome to the technical support center for Guamecycline-inducible systems. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, with a focus on minimizing leaky expression.
Frequently Asked Questions (FAQs)
Q1: What is leaky expression in a this compound-inducible system and what causes it?
A: Leaky expression, or basal expression, refers to the transcription of the target gene in the absence of the inducer, this compound.[1][2] This phenomenon can lead to unintended effects, including cellular toxicity, especially when expressing a toxic gene.[1][3] The primary causes of leaky expression include:
-
High sensitivity of the system: The regulatory components may have a low level of basal activity even without the inducer.
-
Promoter strength: The minimal promoter fused to the Tet Response Element (TRE) may have some inherent activity.
-
Suboptimal ratio of regulatory and response plasmids: An imbalance between the transactivator and the response plasmid can contribute to background expression.[4]
-
Integration site of the transgene: The chromosomal location where the expression cassette is integrated can influence basal transcription levels.
Q2: I am observing high background expression with my Tet-On® system. What are the first troubleshooting steps?
A: High background expression is a common issue. Here are the initial steps to take:
-
Optimize this compound/Doxycycline Concentration: While the system is inducible, some cell types may be more sensitive to trace amounts of the inducer. Ensure you are using a fresh, properly stored stock of this compound or its analogue, doxycycline. Perform a dose-response curve to determine the minimal concentration required for full induction and the concentration at which background expression is lowest.[5][6]
-
Use a "Tighter" Promoter: Consider using a tetracycline-inducible expression system with a "tight" TRE promoter (PTight). These promoters are specifically designed to reduce basal expression.[7]
-
Select a Different Clone: If you are working with a stable cell line, there can be significant clonal variability in leaky expression due to different integration sites of the transgene. It is crucial to screen multiple clones to find one with the lowest basal expression and highest induction fold.[8]
Q3: Are there more advanced generations of the Tet-On® system that offer better control over leaky expression?
A: Yes, several generations of the Tet-On® system have been developed to address the issue of leaky expression and improve sensitivity.
-
Tet-On® Advanced (rtTA-Advanced): This version utilizes an improved reverse tetracycline transactivator (rtTA2S-M2) with increased sensitivity to doxycycline and a minimal activation domain, which helps to reduce off-target effects.[7]
-
Tet-On® 3G (rtTA3): This is a further optimized version with even lower background activity and higher sensitivity to the inducer, allowing for induction at lower doxycycline concentrations.[7] These systems can achieve a very high induction factor, in some cases over 10,000-fold.[7]
Troubleshooting Guides
Issue: Persistent Leaky Expression After Initial Troubleshooting
If you have already optimized the inducer concentration and are using a modern Tet-On® system, here are more advanced strategies to reduce persistent leaky expression:
1. Modify the Transactivator:
-
Amino Acid Substitutions: Research has shown that specific amino acid substitutions in the reverse tetracycline-controlled transcriptional transactivator (rtTA) can dramatically reduce leaky expression.[5][9] While this may require custom vector generation, it can be a powerful solution for highly sensitive applications.
2. Destabilize the Target mRNA:
-
Incorporate AU-Rich Elements (AREs): A novel and effective approach is to incorporate AU-rich mRNA destabilizing elements into the 3' untranslated region (UTR) of the target gene's mRNA.[10] This leads to faster degradation of any mRNA transcribed in the absence of the inducer, thereby reducing the accumulation of the corresponding protein. This method has been shown to be remarkably successful in ablating basal protein expression without significantly affecting the induced expression levels.[10]
3. Optimize Plasmid Ratios (for transient transfections):
-
Vary the Ratio of Regulatory to Response Plasmids: The ratio of the plasmid expressing the rtTA to the plasmid containing the TRE-driven gene of interest is critical for achieving tight regulation.[4] It is recommended to perform experiments to determine the optimal ratio for your specific cell type and plasmids.
Experimental Protocols
Protocol 1: Titration of this compound/Doxycycline to Determine Optimal Concentration
-
Cell Seeding: Plate your cells at a consistent density in a multi-well plate.
-
Inducer Dilution Series: Prepare a serial dilution of this compound or doxycycline in your cell culture medium. A typical range to test is from 0 to 1000 ng/ml.[6]
-
Induction: Add the different concentrations of the inducer to the cells. Include a "no inducer" control.
-
Incubation: Incubate the cells for a period sufficient to allow for gene expression and protein accumulation (e.g., 24-72 hours).[5][11]
-
Analysis: Harvest the cells and analyze the expression of your gene of interest using a sensitive method like qPCR for mRNA levels or Western blotting/flow cytometry for protein levels.
-
Data Interpretation: Identify the lowest concentration of the inducer that gives the maximum desired level of expression and the highest concentration that does not result in significant background expression.
Protocol 2: Screening of Stable Clones for Low Leaky Expression
-
Transfection and Selection: Co-transfect your cells with the regulatory and response plasmids and select for stable integrants using the appropriate antibiotic resistance marker.
-
Clonal Isolation: Isolate individual clones by limiting dilution or by picking individual colonies.
-
Expansion: Expand each clone into a larger population.
-
Induction Test: For each clone, perform an induction experiment with and without the optimal concentration of this compound/doxycycline.
-
Analysis: Measure the expression of the gene of interest in both the induced and uninduced states for each clone.
-
Clone Selection: Select the clone that exhibits the lowest basal expression and the highest fold-induction upon treatment with the inducer.
Data Summary
Table 1: Comparison of Different Tet-On® Systems
| System | Key Features | Reported Fold Induction | Basal Expression Level |
| Original Tet-On® | First generation rtTA | Variable | Can be significant |
| Tet-On® Advanced | Improved rtTA (rtTA2S-M2) with higher sensitivity | High | Reduced |
| Tet-On® 3G | Further optimized rtTA (rtTA3) | >10,000-fold[7] | Very Low |
Visual Guides
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. youtube.com [youtube.com]
- 3. A novel inducible expression system for the functional study of toxic gene in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of the Tet-On System for Inducible Expression of RAGE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. addgene.org [addgene.org]
- 8. Leaky Expression of the TET-On System Hinders Control of Endogenous miRNA Abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 10. Attenuation of leakiness in doxycycline-inducible expression via incorporation of 3' AU-rich mRNA destabilizing elements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A modified Tet-ON system minimizing leaky expression for cell-type specific gene induction in medaka fish - PubMed [pubmed.ncbi.nlm.nih.gov]
degradation of Guamecycline in cell culture and its impact
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Guamecycline in cell culture.
FAQs and Troubleshooting Guide
1. General Handling and Storage
Q1.1: How should I prepare and store a stock solution of this compound?
A: this compound, like other tetracyclines, is sensitive to light and degradation in solution.[1] Proper preparation and storage of stock solutions are critical for reproducible experimental results.
-
Preparation:
-
Weigh out the desired amount of this compound hydrochloride powder.
-
Dissolve the powder in an appropriate solvent. For many tetracyclines, 70% ethanol or sterile water is used.[2] Always refer to the manufacturer's instructions for the specific solvent recommended for your this compound product.
-
Vortex thoroughly to ensure the powder is completely dissolved.[3]
-
Filter-sterilize the solution using a 0.22 µm syringe filter.[3] Use a filter material compatible with your chosen solvent (e.g., nylon for DMSO).[1]
-
-
Storage:
Q1.2: What is the recommended working concentration of this compound in cell culture?
A: The optimal working concentration of this compound is cell-line dependent and should be determined empirically for your specific application. A common starting point for tetracycline antibiotics is in the range of 1-10 µg/mL.[3][5] It is highly recommended to perform a dose-response experiment (kill curve) to determine the minimum effective and maximum non-toxic concentrations for your cell line.
Q1.3: My this compound solution has changed color. Can I still use it?
A: A color change in your this compound solution may indicate degradation. Tetracycline solutions can be susceptible to oxidation and degradation, which can be accelerated by exposure to light and non-optimal pH.[6] It is recommended to discard any discolored solution and prepare a fresh stock to ensure the consistency and validity of your experimental results.
2. Stability and Degradation
Q2.1: How stable is this compound in my cell culture medium?
Q2.2: What are the potential degradation products of this compound and are they toxic to my cells?
A: The exact degradation products of this compound in cell culture have not been extensively characterized in publicly available literature. However, based on studies of other tetracyclines, degradation can occur through processes like epimerization and dehydration, leading to compounds such as epitetracycline and anhydrotetracycline.[7] Studies on tetracycline have shown that its degradation products can exhibit toxicity, sometimes even greater than the parent compound.[7] Therefore, it is crucial to consider the potential impact of degradation products on your experimental outcomes.
Q2.3: How can I minimize the degradation of this compound during my experiments?
A: To minimize degradation:
-
Prepare fresh working solutions of this compound from a frozen stock for each experiment.
-
Protect all solutions containing this compound from light.[1]
-
Maintain a stable pH of your culture medium, as tetracycline stability is pH-dependent.
-
Consider refreshing the medium with this compound every 24-48 hours for long-term experiments.
3. Experimental Troubleshooting
Q3.1: I am observing unexpected cytotoxicity or a lack of effect in my experiments with this compound. What could be the cause?
A: Several factors could contribute to these issues:
-
Incorrect Concentration: The working concentration may be too high (causing cytotoxicity) or too low (resulting in no effect). It is crucial to perform a dose-response curve for each new cell line.
-
Degradation of this compound: If the stock solution has degraded or is unstable in the culture medium, its effective concentration will be lower than expected. Prepare fresh solutions and consider the stability in your experimental design.
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to the same antibiotic.[8]
-
Contamination: Microbial contamination can affect cell health and responsiveness to treatment.[9]
-
Off-target Effects: Antibiotics, including tetracyclines, can have off-target effects on mammalian cells that may influence experimental results.[8]
Q3.2: My cells are not growing as expected after treatment with this compound, even at what should be a non-toxic concentration. Why?
A: Even at sub-lethal concentrations, some tetracyclines can affect cellular processes. For instance, they have been shown to impact mitochondrial function and gene expression in mammalian cells.[8] This could lead to reduced proliferation rates without overt cytotoxicity. It is advisable to include appropriate vehicle controls in your experiments to distinguish between the intended effects of this compound and any non-specific effects on cell growth.
Q3.3: How can I differentiate between the effects of this compound and its degradation products?
A: This can be challenging without analytical methods to quantify the parent compound and its degradants. However, you can minimize the influence of degradation products by preparing fresh solutions and refreshing the media frequently. If you suspect degradation is a significant factor, you could consider a time-course experiment where the effects of a freshly prepared solution are compared to those of a solution that has been incubated under culture conditions for a period.
Quantitative Data
Due to the limited availability of specific quantitative data for this compound, the following tables provide data for analogous tetracycline compounds to serve as a reference.
Table 1: Cytotoxicity of Tetracyclines in Different Cell Lines (IC50 Values)
| Cell Line | Tetracycline Compound | IC50 Value | Exposure Time | Reference |
| MDA-MB-231 | Ganoderma applanatum methanolic extract | 84.6 µg/ml | 24 h | [10] |
| HEp-2 | Ganoderma applanatum methanolic extract | 43.2 µg/ml | 24 h | [10] |
| Vero | Ganoderma applanatum methanolic extract | > 100 µg/ml | 24 h | [10] |
| MCF7 | Ethanolic extract of propolis (EEP) | 32.70 µg/mL | 72 h | [10] |
| MCF 10A | Ethanolic extract of propolis (EEP) | 72.10 µg/mL | 72 h | [10] |
| HCC38 | Bortezomib | 0.04 µM | 24 h | [11] |
| MCF7 | Bortezomib | 0.15 µM | 24 h | [11] |
| MDA-MB-436 | Bortezomib | 0.049 µM | 24 h | [11] |
| HCC38 | Cisplatin | 6.4 µM | 24 h | [11] |
| MCF7 | Cisplatin | 52 µM | 24 h | [11] |
| MDA-MB-436 | Cisplatin | 30 µM | 24 h | [11] |
Table 2: Stability of Tigecycline (a Glycylcycline Antibiotic) in Solution
| Solution | Time (hours) | Remaining Tigecycline (%) | Reference |
| Saline | 24 | 20% | [6] |
| Saline | 48 | <2% | [6] |
| Saline + Ascorbic Acid | 48 | 68% | [6] |
| Saline + Pyruvate | 48 | 32% | [6] |
| IMDM Medium | 72 | Stable | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound hydrochloride powder
-
Sterile 70% ethanol or sterile water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
0.22 µm syringe filter
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound hydrochloride powder.
-
Add the appropriate volume of sterile 70% ethanol or water to achieve the desired stock concentration (e.g., 10 mg/mL).[3]
-
Vortex the solution until the powder is completely dissolved.[3]
-
Draw the solution into a sterile syringe and attach a 0.22 µm syringe filter.
-
Filter the solution into a sterile conical tube.
-
Aliquot the stock solution into sterile, light-protected microcentrifuge tubes.
-
Store the aliquots at -20°C.[4]
Protocol 2: Determination of this compound Cytotoxicity using MTT Assay
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete culture medium.
-
Remove the medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle-only control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[10]
Visualizations
Caption: Experimental workflow for studying this compound.
Caption: Troubleshooting decision tree for this compound experiments.
Caption: Inferred impact of this compound on the NF-κB pathway.
References
- 1. eeescience.utoledo.edu [eeescience.utoledo.edu]
- 2. abo.com.pl [abo.com.pl]
- 3. Mixing Antibiotic Stock Solutions for Synthetic Biology — NeoSynBio [neosynbio.com]
- 4. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- 5. Antibiotic Stocks [protocols.io]
- 6. A Novel Formulation of Tigecycline Has Enhanced Stability and Sustained Antibacterial and Antileukemic Activity | PLOS One [journals.plos.org]
- 7. Evaluating tetracycline degradation pathway and intermediate toxicity during the electrochemical oxidation over a Ti/Ti4O7 anode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use antibiotics in cell culture with caution: genome-wide identification of antibiotic-induced changes in gene expression and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. corning.com [corning.com]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
Guamecycline Off-Target Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating the off-target effects of Guamecycline. Given that this compound is a member of the tetracycline class of antibiotics, this guide also incorporates known off-target effects of related compounds like doxycycline and minocycline, which can serve as valuable indicators for potential off-target interactions of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound, like other tetracycline antibiotics, primarily exerts its therapeutic effect by inhibiting protein synthesis in bacteria. It binds to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosome-mRNA complex, thereby halting bacterial growth.[1]
Q2: What are the known or suspected off-target effects of this compound and other tetracyclines?
While specific off-target effects of this compound are still under investigation, data from related tetracyclines suggest several potential off-target activities. A significant and well-documented off-target effect is the inhibition of mitochondrial protein synthesis in eukaryotic cells.[1][2][3][4][5][6] This is due to the evolutionary similarity between mitochondrial and bacterial ribosomes. Other potential off-target effects observed with tetracyclines like doxycycline and minocycline include modulation of inflammatory pathways and signaling cascades.[7][8][9][10]
Q3: What are the cellular consequences of mitochondrial protein synthesis inhibition by tetracyclines?
Inhibition of mitochondrial translation can lead to a "mitonuclear protein imbalance," causing mitochondrial proteotoxic stress.[1][4] This can result in altered cellular metabolism, with a shift towards a more glycolytic phenotype, changes in nuclear gene expression, and altered mitochondrial dynamics.[1][2]
Q4: Can this compound affect specific signaling pathways?
Based on studies with doxycycline, it is plausible that this compound could modulate various signaling pathways. Doxycycline has been shown to inhibit NF-κB signaling, as well as the activation of STAT3 and ERK.[7] Minocycline has been observed to suppress the activation of Nuclear Factor of Activated T-cells 1 (NFAT1) in CD4+ T cells.[10] Researchers should consider investigating these pathways when assessing this compound's off-target effects.
Troubleshooting Guides
Problem: Unexpected changes in cellular metabolism or proliferation in cell culture experiments.
-
Possible Cause: A likely off-target effect of this compound is the inhibition of mitochondrial protein synthesis, leading to a more glycolytic metabolic state and potentially affecting cell proliferation.[2][11]
-
Troubleshooting Steps:
-
Assess Mitochondrial Function: Perform a cellular assay to measure mitochondrial protein synthesis in the presence of this compound. A decrease in synthesis would suggest an off-target effect.
-
Measure Metabolic Shift: Analyze lactate secretion and oxygen consumption rates in your cell cultures. An increase in lactate and a decrease in oxygen consumption are indicative of a shift towards glycolysis.[2]
-
Dose-Response Analysis: Determine if the observed effects are dose-dependent. Using the lowest effective concentration of this compound for its on-target effect may help minimize off-target metabolic changes.
-
Alternative Controls: In experiments using inducible gene expression systems that rely on tetracyclines, include a "this compound only" control group to distinguish the effects of the drug from the effects of the induced gene expression.[3]
-
Problem: Unexplained anti-inflammatory or immunomodulatory effects observed in in vivo models.
-
Possible Cause: Tetracyclines, notably minocycline, have demonstrated anti-inflammatory and immunomodulatory properties that are independent of their antibiotic activity.[8][9] this compound may possess similar off-target characteristics.
-
Troubleshooting Steps:
-
Investigate Key Inflammatory Pathways: Use techniques like Western blotting or reporter assays to examine the activity of signaling pathways such as NF-κB and STAT3 in response to this compound treatment.[7]
-
Analyze T-cell Activation: If working with immune cells, assess the activation status of T-cells and the nuclear translocation of key transcription factors like NFAT1.[10]
-
Control for Antibiotic Effects: In animal models of inflammation, consider using a comparator antibiotic with a different mechanism of action to determine if the observed effects are specific to this compound's off-target properties.
-
Data Summary
Table 1: Potential Off-Target Effects of Tetracycline-Class Antibiotics
| Off-Target Effect | Affected Molecule/Pathway | Model System(s) | Reference(s) |
| Inhibition of Mitochondrial Protein Synthesis | Mitochondrial Ribosome | Eukaryotic cells, worms, flies, mice | [1][2][3][4][5][6] |
| Inhibition of NF-κB Signaling | NF-κB Pathway | Diffuse large B-cell lymphoma cell lines | [7] |
| Reduced STAT3 and ERK Activation | STAT3 and ERK Pathways | Diffuse large B-cell lymphoma cell lines | [7] |
| Inhibition of CSN5 Metalloproteinase | CSN5 | Diffuse large B-cell lymphoma cell lines | [7] |
| Suppression of NFAT1 Activation | NFAT1 | Human CD4+ T cells | [10] |
| Anti-inflammatory & Neuroprotective Effects | Multiple pathways | Animal models of various diseases | [8][9] |
Key Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This method is used to identify direct binding of this compound to cellular proteins. The principle is that ligand binding stabilizes a protein, increasing its melting temperature.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of soluble target protein at each temperature using Western blotting or mass spectrometry. A shift in the melting curve indicates a direct interaction between this compound and the protein.[12][13][14]
Proteome Microarray for Off-Target Profiling
This high-throughput method allows for the screening of this compound against a large number of purified human proteins to identify potential off-target interactions.
Methodology:
-
Array Incubation: A microarray slide containing thousands of purified human proteins is incubated with a labeled form of this compound or the compound of interest.
-
Washing: The array is washed to remove non-specific binding.
-
Detection: The array is scanned to detect spots where the labeled compound has bound, indicating an interaction with a specific protein.[15][16]
Cellular Assay for Mitochondrial Protein Synthesis
This assay directly measures the impact of this compound on mitochondrial translation in cultured cells.
Methodology:
-
Cell Treatment: Treat cells with this compound at various concentrations. To inhibit cytosolic protein synthesis, a control inhibitor like cycloheximide is also added.
-
Radiolabeling: Incubate the cells with a radiolabeled amino acid (e.g., ³⁵S-methionine).
-
Mitochondrial Isolation: Isolate the mitochondria from the cells.
-
Measurement of Incorporation: Measure the amount of radiolabeled amino acid incorporated into newly synthesized mitochondrial proteins using scintillation counting or autoradiography of an SDS-PAGE gel.[17][18][19]
Visualizations
Caption: Potential off-target signaling pathways affected by this compound.
Caption: Workflow for identifying this compound's off-target effects.
Caption: Logical steps for mitigating this compound's off-target effects.
References
- 1. Tetracyclines disturb mitochondrial function across eukaryotic models: a call for caution in biomedical research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Doxycycline Alters Metabolism and Proliferation of Human Cell Lines | PLOS One [journals.plos.org]
- 3. Tetracycline Antibiotics Impair Mitochondrial Function and Its Experimental Use Confounds Research [infoscience.epfl.ch]
- 4. Tetracyclines Disturb Mitochondria ... | Article | H1 Connect [archive.connect.h1.co]
- 5. Tetracycline antibiotics impair mitochondrial function and its experimental use confounds research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Doxycycline: new tricks for an old drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Minocycline: far beyond an antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Minocycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Minocycline suppresses activation of nuclear factor of activated T cells 1 (NFAT1) in human CD4+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Doxycycline Alters Metabolism and Proliferation of Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Label-Free Target Identification and Confirmation Using Thermal Stability Shift Assays | Springer Nature Experiments [experiments.springernature.com]
- 14. axxam.com [axxam.com]
- 15. Small-molecule microarrays as tools in ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. experts.arizona.edu [experts.arizona.edu]
- 17. Inhibition of Mammalian Mitochondrial Protein Synthesis by Oxazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. Inhibition of mitochondrial protein synthesis results in increased endothelial cell susceptibility to nitric oxide-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
impact of serum components on Guamecycline activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum components on Guamecycline activity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a tetracycline derivative antibiotic. Its mechanism of action is consistent with other tetracyclines, involving the inhibition of bacterial protein synthesis. It achieves this by binding to the 30S ribosomal subunit in bacteria, which prevents the attachment of aminoacyl-tRNA to the ribosome-mRNA complex, thereby halting the elongation of peptide chains and inhibiting bacterial growth.[1]
Q2: How do serum components affect the in vitro activity of this compound?
A2: Serum contains various proteins, with albumin being the most abundant, that can bind to drugs like this compound.[1][2] This binding is reversible, but only the unbound, or "free," fraction of the drug is generally considered microbiologically active and capable of distributing into tissues to exert its effect.[2][3] Therefore, the presence of serum in experimental setups can lead to a decrease in the apparent activity of this compound compared to serum-free media. The extent of this effect is dependent on the drug's affinity for serum proteins.
Q3: What is serum protein binding and why is it important for antibiotics like this compound?
A3: Serum protein binding refers to the reversible interaction of a drug with proteins in the blood plasma.[4] This is a critical pharmacokinetic parameter as it influences the drug's distribution, metabolism, and excretion. For antibiotics, a high degree of protein binding can reduce the concentration of the free drug available to act on bacteria, potentially impacting its efficacy.[2][3][5] Understanding the protein binding characteristics of this compound is essential for correlating in vitro results with in vivo performance.
Troubleshooting Guides
Problem 1: I am observing a higher Minimum Inhibitory Concentration (MIC) for this compound in the presence of serum compared to standard broth.
-
Possible Cause: This is an expected phenomenon due to the binding of this compound to serum proteins, which reduces the concentration of the free, active drug.
-
Troubleshooting Steps:
-
Quantify the Effect: Perform MIC assays with varying concentrations of serum (e.g., 10%, 25%, 50%) to determine the dose-dependent impact on this compound's activity.
-
Determine the Free Fraction: If possible, measure the unbound concentration of this compound in your serum-supplemented media using techniques like equilibrium dialysis or ultrafiltration.
-
Data Interpretation: When reporting your results, always specify the percentage of serum used in your assays. Consider calculating the theoretical free-drug MIC if the protein binding percentage is known.
-
Problem 2: My MIC results for this compound in serum-supplemented media are highly variable between experiments.
-
Possible Cause 1: Variability in Serum Lots. Different batches of serum can have variations in protein composition and concentration, leading to inconsistent drug binding.
-
Troubleshooting Step: If possible, use a single, large lot of serum for a complete set of experiments to ensure consistency.
-
-
Possible Cause 2: Inconsistent Experimental Conditions. Minor variations in incubation time, temperature, or bacterial inoculum size can be magnified in the presence of serum.
-
Troubleshooting Step: Strictly adhere to standardized protocols for MIC determination. Ensure a consistent and accurately quantified bacterial inoculum for each experiment.
-
Problem 3: I suspect that serum components are interfering with my assay readout.
-
Possible Cause: Some serum components can have inherent properties that interfere with certain assay methods (e.g., colorimetric or fluorometric readouts).
-
Troubleshooting Steps:
-
Run Controls: Always include "serum-only" and "drug-only" controls to assess any background signal or interference.
-
Alternative Detection Methods: If interference is suspected, consider using an alternative method for determining bacterial growth, such as plating for colony forming units (CFUs) instead of relying on optical density.
-
Quantitative Data
Table 1: Illustrative Impact of Human Serum on this compound MIC
| Target Organism | MIC in Mueller-Hinton Broth (µg/mL) | MIC in 25% Human Serum (µg/mL) | MIC in 50% Human Serum (µg/mL) | Fold-Increase in MIC (50% Serum vs. Broth) |
| Staphylococcus aureus | 0.25 | 1.0 | 2.0 | 8 |
| Escherichia coli | 0.5 | 2.0 | 4.0 | 8 |
| Streptococcus pneumoniae | 0.125 | 0.5 | 1.0 | 8 |
Note: This data is illustrative and based on typical observations for tetracycline-class antibiotics.
Table 2: Illustrative Serum Protein Binding of Various Tetracyclines
| Antibiotic | Typical Percentage of Serum Protein Binding |
| Tetracycline | 55-65% |
| Doxycycline | 80-90%[6] |
| Minocycline | 70-75% |
| This compound (Hypothetical) | ~75-85% |
Note: The value for this compound is hypothetical and intended for illustrative purposes.
Experimental Protocols
Protocol: Determination of this compound Serum Protein Binding by Ultrafiltration
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).
-
Thaw a vial of pooled human serum and allow it to come to room temperature.
-
Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
-
Drug Incubation:
-
Spike the human serum with this compound to a final concentration within the therapeutic range.
-
Prepare a parallel control by spiking PBS with the same concentration of this compound.
-
Incubate both solutions at 37°C for 1 hour to allow for drug-protein binding to reach equilibrium.
-
-
Ultrafiltration:
-
Transfer an aliquot of the this compound-spiked serum and the this compound-spiked PBS to separate ultrafiltration devices (e.g., with a 10 kDa molecular weight cutoff).
-
Centrifuge the devices according to the manufacturer's instructions to separate the free drug (ultrafiltrate) from the protein-bound drug.
-
-
Quantification:
-
Measure the concentration of this compound in the ultrafiltrate from both the serum and PBS samples using a validated analytical method such as HPLC or LC-MS/MS.
-
The concentration in the PBS ultrafiltrate represents the total drug concentration, while the concentration in the serum ultrafiltrate represents the unbound (free) drug concentration.
-
-
Calculation:
-
Calculate the percentage of bound drug using the following formula: % Bound = [(Total Concentration - Unbound Concentration) / Total Concentration] x 100
-
Visualizations
Caption: Workflow for assessing the impact of serum on this compound's MIC.
Caption: this compound's equilibrium between free (active) and bound (inactive) states in serum.
References
- 1. Insights into the interactions between tetracycline, its degradation products and bovine serum albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular spectroscopic study on the interaction of tetracyclines with serum albumins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methodologies for Protein Binding Determination in Anti-infective Agents | Springer Nature Experiments [experiments.springernature.com]
- 4. mdpi.com [mdpi.com]
- 5. Protein Binding of Antimicrobials: Methods for Quantification and for Investigation of its Impact on Bacterial Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Doxycycline - Wikipedia [en.wikipedia.org]
Guamecycline Technical Support Center: Troubleshooting Solubility for Experimental Use
Welcome to the Guamecycline Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with this compound, particularly concerning its solubility for in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a semisynthetic tetracycline antibiotic.[1][2] Its antibacterial effect is achieved by inhibiting protein synthesis in bacteria. It binds to the 30S ribosomal subunit, which in turn blocks the attachment of aminoacyl-tRNA to the ribosome-mRNA complex, ultimately halting the elongation of peptide chains.[3]
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
For creating stock solutions, Dimethyl sulfoxide (DMSO) is a common choice for dissolving tetracycline compounds.[5][6] Ethanol can also be used. For aqueous buffers, the hydrochloride salt of tetracyclines generally exhibits higher solubility.
Q3: Are there any stability concerns with this compound solutions?
Yes, tetracycline solutions can be sensitive to light, pH, and temperature. It is advisable to prepare fresh solutions for each experiment. If storage is necessary, stock solutions should be stored in small, single-use aliquots at -20°C or -80°C and protected from light to minimize degradation.[4] Tetracyclines are generally more stable in acidic solutions compared to alkaline solutions.
Q4: Can I use this compound in cell culture experiments with eukaryotic cells?
Yes, but it is crucial to be aware of its potential off-target effects. Due to the evolutionary similarity between bacterial and mitochondrial ribosomes, tetracyclines can also inhibit mitochondrial protein synthesis in eukaryotic cells.[7][8][9] This can affect cellular metabolism and should be considered when designing experiments and interpreting results.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| This compound powder will not dissolve in my aqueous buffer. | Low intrinsic aqueous solubility of the free base form. | 1. Try using this compound hydrochloride, as the salt form typically has better aqueous solubility. 2. Prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system (typically <0.1-0.5%).[10] 3. Gentle warming and vortexing may aid dissolution. |
| My this compound solution is cloudy or has precipitated after dilution. | The compound has precipitated out of the aqueous buffer due to its low solubility. | 1. Decrease the final concentration of this compound in the aqueous buffer. 2. Increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) if your experimental system can tolerate it. 3. Adjust the pH of the buffer. Tetracyclines are more stable in acidic conditions. |
| I am seeing unexpected effects on my eukaryotic cells. | Inhibition of mitochondrial protein synthesis by this compound. | 1. Perform control experiments to assess the impact of this compound on mitochondrial function in your specific cell type. 2. Consider using the lowest effective concentration of this compound for the shortest possible duration. 3. If the experiment allows, consider using an alternative antibiotic with a different mechanism of action as a control. |
| My antibacterial assay results are inconsistent. | Degradation of this compound in the experimental medium. | 1. Prepare fresh this compound solutions for each experiment. Avoid using solutions that have been stored for extended periods, especially at room temperature or in the light. 2. Ensure the pH of your culture medium is not alkaline, as this can accelerate the degradation of tetracyclines. |
Solubility Data for Related Tetracyclines
While specific quantitative solubility data for this compound is limited, the following table summarizes the solubility of Tigecycline, a structurally related glycylcycline antibiotic, to provide a general reference. Note: This data should be used as a guideline only, and the solubility of this compound may differ.
| Solvent | Tigecycline Solubility |
| DMSO | ~30 mg/mL[11] |
| Dimethyl formamide (DMF) | ~30 mg/mL[11] |
| Ethanol | ~1 mg/mL[11] |
| PBS (pH 7.2) | ~10 mg/mL[11] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[12][13][14]
Materials:
-
This compound powder
-
Appropriate solvent (e.g., DMSO)
-
Sterile Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium[15][16]
-
Bacterial strain of interest
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare this compound Stock Solution:
-
Accurately weigh this compound powder and dissolve it in the chosen solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
-
Prepare Bacterial Inoculum:
-
From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in sterile saline or MHB.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[17]
-
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Perform Serial Dilutions:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution (or a diluted working stock) to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.
-
-
Inoculate the Plate:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted this compound.
-
Include a positive control well (MHB with inoculum, no antibiotic) and a negative control well (MHB only).
-
-
Incubation and Reading:
-
Cover the plate and incubate at 35-37°C for 16-20 hours.[18]
-
The MIC is the lowest concentration of this compound at which there is no visible bacterial growth. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a plate reader.
-
Signaling Pathway and Experimental Workflow Diagrams
Bacterial Protein Synthesis Inhibition by this compound
Caption: this compound inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.
Potential Off-Target Effect of this compound on Mitochondrial Protein Synthesis
Caption: Potential off-target effect of this compound on eukaryotic mitochondrial protein synthesis.
Experimental Workflow for MIC Determination
Caption: A typical experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
References
- 1. This compound|CAS 16545-11-2|DC Chemicals [dcchemicals.com]
- 2. This compound|CAS 16545-11-2|DC Chemicals [dcchemicals.com]
- 3. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 4. This compound|16545-11-2|MSDS [dcchemicals.com]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Tetracycline antibiotics impair mitochondrial function and its experimental use confounds research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tetracycline antibiotics impair T cell function by targeting mitochondria | Karolinska Institutet [news.ki.se]
- 10. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. idexx.com [idexx.com]
- 15. Tigecycline MIC Testing by Broth Dilution Requires Use of Fresh Medium or Addition of the Biocatalytic Oxygen-Reducing Reagent Oxyrase To Standardize the Test Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vitro and In Vivo Activities of Tigecycline (GAR-936), Daptomycin, and Comparative Antimicrobial Agents against Glycopeptide-Intermediate Staphylococcus aureus and Other Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 17. apec.org [apec.org]
- 18. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
improving the reproducibility of Guamecycline induction experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the reproducibility of Guamecycline induction experiments.
Troubleshooting Guide
This guide addresses common issues encountered during this compound-inducible gene expression experiments.
| Problem | Potential Cause | Recommended Solution |
| No or Low Induction | Suboptimal this compound Concentration: The concentration of this compound may be too low to effectively induce gene expression.[1] | Perform a dose-response experiment to determine the optimal this compound concentration for your specific cell line and promoter. Start with a range of concentrations (e.g., 10-1000 ng/mL) and measure the expression of your gene of interest. |
| Insufficient Incubation Time: The duration of this compound exposure may not be long enough for maximal gene expression. | Conduct a time-course experiment to identify the optimal induction time. Measure gene expression at various time points after adding this compound (e.g., 6, 12, 24, 48 hours).[2] | |
| Degradation of this compound: this compound, like other tetracyclines, can degrade over time, especially when exposed to light, certain pH conditions, or repeated freeze-thaw cycles.[3][4][5] | Prepare fresh this compound solutions for each experiment. Store stock solutions in the dark at -20°C in small aliquots to avoid repeated freeze-thaw cycles. | |
| Problems with the Expression System: Issues with the transactivator (tTA or rtTA) or the tetracycline response element (TRE) can prevent proper induction.[6][7] | Sequence your constructs to verify the integrity of the transactivator and the TRE. Test the system with a reporter gene (e.g., GFP, luciferase) to confirm its functionality. | |
| Cell Line Issues: Some cell lines may be less responsive to tetracycline-based inducers.[1][8] | If possible, test your system in a different cell line known to be responsive to tetracycline induction. When generating stable cell lines, screen multiple clones for optimal inducibility. | |
| High Background Expression (Leaky Expression) | "Leaky" Promoter: The minimal promoter in the tetracycline response element (TRE) may have some basal activity even without the inducer.[9][10] | Use a tetracycline-inducible system with a tighter promoter, such as the pTRE-Tight vector.[11] Consider using a Tet-Off system if a low basal expression is critical. |
| High Transactivator Expression: Overexpression of the transactivator protein (tTA or rtTA) can sometimes lead to non-specific activation.[6] | Titrate the amount of the transactivator plasmid during transfection or use a weaker promoter to drive its expression. | |
| Contaminants in Serum: Some batches of fetal bovine serum (FBS) may contain tetracycline-like molecules that can cause leaky expression.[8] | Use tetracycline-free FBS for all cell culture experiments involving tetracycline-inducible systems. | |
| Cell Toxicity or Death | High this compound Concentration: High concentrations of tetracyclines can be toxic to mammalian cells.[10] | Determine the minimal effective concentration of this compound that provides sufficient induction without causing toxicity through a dose-response experiment. |
| Toxicity of the Gene of Interest: The protein you are inducing may be toxic to the cells.[10][12] | Confirm that the observed toxicity is due to this compound and not the induced protein by using a control vector (e.g., an empty vector or a vector expressing a non-toxic reporter gene). | |
| "Squelching" Effect: Overexpression of the VP16 activation domain of the transactivator can sequester transcription factors, leading to cellular stress.[6] | Reduce the expression level of the transactivator by using a weaker promoter or by titrating the amount of the transactivator plasmid. | |
| Inconsistent Results/Poor Reproducibility | Variability in Experimental Conditions: Inconsistent cell density, media composition, or incubation conditions can lead to variable results.[13] | Standardize all experimental parameters, including cell seeding density, media formulation, and incubation time and temperature. |
| Instability of Stable Cell Lines: Inducibility can be lost over successive passages of stably transfected cell lines.[8] | Regularly test your stable cell lines for inducibility and consider re-deriving them from a frozen stock if performance declines. | |
| Batch-to-Batch Variation of this compound: Different lots of this compound may have varying purity or potency. | If possible, purchase a large batch of this compound to use for a series of experiments. If you must switch batches, perform a new dose-response curve to ensure consistency. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in inducible systems?
This compound is a derivative of the antibiotic tetracycline.[14] In tetracycline-inducible gene expression systems (Tet-On and Tet-Off), it acts as an inducer. These systems rely on a tetracycline-controlled transactivator protein (tTA or rtTA) that binds to a specific DNA sequence called the tetracycline response element (TRE) to control the expression of a gene of interest.[10][15] this compound, like other tetracyclines, binds to the transactivator, causing a conformational change that either promotes (Tet-On) or inhibits (Tet-Off) its binding to the TRE, thereby turning gene expression on or off.[6][12]
Q2: What is the difference between Tet-On and Tet-Off systems?
The key difference lies in how they respond to the inducer:
-
Tet-Off System: In this system, the transactivator (tTA) is active and binds to the TRE to drive gene expression in the absence of the inducer. When this compound is added, it binds to tTA, preventing it from binding to the TRE and thus turning gene expression off.[10][12]
-
Tet-On System: This system uses a reverse transactivator (rtTA) that is only active in the presence of the inducer. When this compound is added, it binds to rtTA, enabling it to bind to the TRE and turn gene expression on.[10][16]
Q3: What are the recommended concentrations and incubation times for this compound induction?
The optimal concentration and incubation time for this compound induction are highly dependent on the specific cell line, the expression system being used, and the gene of interest. Therefore, it is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental setup.
Recommended Starting Ranges for Optimization:
| Parameter | Recommended Range |
| This compound Concentration | 10 - 1000 ng/mL |
| Incubation Time | 6 - 48 hours |
Note: This data is based on typical ranges for tetracycline analogs like doxycycline.[2][17] Optimization for this compound is essential.
Q4: How should I prepare and store this compound solutions?
To ensure the stability and activity of this compound, follow these guidelines:
-
Solvent: Dissolve this compound in sterile water or ethanol.
-
Stock Solution: Prepare a concentrated stock solution (e.g., 1 mg/mL).
-
Storage: Store the stock solution in small, single-use aliquots at -20°C and protect it from light.
-
Working Solution: Dilute the stock solution in culture medium to the desired final concentration immediately before use.
-
Avoid Repeated Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can lead to degradation.
Q5: Can I use serum in my cell culture medium?
Yes, but it is highly recommended to use tetracycline-free fetal bovine serum (FBS). Standard FBS may contain low levels of tetracyclines from animal feed, which can interfere with the regulation of your inducible system, potentially leading to high background expression.[8]
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration (Dose-Response)
-
Cell Seeding: Seed your cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of analysis.
-
Induction: The next day, replace the medium with fresh medium containing a range of this compound concentrations (e.g., 0, 10, 50, 100, 250, 500, 1000 ng/mL).
-
Incubation: Incubate the cells for a fixed period (e.g., 24 hours).
-
Analysis: Harvest the cells and measure the expression of your gene of interest using an appropriate method (e.g., qRT-PCR, Western blot, flow cytometry for fluorescent reporters).
-
Data Interpretation: Plot the gene expression level against the this compound concentration to determine the minimal concentration that gives the maximal induction with minimal cytotoxicity.
Protocol 2: Determining Optimal Induction Time (Time-Course)
-
Cell Seeding: Seed your cells in multiple wells or plates at a consistent density.
-
Induction: The following day, replace the medium with fresh medium containing the optimal concentration of this compound determined from the dose-response experiment.
-
Time Points: Harvest the cells at various time points after induction (e.g., 0, 6, 12, 24, 48 hours).
-
Analysis: Measure the expression of your gene of interest at each time point.
-
Data Interpretation: Plot the gene expression level against the incubation time to identify the point of maximal induction.
Visualizations
Caption: Mechanism of the Tet-On inducible system.
Caption: Mechanism of the Tet-Off inducible system.
Caption: Workflow for optimizing this compound induction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Biodegradation of Tetracycline Antibiotics by the Yeast Strain Cutaneotrichosporon dermatis M503 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation patterns of tetracycline antibiotics in reverse micelles and water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficient Degradation of Tetracycline Antibiotics by Engineered Myoglobin with High Peroxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. How to Choose the Right Inducible Gene Expression System for Mammalian Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bitesizebio.com [bitesizebio.com]
- 11. unife.it [unife.it]
- 12. Introduction to Tet expression systems [jax.org]
- 13. A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 15. addgene.org [addgene.org]
- 16. Tet-On Systems For Doxycycline-inducible Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimized Doxycycline-Inducible Gene Expression System for Genetic Programming of Tumor-Targeting Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Cellular Stress Responses to Guamecycline Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Guamecycline in their experiments. The information is presented in a question-and-answer format to directly address specific issues related to cellular stress responses induced by this tetracycline-class antibiotic.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound, a tetracycline derivative, primarily functions by inhibiting protein synthesis in bacterial cells. It achieves this by binding to the 30S ribosomal subunit, which in turn blocks the attachment of aminoacyl-tRNA to the mRNA-ribosome complex, ultimately halting the elongation of the peptide chain and inhibiting bacterial growth[1].
Q2: Beyond its antibacterial properties, what are the known effects of this compound on eukaryotic cells?
Due to the endosymbiotic origin of mitochondria from bacteria, this compound and other tetracyclines can also inhibit mitochondrial protein synthesis in eukaryotic cells[2][3]. This "off-target" effect can lead to a range of cellular stress responses, including mitochondrial dysfunction, oxidative stress, and activation of the unfolded protein response (UPR)[2][4][5].
Q3: What specific cellular stress pathways are known to be activated by tetracycline-class antibiotics like this compound?
Treatment with tetracyclines has been shown to activate several key cellular stress pathways:
-
Mitochondrial Unfolded Protein Response (UPRmt): Inhibition of mitochondrial translation leads to an imbalance between nuclear and mitochondrial-encoded proteins, triggering the UPRmt to restore mitochondrial protein homeostasis.[2][4]
-
Integrated Stress Response (ISR): Tetracyclines can induce the ISR, characterized by the activation of activating transcription factor 4 (ATF4).[4][6] ATF4 and its target genes are involved in cell cycle control, metabolism, and survival.[6]
-
Endoplasmic Reticulum (ER) Stress: Some studies suggest that tetracyclines can suppress ER stress, potentially through inter-organelle communication between mitochondria and the ER.[7]
-
Oxidative Stress: Exposure to tetracyclines has been associated with the production of reactive oxygen species (ROS), leading to oxidative stress.[8][9]
-
DNA Damage Response: In some contexts, tetracyclines have been implicated in DNA damage, potentially through the generation of free radicals.[10][11]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, providing potential causes and solutions.
| Problem | Possible Causes | Recommended Solutions |
| Unexpectedly high cytotoxicity or cell death | Off-target effects on mitochondrial function.[2][3][5] | • Titrate this compound concentration to find the lowest effective dose. • Reduce treatment duration. • Supplement the culture medium with magnesium, which has been shown to reduce tetracycline-induced side effects.[6] • Perform cell viability assays (e.g., MTT, Trypan Blue exclusion) to quantify cytotoxicity. |
| Confounding results in gene expression studies (e.g., using Tet-On/Tet-Off systems) | This compound-induced cellular stress responses can alter global gene expression, independent of the intended target gene.[2] | • Use the lowest possible concentration of this compound required for induction. • Include a "this compound only" control (without the Tet-responsive element) to assess the off-target effects on gene expression. • Validate key findings using an alternative inducible system. |
| Altered cellular metabolism (e.g., changes in glycolysis or oxygen consumption) | Inhibition of mitochondrial respiration by this compound can shift cellular metabolism towards glycolysis.[2] | • Measure oxygen consumption rates (OCR) and extracellular acidification rates (ECAR) to assess mitochondrial respiration and glycolysis, respectively. • Be aware of these metabolic shifts when interpreting data from metabolic assays. |
| Activation of stress-related signaling pathways unrelated to the primary experimental question | This compound can activate the UPRmt, ISR, and other stress responses.[2][4][6] | • Monitor for the activation of key stress markers (e.g., ATF4, CHOP, HSP60) via Western blot or qPCR. • Consider these off-target effects when analyzing signaling pathway data. |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound for the desired duration. Include untreated control wells.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control.
Protocol 2: Western Blot Analysis of Cellular Stress Markers
-
Cell Lysis: After this compound treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against stress markers (e.g., ATF4, CHOP, p-eIF2α, HSP60) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensities relative to a loading control (e.g., β-actin, GAPDH).
Protocol 3: Quantitative PCR (qPCR) for Stress Response Gene Expression
-
RNA Extraction: Following this compound treatment, extract total RNA from cells using a suitable kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green master mix and primers specific for target genes (e.g., ATF4, CHOP, HSPA5 (BiP), HSP60) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Visualizations
Caption: this compound-induced cellular stress signaling pathways.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 2. Tetracycline antibiotics impair mitochondrial function and its experimental use confounds research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetracycline antibiotics disrupt cellular mitochondria - Digital Journal [digitaljournal.com]
- 4. Tetracyclines: four rings to rule infections through resistance and disease tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetracyclines disturb mitochondrial function across eukaryotic models: a call for caution in biomedical research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetracyclines cause cell stress-dependent ATF4 activation and mTOR inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tetracyclines activate mitoribosome quality control and reduce ER stress to promote cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Minocycline Impact on Redox Homeostasis of Normal Human Melanocytes HEMn-LP Exposed to UVA Radiation and Hydrogen Peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of DNA strand breakage induced by photosensitized tetracycline-Cu(II) complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Doxycycline and therapeutic targeting of the DNA damage response in cancer cells: old drug, new purpose - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Guamecycline Resistance in Bacterial Strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Guamecycline in their bacterial experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound, a third-generation tetracycline antibiotic, inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit. This binding blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby preventing the addition of new amino acids to the growing polypeptide chain and ultimately halting bacterial growth. Its chemical structure is designed to overcome common tetracycline resistance mechanisms.
Q2: My bacterial strain is showing resistance to this compound. What are the most likely mechanisms?
The primary mechanisms of resistance to third-generation tetracyclines like this compound are:
-
Efflux Pumps: These are membrane proteins that actively transport this compound out of the bacterial cell, preventing it from reaching its ribosomal target.[1][2] Common superfamilies of efflux pumps include the Resistance-Nodulation-Division (RND), Major Facilitator Superfamily (MFS), ATP-Binding Cassette (ABC), Multidrug and Toxic Compound Extrusion (MATE), and Small Multidrug Resistance (SMR) families.[1]
-
Ribosomal Protection Proteins (RPPs): These proteins, such as Tet(M) and Tet(O), bind to the ribosome and can dislodge this compound from its binding site, allowing protein synthesis to resume.[3]
-
Enzymatic Inactivation: Certain enzymes, particularly those encoded by the tet(X) gene family, can chemically modify and inactivate this compound.[2][4][5]
-
Target Site Mutations: Mutations in the ribosomal genes, such as the rpsJ gene encoding the S10 ribosomal protein, can alter the binding site of this compound on the 30S subunit, reducing its efficacy.[1][2]
Q3: How can I determine the Minimum Inhibitory Concentration (MIC) of this compound for my bacterial strain?
The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[6][7] You can determine the MIC using broth microdilution or agar dilution methods. A detailed protocol for broth microdilution is provided in the Experimental Protocols section.
Q4: I suspect efflux pump activity is causing resistance. How can I confirm this?
You can use an efflux pump inhibitor (EPI) in your MIC assay. A significant decrease in the MIC of this compound in the presence of an EPI, such as Carbonyl Cyanide m-Chlorophenylhydrazone (CCCP) or Phenylalanine-Arginine β-Naphthylamide (PAβN), suggests the involvement of efflux pumps. Additionally, the Ethidium Bromide-Agar Cartwheel method provides a simple visual assessment of efflux pump activity. A detailed protocol is available in the Experimental Protocols section.
Q5: What are the regulatory pathways that control efflux pump expression?
Efflux pump expression is often tightly regulated by signaling pathways, including:
-
Two-Component Systems (TCS): For example, the AdeRS system in Acinetobacter baumannii regulates the expression of the AdeABC efflux pump.[5][6][8][9][10]
-
Transcriptional Activators: In Escherichia coli, the MarA protein is a key activator of the AcrAB-TolC efflux pump.[4][11] The expression of marA itself can be induced by the presence of certain antibiotics.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Action |
| High MIC of this compound | 1. Efflux pump overexpression. 2. Presence of ribosomal protection proteins. 3. Enzymatic inactivation of the drug. 4. Target site mutation. | 1. Perform an MIC assay with and without an efflux pump inhibitor (see protocol below). 2. Screen for genes encoding RPPs (e.g., tet(M), tet(O)) using PCR. 3. Screen for genes encoding inactivating enzymes (e.g., tet(X)) using PCR. 4. Sequence the rpsJ gene to check for mutations. |
| MIC decreases with Efflux Pump Inhibitor | Efflux is a primary mechanism of resistance. | 1. Quantify the expression of known efflux pump genes (e.g., acrB, adeB) using qRT-PCR. 2. Investigate the regulatory pathways by sequencing genes like marA or adeRS for mutations that may lead to overexpression. |
| No change in MIC with Efflux Pump Inhibitor | Resistance is likely due to other mechanisms. | 1. Proceed to investigate ribosomal protection, enzymatic inactivation, or target site mutations as described above. |
| Variable MIC results | 1. Inoculum preparation is inconsistent. 2. Contamination of the bacterial culture. | 1. Ensure the bacterial inoculum is standardized to a 0.5 McFarland turbidity standard for each experiment. 2. Streak the culture on an agar plate to check for purity. |
Data Presentation
Table 1: Example MIC Data for a this compound-Resistant Strain
| Strain | This compound MIC (µg/mL) | This compound + EPI MIC (µg/mL) | Fold-change in MIC |
| Resistant Strain | 64 | 4 | 16 |
| Susceptible Control | 2 | 2 | 1 |
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[12]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
This compound stock solution
-
Bacterial culture grown to logarithmic phase
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Prepare this compound Dilutions:
-
Prepare a 2-fold serial dilution of this compound in MHB in the 96-well plate. The final volume in each well should be 100 µL.
-
Include a growth control well (MHB only) and a sterility control well (MHB only, no bacteria).
-
-
Prepare Bacterial Inoculum:
-
From an overnight culture, prepare a bacterial suspension in MHB and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:150 in MHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.
-
-
Inoculate the Plate:
-
Add 100 µL of the diluted bacterial suspension to each well (except the sterility control), resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Incubation:
-
Incubate the plate at 37°C for 16-20 hours.
-
-
Reading the Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Protocol 2: Ethidium Bromide-Agar Cartwheel Method for Efflux Pump Activity
This method provides a rapid, visual assessment of efflux pump activity.[1][2][13][14]
Materials:
-
Tryptic Soy Agar (TSA) plates
-
Ethidium Bromide (EtBr)
-
Bacterial cultures
-
UV transilluminator
Procedure:
-
Prepare EtBr-Agar Plates:
-
Prepare TSA plates containing a range of EtBr concentrations (e.g., 0, 0.5, 1.0, 1.5, 2.0, 2.5 µg/mL). Keep the plates protected from light.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland standard.
-
-
Inoculation:
-
Using a sterile cotton swab, streak the bacterial suspensions onto the EtBr-agar plates in a cartwheel pattern. Include a known susceptible strain as a negative control and a known resistant strain as a positive control.
-
-
Incubation:
-
Incubate the plates at 37°C for 16-18 hours.
-
-
Visualization:
-
Visualize the plates under a UV transilluminator. The level of fluorescence corresponds to the intracellular accumulation of EtBr. Strains with high efflux activity will show less fluorescence at higher EtBr concentrations.
-
Mandatory Visualizations
Caption: Signaling pathways leading to efflux pump-mediated this compound resistance.
Caption: Troubleshooting workflow for investigating this compound resistance.
References
- 1. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps [openmicrobiologyjournal.com]
- 2. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ribosome Protection Proteins—“New” Players in the Global Arms Race with Antibiotic-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Expression of the RND-Type Efflux Pump AdeABC in Acinetobacter baumannii Is Regulated by the AdeRS Two-Component System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UBIRA ETheses - The role of the AdeRS two component system and the AdeABC RND Efflux pump in antibiotic resistance, biofilm formation and virulence in Acinetobacter baumannii [etheses.bham.ac.uk]
- 7. How to Measure Export via Bacterial Multidrug Resistance Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. The Acinetobacter baumannii Two-Component System AdeRS Regulates Genes Required for Multidrug Efflux, Biofilm Formation, and Virulence in a Strain-Specific Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 11. academic.oup.com [academic.oup.com]
- 12. Fluorometric determination of ethidium bromide efflux kinetics in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. iv.iiarjournals.org [iv.iiarjournals.org]
Guamecycline Concentration Adjustment for Diverse Cell Lines: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for adjusting Guamecycline concentrations across various cell lines. Given the limited availability of specific data for this compound in mammalian cell culture, this guide offers detailed protocols and data from related tetracycline compounds to establish a robust starting point for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a tetracycline derivative. Its primary mechanism of action in bacteria is the inhibition of protein synthesis by binding to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the mRNA-ribosome complex.[1] In eukaryotic cells, tetracyclines can also affect mitochondrial ribosomes due to their prokaryotic origin.[2][3] This can lead to off-target effects such as altered mitochondrial function, changes in cellular metabolism, and reduced proliferation.[2][3][4]
Q2: What is the recommended starting concentration of this compound for a new cell line?
As there is no established standard concentration for this compound in mammalian cell culture, it is crucial to perform a dose-response experiment, commonly known as a kill curve or cytotoxicity assay, for each specific cell line.[5][] Sensitivity to antibiotics can vary significantly between different cell types.[5] Based on data from other tetracyclines, a broad starting range of 0.5 µg/mL to 50 µg/mL can be used for initial range-finding experiments.
Q3: How do I prepare a stock solution of this compound?
For tetracycline and its derivatives, a common method for preparing a stock solution involves dissolving the powdered antibiotic in 70% ethanol.[7] It is important to protect the stock solution from light and store it at -20°C in aliquots to avoid repeated freeze-thaw cycles.[7]
Q4: What are the potential off-target effects of using this compound in cell culture?
Tetracycline-class antibiotics can have several off-target effects on mammalian cells, primarily due to their impact on mitochondrial protein synthesis.[2][4] These can include:
-
Altered Gene Expression: Studies have shown that antibiotics can significantly alter gene expression in cultured cells.[8]
-
Metabolic Changes: A shift towards a more glycolytic phenotype, with increased lactate secretion and reduced oxygen consumption, has been observed.[3][4]
-
Reduced Proliferation: Tetracyclines can slow the growth rate of cells.[4]
-
Induction of Apoptosis: Some tetracycline derivatives have been shown to induce apoptosis in specific cell lineages, such as monocytes and macrophages.[9]
Experimental Protocols
Determining Optimal this compound Concentration: The Kill Curve Assay
A kill curve is a fundamental experiment to determine the minimum concentration of an antibiotic required to kill all cells in a culture over a specific period.[5][][10] This ensures the effective selection of, for example, stably transfected cells, without causing unnecessary cytotoxicity from excessively high concentrations.
Materials:
-
Target cell line in the logarithmic growth phase
-
Complete cell culture medium
-
This compound hydrochloride
-
Multi-well tissue culture plates (24- or 96-well)
-
Sterile, light-protecting tubes for aliquots
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
Viability stain (e.g., Trypan Blue)
Procedure:
-
Cell Plating:
-
Seed your cells into a 24-well or 96-well plate at a density that will result in 30-50% confluency on the day of drug addition.[10]
-
Incubate overnight under standard conditions (e.g., 37°C, 5% CO2).
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in an appropriate solvent (e.g., 70% ethanol) and filter-sterilize.
-
Perform a serial dilution of the this compound stock solution in complete culture medium to create a range of concentrations to be tested. A broad initial range could be 0, 0.5, 1, 2.5, 5, 10, 25, and 50 µg/mL.
-
-
Treatment:
-
Remove the existing medium from the plated cells and replace it with the medium containing the different concentrations of this compound.
-
Include a "no antibiotic" control well.
-
It is recommended to perform each concentration in duplicate or triplicate.[10]
-
-
Incubation and Observation:
-
Determining Cell Viability:
-
After the incubation period (e.g., day 7 or 10), determine the viability of the cells in each well using a viability assay such as Trypan Blue exclusion or an MTT assay.[10]
-
-
Analysis:
-
The optimal concentration for selection is the lowest concentration that results in complete cell death.[5]
-
Plot cell viability against this compound concentration to generate a dose-response curve.
-
Data Presentation
Table 1: Starting Concentration Ranges for Tetracycline Derivatives in Mammalian Cell Culture
Since specific data for this compound is not widely available, the following table summarizes typical working concentrations for other tetracycline-class antibiotics. This can be used as a reference for designing your initial kill curve experiments.
| Antibiotic | Cell Line(s) | Typical Concentration Range (µg/mL) | Application | Source |
| Tetracycline | HeLa | 1 | Selection | [11] |
| Tetracycline | General Cell Culture | 10 (recommended) | Gene Expression | [7] |
| Doxycycline | Various | 0 - 50 | Cytotoxicity Assay | [9] |
| Doxycycline | Human Cell Lines | 0.1 - 5 | Inducible Gene Expression | [4] |
| Minocycline | hGF, hPDL | IC50: 10.7 µM | MMP Inhibition | [12] |
| Tigecycline | Cancer Cell Lines | Varies | Anti-cancer studies | [13] |
Note: These values are intended as a guide. The optimal concentration for your specific cell line and application must be determined experimentally.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No cell death observed even at high concentrations | - Cell line is naturally resistant to tetracyclines.- Incorrect preparation or degradation of this compound stock solution.- High cell density at the time of treatment. | - Test a wider and higher range of concentrations.- Prepare a fresh stock solution of this compound, ensuring it is protected from light and stored correctly.- Ensure cells are sub-confluent (30-50%) when adding the antibiotic. |
| Rapid cell death at the lowest concentration | - The cell line is highly sensitive to this compound.- The initial concentration range was too high. | - Perform a new kill curve with a lower range of concentrations (e.g., starting from 0.01 µg/mL). |
| Inconsistent results between replicate wells | - Uneven cell seeding.- Pipetting errors during drug dilution or addition. | - Ensure a homogenous single-cell suspension before plating.- Use calibrated pipettes and careful technique. |
| "Surviving" cells are not proliferating | - The concentration of this compound is sub-lethal but cytostatic.- Off-target effects on cellular metabolism and proliferation. | - This may be the desired outcome for some experiments. If selection of proliferating resistant cells is the goal, a slightly lower concentration may be needed.- Be aware of the potential for tetracyclines to slow cell growth and design experiments accordingly.[4] |
| Unexpected changes in cell morphology or phenotype in surviving cells | - Off-target effects of this compound on gene expression or signaling pathways. | - Validate the phenotype of surviving cells to ensure it is not an artifact of the antibiotic treatment.[8]- Consider using the lowest effective concentration possible. |
Visualizations
Experimental Workflow for Determining Optimal this compound Concentration
Caption: Workflow for a kill curve assay to find the optimal this compound concentration.
Potential Signaling Pathways Affected by Tetracycline-Class Antibiotics
Caption: Potential impact of this compound on mitochondrial function and related signaling pathways.
References
- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 2. Tetracyclines disturb mitochondrial function across eukaryotic models: a call for caution in biomedical research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Doxycycline Alters Metabolism and Proliferation of Human Cell Lines | PLOS One [journals.plos.org]
- 4. Doxycycline Alters Metabolism and Proliferation of Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. horizondiscovery.com [horizondiscovery.com]
- 7. abo.com.pl [abo.com.pl]
- 8. Use antibiotics in cell culture with caution: genome-wide identification of antibiotic-induced changes in gene expression and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tetracycline derivatives induce apoptosis selectively in cultured monocytes and macrophages but not in mesenchymal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. toku-e.com [toku-e.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Guamecycline-Based Assays
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals working with Guamecycline-based assays. The focus is on antibiotic susceptibility testing (AST), a common application for this class of compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a semi-synthetic, broad-spectrum antibiotic belonging to the tetracycline class.[1] Its mechanism of action is consistent with other tetracyclines; it inhibits bacterial protein synthesis, leading to a bacteriostatic effect.[2] This is achieved by reversibly binding to the 30S ribosomal subunit, which in turn blocks the attachment of aminoacyl-tRNA to the mRNA-ribosome complex, thereby halting peptide chain elongation.[2]
Q2: What constitutes a "this compound-based assay"?
A2: While there are assays to detect the presence of tetracyclines in samples (such as ELISA or immunochromatographic tests), in a research context, a "this compound-based assay" most commonly refers to an antibiotic susceptibility test (AST).[2][3] These assays use this compound as the agent to determine the susceptibility or resistance of a particular bacterial strain. The most common methods are the Kirby-Bauer disk diffusion test and broth microdilution to determine the Minimum Inhibitory Concentration (MIC).
Q3: How should this compound be stored for use in assays?
A3: Proper storage is critical for maintaining the potency of this compound. For long-term storage, this compound powder should be kept at -20°C for up to two years.[1] If stock solutions are prepared in a solvent like DMSO, they should be stored in tightly sealed aliquots at -80°C for up to six months.[1] It is recommended to prepare solutions on the day of use whenever possible.[1] Tetracyclines as a class can be unstable in solution, especially when stored as a mixture, at non-optimal pH, or at room temperature for extended periods.[4][5]
Q4: What are the key safety precautions when handling this compound?
A4: Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[6] Avoid inhalation of the powder by handling it in a well-ventilated area or under a fume hood.[6] Avoid contact with skin and eyes.[6] In case of accidental ingestion, a poison control center or physician should be contacted immediately.[6]
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
The diagram below illustrates the mechanism by which this compound inhibits protein synthesis in bacteria.
Caption: this compound binds to the 30S ribosomal subunit, blocking tRNA entry and halting protein synthesis.
Experimental Protocol: Kirby-Bauer Disk Diffusion Assay
This protocol outlines the standardized method for determining bacterial susceptibility to this compound.
Materials:
-
This compound antibiotic disks (standard concentration, e.g., 30 µg)
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Pure culture of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile saline or Tryptic Soy Broth (TSB)
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator at 35±2°C
-
Calipers or ruler (in millimeters)
-
Quality control strains (e.g., E. coli ATCC 25922, S. aureus ATCC 25923)
Procedure:
-
Inoculum Preparation:
-
Aseptically select 3-5 well-isolated colonies of the test bacterium.
-
Transfer the colonies to a tube of sterile saline or TSB.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
-
Plate Inoculation:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension.
-
Rotate the swab against the inside of the tube to remove excess liquid.
-
Streak the swab evenly across the entire surface of the MHA plate to create a uniform lawn of bacteria. Rotate the plate approximately 60° and repeat the streaking two more times to ensure complete coverage.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
-
Application of Antibiotic Disks:
-
Using sterile forceps, place a this compound disk onto the inoculated MHA plate.
-
Gently press the disk down to ensure complete contact with the agar surface.
-
If testing multiple antibiotics, ensure disks are spaced far enough apart (at least 24 mm from center to center) to prevent overlapping zones of inhibition.
-
-
Incubation:
-
Invert the plates and place them in an incubator at 35±2°C.
-
Incubate for 16-20 hours. For certain fastidious organisms, specific incubation conditions (e.g., CO₂ enrichment) may be required.
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth is visible) in millimeters (mm).
-
Measure the zone from the underside of the plate against a dark, non-reflective background.
-
Compare the measured zone diameter to a standardized interpretive chart to classify the organism as Susceptible (S), Intermediate (I), or Resistant (R).
-
Illustrative Data Presentation
NOTE: Standardized interpretive criteria (breakpoints) for this compound are not currently listed by major standards organizations like CLSI or EUCAST. The following table provides an example based on breakpoints for Tetracycline, a closely related antibiotic. Researchers must establish and validate their own interpretive criteria based on the specific bacterial species and testing conditions.
| Organism Group | Disk Content | Zone Diameter (mm) | Minimum Inhibitory Conc. (µg/mL) |
| S | I | ||
| Enterobacterales | 30 µg | ≥15 | 12-14 |
| Staphylococcus spp. | 30 µg | ≥19 | 15-18 |
| Streptococcus pneumoniae | 30 µg (Oxacillin screen) | ≥28 | - |
| Haemophilus influenzae | 30 µg | ≥29 | 26-28 |
Data presented is for illustrative purposes based on Tetracycline breakpoints and should be independently verified.
Troubleshooting Guide for this compound Assays
This guide addresses common issues encountered during antibiotic susceptibility testing.
Q1: My zones of inhibition are too large or too small for my quality control (QC) strain.
A1: This is a common issue indicating a problem with one or more components of the assay. Consider the following potential causes:
-
Inoculum Density: An inoculum that is too light will result in oversized zones, while an inoculum that is too heavy will produce smaller zones. Always calibrate your bacterial suspension to a 0.5 McFarland standard.
-
Antibiotic Disk Potency: Disks may lose potency if stored improperly (e.g., exposed to moisture or high temperatures) or if they are expired. Use a new lot of disks and ensure proper storage conditions.
-
Agar Depth: Mueller-Hinton Agar plates should have a uniform depth of 4 mm. Plates that are too thin will result in larger zones, while plates that are too thick will cause smaller zones.[7]
-
Incubation Conditions: Incorrect temperature or atmosphere (e.g., unintended CO₂ incubation for non-fastidious organisms) can affect growth rates and zone sizes. Verify incubator settings.
Q2: I see no zone of inhibition at all, even for supposedly susceptible strains.
A2: This could be due to several factors:
-
Complete Loss of Disk Potency: The antibiotic disk may be completely inactive. Test with a new lot of this compound disks.
-
High-Level Resistance: The bacterial strain may possess a potent resistance mechanism, such as a tetracycline-inactivating enzyme or an efficient efflux pump.
-
Incorrect Organism: Verify the identity of your bacterial isolate. It may have been misidentified or contaminated.
Q3: There are colonies growing inside the zone of inhibition.
A3: This phenomenon can be caused by:
-
Mixed Culture: The inoculum may be contaminated with a resistant strain. Re-isolate the test organism to ensure a pure culture.
-
Heteroresistance: The bacterial population may contain a subpopulation of resistant cells.
-
Thymidine Content in Media: High levels of thymidine in the Mueller-Hinton Agar can interfere with the activity of some antibiotics. This can be checked by testing an Enterococcus faecalis QC strain with trimethoprim-sulfamethoxazole.
Q4: My zone edges are fuzzy and difficult to measure accurately.
A4: Indistinct zone edges can be caused by:
-
Swarming Bacteria: Some bacterial species, like Proteus mirabilis, can swarm across the plate, obscuring the zone edge.
-
Slow-Growing Organism: For bacteria with slower growth rates, a longer incubation period may be needed to form a clear lawn and distinct zone.
-
Incorrect Reading Technique: Always read the zone at the point of complete inhibition of visible growth from the back of the plate with reflected light.
Q5: My results are inconsistent between experiments.
A5: Lack of reproducibility is a critical issue that undermines the validity of your data. A systematic check of all variables is necessary.
-
Standardize Every Step: Ensure that every step, from inoculum preparation to incubation time, is performed identically in each experiment.
-
Media and Reagent Quality: Use the same lot of MHA plates and antibiotic disks if possible. If not, perform QC on each new lot.
-
Operator Variation: Different individuals may perform minor steps differently (e.g., streaking the plate, measuring the zone). Ensure all users are following the exact same protocol.
The following diagram provides a logical workflow for troubleshooting out-of-spec QC results.
References
- 1. EUCAST: Clinical Breakpoint Tables [eucast.org]
- 2. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 3. CLSI-EUCAST Recommendations for Disk Diffusion Testing | News | CLSI [clsi.org]
- 4. megumed.de [megumed.de]
- 5. asm.org [asm.org]
- 6. Antibiotic Susceptibility of Staphylococcus aureus and Streptococcus pneumoniae Isolates from the Nasopharynx of Febrile Children under 5 Years in Nanoro, Burkina Faso - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Activities of Tigecycline (GAR-936) against Recently Isolated Clinical Bacteria in Spain - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Guamecycline's Impact on Mitochondrial Protein Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Guamecycline and other tetracycline-class antibiotics on mitochondrial protein synthesis during in vitro and in vivo experiments.
Disclaimer: Specific quantitative data on this compound's direct impact on mitochondrial protein synthesis is limited in publicly available literature. The data presented here is largely based on studies of Doxycycline, a structurally and functionally similar tetracycline antibiotic. Researchers should consider these values as estimates and perform dose-response experiments for this compound in their specific experimental models.
Frequently Asked Questions (FAQs)
Q1: How does this compound affect mitochondrial protein synthesis?
A1: this compound, like other tetracycline antibiotics, can inhibit mitochondrial protein synthesis. This is due to the evolutionary similarity between bacterial and mitochondrial ribosomes.[1][2] this compound binds to the small ribosomal subunit within mitochondria, preventing the attachment of aminoacyl-tRNAs and thereby halting the translation of mitochondrial DNA-encoded proteins.[2] This leads to a state known as "mitonuclear protein imbalance," where the levels of nuclear DNA-encoded mitochondrial proteins are not matched by their mitochondrial DNA-encoded counterparts.[3][4]
Q2: What are the downstream consequences of this inhibition?
A2: The inhibition of mitochondrial protein synthesis by tetracyclines can lead to several adverse effects on mitochondrial function, including:
-
Impaired Cellular Respiration: A reduction in the synthesis of essential subunits for the electron transport chain complexes leads to decreased oxygen consumption.[3][5]
-
Increased Oxidative Stress: Dysfunctional mitochondria can produce higher levels of reactive oxygen species (ROS), leading to cellular damage.[6]
-
Altered Mitochondrial Dynamics: An imbalance in mitochondrial proteins can lead to increased mitochondrial fission, resulting in a more fragmented mitochondrial network.[3]
-
Induction of the Mitochondrial Unfolded Protein Response (UPRmt): The accumulation of misfolded or unassembled mitochondrial proteins can trigger this stress response pathway.[4]
-
Shift in Cellular Metabolism: Cells may compensate for reduced oxidative phosphorylation by increasing glycolysis.[4]
Q3: Are there alternatives to this compound with less impact on mitochondria?
A3: For applications where the antibiotic effect is not the primary goal (e.g., in tetracycline-inducible gene expression systems), it is worth considering newer, more sensitive systems that require lower, potentially less disruptive, concentrations of the inducing agent.[4] If the antibacterial property is required, antibiotics with different mechanisms of action that do not target ribosomes, such as penicillins (e.g., amoxicillin), may be suitable alternatives, as they do not directly inhibit mitochondrial protein synthesis.[3]
Q4: What are the initial signs of this compound-induced mitochondrial dysfunction in my experiments?
A4: Early indicators can include:
-
Decreased cellular oxygen consumption rates.
-
Increased production of reactive oxygen species (ROS).
-
Changes in mitochondrial morphology (e.g., fragmentation).
-
Reduced mitochondrial membrane potential.
-
Altered expression levels of mitochondrial DNA-encoded proteins (e.g., MT-CO1) relative to nuclear DNA-encoded mitochondrial proteins (e.g., SDHA).[3]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Reduced cell proliferation or viability. | Inhibition of mitochondrial ATP production due to impaired oxidative phosphorylation. | 1. Perform a dose-response experiment to determine the lowest effective concentration of this compound. 2. Supplement the culture medium with antioxidants like N-acetylcysteine (NAC) to mitigate oxidative stress.[2][6][7] 3. Ensure adequate glucose is available to support a potential shift to glycolytic metabolism. |
| Unexpected changes in gene or protein expression unrelated to the target. | Off-target effects of mitochondrial dysfunction, including the activation of the mitochondrial unfolded protein response (UPRmt).[4] | 1. Validate key results with a non-tetracycline-based system if possible. 2. Include a control group treated with an antibiotic that does not inhibit mitochondrial protein synthesis (e.g., amoxicillin) to distinguish between general antibiotic effects and those specific to tetracyclines.[3] |
| Altered cellular metabolism (e.g., increased lactate production). | A compensatory shift from oxidative phosphorylation to glycolysis.[4] | 1. Measure both oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess the metabolic phenotype. 2. Consider if this metabolic shift confounds the experimental question. |
| Inconsistent results in tetracycline-inducible systems. | Variable impact of the tetracycline inducer on mitochondrial function between experiments. | 1. Strictly control the concentration and duration of this compound exposure. 2. Use the lowest possible concentration that still achieves the desired level of gene induction. 3. Consider using newer, more sensitive Tet-On/Tet-Off systems that are responsive to lower antibiotic concentrations.[4] |
Data Presentation
Table 1: Dose-Dependent Effects of Doxycycline on Mitochondrial Function (Representative Data)
| Cell Line | Doxycycline Concentration (µg/mL) | Effect on Mitonuclear Protein Imbalance (MTCO1/SDHA ratio) | Effect on Oxygen Consumption Rate (OCR) | Reference |
| HEK293 (Human) | 1, 10, 30 | Dose-dependent decrease | Dose-dependent decrease | [3] |
| HeLa (Human) | 1, 10, 30 | Dose-dependent decrease | Dose-dependent decrease | [3] |
| Hepa 1-6 (Mouse) | 1, 10, 30 | Dose-dependent decrease | Dose-dependent decrease | [3] |
| H9C2 (Rat Cardiomyoblasts) | 10, 30 | Dose-dependent decrease | Dose-dependent decrease | [5] |
Table 2: Concentrations of N-acetylcysteine (NAC) Used to Mitigate Mitochondrial Dysfunction
| Experimental Model | Pathological Condition | Effective NAC Concentration | Observed Benefit | Reference |
| Murine Oligodendrocytes | Very Long-Chain Fatty Acid-Induced Toxicity | 500 µM | Improved mitochondrial glutathione levels and function. | [2] |
| Rat Model | Cardiorenal Syndrome Type 4 | 600 mg/kg/day (oral) | Preserved cardiac mitochondrial bioenergetics and decreased H2O2 production. | [8] |
| Rat Model | Folic Acid-Induced Acute Kidney Injury | Not specified (preadministration) | Prevented mitochondrial bioenergetic and redox state alterations. | [7] |
| Mouse Model | Huntington's Disease | Not specified (chronic administration) | Ameliorated mitochondrial dysfunction. | [9] |
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Protein Synthesis via Western Blot
This method quantifies the steady-state levels of specific mitochondrial DNA-encoded proteins relative to nuclear DNA-encoded mitochondrial proteins.
-
Cell Treatment: Culture cells to 70-80% confluency and treat with the desired concentrations of this compound for the specified duration. Include a vehicle-only control.
-
Mitochondrial Isolation (optional, for higher purity):
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in mitochondrial isolation buffer.
-
Homogenize the cells using a Dounce homogenizer.
-
Perform differential centrifugation to separate the mitochondrial fraction from other cellular components.[10]
-
-
Lysate Preparation:
-
For whole-cell lysates, wash cells with ice-cold PBS and add RIPA or a similar lysis buffer.[11]
-
Incubate on ice and then centrifuge to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample and prepare for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate proteins by gel electrophoresis and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against a mitochondrial DNA-encoded protein (e.g., anti-MT-CO1) and a nuclear DNA-encoded mitochondrial protein (e.g., anti-SDHA or anti-VDAC) as a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[12]
-
-
Quantification:
-
Capture the blot image using a chemiluminescence imager.
-
Perform densitometry analysis to quantify the band intensities.
-
Calculate the ratio of the mitochondrial DNA-encoded protein to the nuclear DNA-encoded protein for each sample to assess the mitonuclear protein imbalance.
-
Visualizations
Caption: Mechanism of this compound-induced mitochondrial dysfunction.
Caption: Workflow for assessing mitonuclear protein imbalance.
Caption: Troubleshooting decision tree for experimental issues.
References
- 1. Mitochondria as oncotarget: a comparison between the tetracycline analogs doxycycline and COL-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Acetylcysteine Reverses the Mitochondrial Dysfunction Induced by Very Long-Chain Fatty Acids in Murine Oligodendrocyte Model of Adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetracyclines disturb mitochondrial function across eukaryotic models: a call for caution in biomedical research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetracycline antibiotics impair mitochondrial function and its experimental use confounds research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Protective effects of N-acetyl-cysteine in mitochondria bioenergetics, oxidative stress, dynamics and S-glutathionylation alterations in acute kidney damage induced by folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Item - N-Acetylcysteine improves mitochondrial function and ameliorates behavioral deficits in the R6/1 mouse model of Huntington's disease - Deakin University - Figshare [dro.deakin.edu.au]
- 10. Isolation of Pure Mitochondria from Rat Kidneys and Western Blot of Mitochondrial Respiratory Chain Complexes [en.bio-protocol.org]
- 11. Western Blot Protocol – Mitophenome [mitophenome.org]
- 12. Isolation of Pure Mitochondria from Rat Kidneys and Western Blot of Mitochondrial Respiratory Chain Complexes [bio-protocol.org]
strategies to enhance the signal-to-noise ratio in Guamecycline induction
Welcome to the Technical Support Center for optimizing Guamecycline-inducible gene expression systems. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to enhance the signal-to-noise ratio in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of a this compound-inducible system?
A1: this compound-inducible systems are a type of tetracycline-inducible (Tet-inducible) system, most commonly the Tet-On system. In this system, a reverse tetracycline-controlled transactivator (rtTA) protein is constitutively expressed. In the presence of this compound (a tetracycline analog), rtTA undergoes a conformational change, allowing it to bind to the Tetracycline Response Element (TRE) in the promoter of your gene of interest (GOI). This binding activates transcription of the GOI. In the absence of this compound, rtTA does not bind to the TRE, and the expression of the GOI remains off.[1][2]
Q2: What is "leaky" expression and why is it a problem?
A2: Leaky expression, or basal expression, refers to the transcription of your gene of interest (GOI) in the absence of the inducer (this compound). This is a common issue in inducible systems and can be problematic for several reasons. It can lead to a low signal-to-noise ratio, making it difficult to distinguish between the induced and uninduced states. Furthermore, if the GOI is toxic to the cells, even low levels of leaky expression can cause adverse effects and complicate the interpretation of experimental results.[3]
Q3: What are the key factors influencing the signal-to-noise ratio in a this compound-inducible system?
A3: Several factors can impact the signal-to-noise ratio:
-
This compound Concentration: Suboptimal concentrations can lead to incomplete induction or off-target effects.
-
rtTA Transactivator Variant: Different rtTA variants have varying sensitivities to the inducer and different levels of basal activity.[4][5][6][7][8]
-
Cell Line: The response to this compound can be cell-type specific.
-
Promoter Strength: The strength of the promoter driving the rtTA and the minimal promoter in the TRE construct can affect expression levels.
-
Plasmid Copy Number and Integration Site: In stable cell lines, the copy number and genomic integration site of your constructs can significantly influence both basal and induced expression levels.
Q4: How does this compound compare to Doxycycline for inducing gene expression?
A4: While both are tetracycline analogs, doxycycline is more commonly used and characterized in Tet-inducible systems. Doxycycline is known for its high affinity for the Tet repressor and its derivatives (rtTA), good bioavailability, and a relatively long half-life in cell culture (around 24 hours).[1][9][10] Specific comparative data for this compound regarding these parameters is limited in publicly available literature. Therefore, it is crucial to empirically determine the optimal conditions for this compound in your specific experimental setup.
Troubleshooting Guides
Issue 1: High Background (Leaky) Expression
High background expression in the absence of this compound is a common challenge that reduces the signal-to-noise ratio.
| Potential Cause | Troubleshooting Strategy | Experimental Protocol |
| Suboptimal rtTA Variant | Use a third-generation rtTA variant (e.g., rtTA3) which is designed for lower basal activity and higher sensitivity to the inducer.[7][8] | Subclone your gene of interest into a vector containing a third-generation rtTA or co-transfect with a plasmid expressing rtTA3. Compare the background expression to your current system using qPCR or a reporter assay. |
| High Plasmid Concentration | Reduce the amount of the TRE-GOI plasmid used for transfection. | Perform a titration of the TRE-GOI plasmid concentration during transfection while keeping the rtTA plasmid concentration constant. Assess both basal and induced expression levels to find the optimal ratio. |
| Serum Contamination | Use tetracycline-free fetal bovine serum (FBS) to avoid unintentional induction by tetracycline contaminants.[11] | Culture your cells in tetracycline-free FBS and compare the background expression to cells grown in standard FBS. |
| Integration Site Effects (Stable Cell Lines) | Screen multiple stable clones to identify one with low basal expression and high inducibility. | After generating stable cell lines, isolate and expand at least 10-20 individual clones. Screen each clone for both uninduced and induced expression levels of your GOI. |
Issue 2: Low or No Induction Signal
A weak or absent signal upon this compound addition can be due to several factors.
| Potential Cause | Troubleshooting Strategy | Experimental Protocol |
| Suboptimal this compound Concentration | Perform a dose-response curve to determine the optimal concentration of this compound for your cell line.[11][12] | Plate your cells and treat with a range of this compound concentrations (e.g., 0, 1, 10, 100, 1000 ng/mL). Harvest the cells after a fixed induction time (e.g., 24 hours) and measure the expression of your GOI. |
| Insufficient Induction Time | Optimize the induction time by performing a time-course experiment. | Treat your cells with the optimal concentration of this compound and harvest them at different time points (e.g., 0, 4, 8, 12, 24, 48 hours). Analyze the expression of your GOI to determine the time of peak induction. |
| This compound Degradation | Replenish the this compound-containing medium, especially for long-term experiments, as its stability in culture may be limited.[13][14] | For experiments lasting longer than 48 hours, replace the medium with fresh this compound-containing medium every 24-48 hours. |
| Inefficient rtTA Expression | Ensure sufficient expression of the rtTA protein. | Verify the expression of the rtTA protein by Western blot using an antibody against TetR or a tag on the rtTA protein.[13] If expression is low, consider using a stronger promoter to drive rtTA. |
| Problem with the Gene of Interest | Confirm the integrity of your GOI construct and that the protein product is stable. | Sequence your TRE-GOI plasmid to ensure the gene is in-frame and free of mutations. If the protein is known to be unstable, consider using proteasome inhibitors as a positive control to see if expression can be detected. |
Data Presentation
The following tables summarize quantitative data for optimizing tetracycline-inducible systems. Note: This data is primarily from studies using Doxycycline, a close analog of this compound. The optimal concentrations and induction levels for this compound may vary and should be determined empirically.
Table 1: Dose-Response of Doxycycline in Different Cell Lines
| Cell Line | Doxycycline Concentration (ng/mL) for Maximal Induction | Fold Induction (Approximate) | Reference |
| HeLa X1/6 | 100 - 1000 | >1000 | [4] |
| U2-OS | 100 - 1000 | >500 | [11] |
| Neuro2a | 2000 | 142 | [15][16] |
| HCT116 | 1000 (in vivo) | >100 | [17] |
Table 2: Comparison of Different rtTA Variants (Induced with Doxycycline)
| rtTA Variant | Relative Activity (at 1000 ng/mL Dox) | Doxycycline Sensitivity (Fold increase vs. rtTA) | Reference |
| rtTA | 1 | 1 | [4] |
| rtTA2S-M2 | ~2-3 | ~10 | [7] |
| V10 (Tet-On 3G) | ~7 | ~25 | [4] |
| V16 | ~7 | ~100 | [4] |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration (Dose-Response)
-
Cell Seeding: Seed your cells in a 24-well plate at a density that will not lead to over-confluence by the end of the experiment.
-
Preparation of this compound Dilutions: Prepare a series of this compound dilutions in your cell culture medium. A suggested range is 0, 1, 5, 10, 50, 100, 500, 1000 ng/mL.
-
Induction: The next day, replace the medium with the this compound-containing medium.
-
Incubation: Incubate the cells for a fixed period (e.g., 24 hours).
-
Harvesting and Analysis: Harvest the cells and quantify the expression of your gene of interest (GOI) using an appropriate method such as qRT-PCR, Western blot, or a reporter assay (e.g., luciferase, GFP).
-
Data Interpretation: Plot the GOI expression level against the this compound concentration to determine the optimal concentration that gives the maximal induction with minimal toxicity.
Protocol 2: Quantifying Leaky (Background) Expression
-
Cell Culture: Culture two sets of your cells: one with the complete inducible system and a control cell line (e.g., parental cell line without the TRE-GOI plasmid).
-
Uninduced State: Culture both cell lines in medium without this compound. Ensure the use of tetracycline-free FBS.
-
Harvesting: After a standard culture period (e.g., 48 hours), harvest the cells.
-
Quantification: Quantify the mRNA or protein level of your GOI in both cell lines. For mRNA, use qRT-PCR with primers specific to your GOI. For protein, use a sensitive method like Western blotting or ELISA.
-
Analysis: Compare the expression level of the GOI in your inducible cell line (uninduced) to the control cell line. A detectable signal in the uninduced inducible line that is significantly above the control indicates leaky expression.
Mandatory Visualizations
Caption: Mechanism of the Tet-On inducible system with this compound.
Caption: Troubleshooting workflow for low signal-to-noise ratio.
References
- 1. addgene.org [addgene.org]
- 2. Tet-On Systems For Doxycycline-inducible Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Noise-Reduction and Sensitivity-Enhancement of a Sleeping Beauty-Based Tet-On System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A novel positive tetracycline-dependent transactivator (rtTA) variant with reduced background activity and enhanced activation potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Exploring the sequence space for tetracycline-dependent transcriptional activators: Novel mutations yield expanded range and sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of a new-generation reverse tetracycline transactivator system for quantitative control of conditional gene expression in the murine lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. takarabio.com [takarabio.com]
- 10. researchgate.net [researchgate.net]
- 11. takara.co.kr [takara.co.kr]
- 12. Doxycycline inducible overexpression systems: how to induce your gene of interest without inducing misinterpretations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. takarabio.com [takarabio.com]
- 14. gulhanemedj.org [gulhanemedj.org]
- 15. Optimization of the Tet-On system for inducible expression of RAGE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Optimization of the Tet-On System for Inducible Expression of RAGE - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparison of Doxycycline Delivery Methods for Tet-Inducible Gene Expression in a Subcutaneous Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Guamecycline and Doxycycline for Gene Induction in Tetracycline-Inducible Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of guamecycline and doxycycline for their application in tetracycline-inducible gene expression systems (Tet-On/Tet-Off). While doxycycline is the well-established and predominantly used inducing agent, this guide evaluates available data for both compounds to inform experimental design and selection.
Executive Summary
Introduction to Tetracycline-Inducible Systems
Tetracycline-inducible systems are powerful tools for the temporal and quantitative control of gene expression in eukaryotic cells.[1] These systems rely on the interaction between the tetracycline repressor protein (TetR) and the tetracycline operator (tetO) sequence.[2] In the popular Tet-On system, a reverse tetracycline-controlled transactivator (rtTA) binds to the tetO sequence in the presence of an inducer, such as doxycycline, thereby activating the transcription of a gene of interest.[2] The choice of inducer is critical for the system's performance, influencing induction levels, background expression, and potential off-target effects.
Physicochemical and Performance Comparison
The following table summarizes the available data for this compound and the extensive data for doxycycline. A significant gap in the literature exists for the performance of this compound as a gene induction agent.
| Feature | This compound | Doxycycline |
| Chemical Class | Tetracycline Derivative[3] | Tetracycline Derivative[4] |
| Molecular Formula | C29H38N8O8[5] | C22H24N2O8[6] |
| Molecular Weight | 626.66 g/mol [5] | 444.44 g/mol [6] |
| Binding Affinity to TetR | Data not available | High affinity[1] |
| Typical Induction Conc. | Data not available | 10 ng/mL - 2 µg/mL[7][8] |
| Maximal Induction Fold | Data not available | Can exceed 1000-fold[9] |
| Cytotoxicity (IC50) | Data not available | Cell line dependent (e.g., ~1-10 µM in various cancer cell lines)[10][11] |
| Stability in Culture | Data not available | Half-life of approximately 24 hours in media[6] |
Signaling Pathway and Experimental Workflow
The tetracycline-inducible gene expression system (Tet-On) is a widely used method for controlling gene expression. The workflow for comparing inducers in this system is outlined below.
Caption: Mechanism of the Tet-On inducible gene expression system.
Caption: Experimental workflow for comparative analysis.
Experimental Protocols
The following are detailed methodologies for key experiments to compare the efficacy and cytotoxicity of this compound and doxycycline.
Protocol 1: Dose-Response of Gene Induction using a Luciferase Reporter Assay
This protocol determines the effective concentration range and maximal induction level for each compound.
-
Cell Seeding:
-
Culture a mammalian cell line stably expressing the Tet-On system and a luciferase reporter gene under the control of a tetracycline-responsive promoter.
-
Seed the cells in a 96-well white, clear-bottom plate at a density that will result in 80-90% confluency at the time of the assay.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Inducer Preparation and Treatment:
-
Prepare stock solutions of doxycycline and this compound in sterile water or a suitable solvent.
-
Perform serial dilutions in cell culture medium to create a range of concentrations for the dose-response curve (e.g., 0, 1, 10, 50, 100, 500, 1000, 2000 ng/mL).
-
Remove the old medium from the cells and replace it with the medium containing the different inducer concentrations. Include a "no inducer" control.
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C and 5% CO2.
-
-
Luciferase Assay:
-
Equilibrate the plate and luciferase assay reagents to room temperature.
-
Remove the medium and wash the cells once with PBS.
-
Lyse the cells according to the manufacturer's protocol for the luciferase assay system (e.g., Promega's Luciferase Assay System).[12]
-
Add the luciferase substrate to each well and immediately measure the luminescence using a plate reader.[10]
-
-
Data Analysis:
-
Normalize the luminescence readings to the protein concentration in each well, if necessary.
-
Calculate the fold induction by dividing the luminescence of treated cells by that of the untreated control.
-
Plot the fold induction against the inducer concentration and determine the EC50 (half-maximal effective concentration) and the maximum induction level for each compound.
-
Protocol 2: Cytotoxicity Assessment using an MTT Assay
This protocol measures the impact of each inducer on cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well clear plate at an appropriate density for a 24-48 hour viability assay.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Inducer Treatment:
-
Prepare a range of concentrations for this compound and doxycycline in culture medium, typically higher than those used for induction assays to find the cytotoxic range.
-
Replace the medium in the wells with the medium containing the inducers. Include a "no inducer" control.
-
-
Incubation:
-
Incubate the plate for 24-48 hours, corresponding to the duration of the induction experiment.
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[13]
-
Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[11]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[13]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percent viability against the inducer concentration and determine the IC50 (half-maximal inhibitory concentration) for each compound.
-
Conclusion and Recommendations
The available evidence strongly supports the use of doxycycline as a reliable and highly effective inducer for tetracycline-responsive gene expression systems. Its performance has been extensively documented, providing researchers with a high degree of predictability and control.
While This compound , as a tetracycline derivative, may possess the ability to induce these systems, the lack of published data on its efficacy, optimal dosage, and cytotoxicity makes its use in a research setting uncertain. For scientists requiring precise and reproducible control over gene expression, doxycycline is the recommended choice. Should the exploration of alternative inducers be a research goal, the experimental protocols provided in this guide offer a robust framework for a direct and quantitative comparison of this compound and doxycycline.
References
- 1. invivogen.com [invivogen.com]
- 2. Tet-On Systems For Doxycycline-inducible Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 4. Doxycycline - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. Doxycycline - Wikipedia [en.wikipedia.org]
- 7. Optimized Doxycycline-Inducible Gene Expression System for Genetic Programming of Tumor-Targeting Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Doxycycline-mediated quantitative and tissue-specific control of gene expression in transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Doxycycline reverses epithelial-to-mesenchymal transition and suppresses the proliferation and metastasis of lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxic Effects of Tetracycline Analogues (Doxycycline, Minocycline and COL-3) in Acute Myeloid Leukemia HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tetracycline-Tet Repressor Binding Specificity: Insights from Experiments and Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
validating gene expression levels after Guamecycline induction via qPCR
A Researcher's Guide to Validating Inducible Gene Expression via qPCR
This guide provides a comprehensive comparison of inducible gene expression systems and a detailed protocol for validating gene expression levels using quantitative Polymerase Chain Reaction (qPCR). It is designed for researchers, scientists, and drug development professionals who require precise control over gene expression and robust methods for its validation.
A note on terminology: The inducing agent "Guamecycline" specified in the topic is not found in scientific literature. This guide proceeds under the assumption that this refers to a compound from the tetracycline family, such as doxycycline, which is a widely-used agent for inducing gene expression.
Part 1: A Comparative Look at Inducible Gene Expression Systems
Inducible systems allow researchers to control the timing and level of gene expression, which is crucial for studying gene function, particularly for genes that may be toxic or interfere with cell growth when constitutively expressed. The tetracycline-inducible system is a cornerstone in this field, but several alternatives offer unique advantages.
The Tetracycline-Inducible (Tet) System is the most widely used system. It comes in two main flavors:
-
Tet-Off: Gene expression is active by default and is turned off by the addition of tetracycline or its more stable analog, doxycycline (Dox).
-
Tet-On: This is the more common system where gene expression is repressed until Dox is added to the culture medium, turning expression on. This system is favored for its tighter control and lower basal expression levels (leakiness).[1]
Beyond the Tet-system, other platforms provide researchers with a versatile toolkit for genetic control:
-
Cumate Gene Switch: This system uses cumate, a non-toxic small molecule, to induce gene expression. It is known for its tight regulation, low background expression, and highly titratable and reversible induction, with expression levels correlating linearly with the concentration of cumate.[2]
-
Tamoxifen-Inducible System (CreER): This system provides temporal control over genetic recombination. It utilizes a Cre recombinase fused to a mutated ligand-binding domain of the estrogen receptor (ER). The Cre-ER protein remains inactive in the cytoplasm until tamoxifen is administered, which triggers its translocation to the nucleus to excise or invert a DNA sequence flanked by loxP sites.[3][4]
-
Light-Inducible (Optogenetic) Systems: These systems offer unparalleled spatiotemporal control. Using photoreceptive proteins, such as those from plants (Phytochrome/PIF) or other organisms (CRY2/CIB1), gene expression can be turned on and off simply by exposing cells to specific wavelengths of light.[5][6] This method is non-invasive and highly reversible.[7]
Comparison of Inducible Systems
| System | Inducer | Mechanism of Action | Reversible | Key Advantages | Common Applications |
| Tetracycline (Tet-On) | Tetracycline / Doxycycline | Ligand induces conformational change in rtTA, allowing it to bind the promoter and activate transcription. | Yes | High induction levels, well-established, stable cell lines available. | General inducible overexpression or knockdown (shRNA/CRISPR). |
| Cumate Gene Switch | Cumate | Ligand binding prevents the CymR repressor from binding the operator, allowing transcription. | Yes | Very low leakiness, titratable expression, non-toxic inducer.[2][8] | High-purity protein production, studying toxic genes. |
| Tamoxifen (CreER) | Tamoxifen / 4-OHT | Ligand binding induces nuclear translocation of Cre-ER recombinase. | No (genetic change is permanent) | Precise temporal control over permanent genetic changes. | Conditional gene knockout/knock-in, lineage tracing.[9] |
| Light-Inducible | Specific Wavelengths of Light | Light induces dimerization of photoreceptive proteins, activating a split transcription factor. | Yes | High spatial and temporal precision, non-invasive, rapidly reversible.[6] | Developmental biology, neuroscience, studying dynamic cellular processes. |
Part 2: Methods for Validating Gene Expression
Once gene expression is induced, it is critical to validate the change in transcript levels. While high-throughput methods like RNA-Seq provide a global view, qPCR is considered the gold standard for accurately quantifying the expression of specific genes.
Comparison of Validation Methods
| Method | Measures | Sensitivity | Throughput | Key Advantages | Limitations |
| qPCR | Relative or absolute RNA levels | Very High | Medium to High | Gold standard for quantification, wide dynamic range, requires minimal sample. | Does not provide transcript size information; sensitive to inhibitors. |
| Northern Blot | RNA levels and size | Low | Low | Provides transcript size, can detect splice variants, less prone to enzymatic bias.[10][11] | Requires large amounts of high-quality RNA, laborious, low sensitivity.[10] |
| Western Blot | Protein levels and size | High | Low to Medium | Confirms protein translation and stability, provides size information. | Indirect measure of transcription; antibody-dependent. |
| RNA-Seq | Entire transcriptome (RNA levels) | Very High | Very High | Unbiased, genome-wide view of expression, discovers novel transcripts. | Expensive, complex data analysis, requires qPCR for validation. |
Part 3: Experimental Protocol and Data Presentation
This section provides a detailed protocol for the validation of gene expression in a tetracycline-inducible system using two-step RT-qPCR with SYBR Green chemistry.
Detailed Experimental Protocol
1. Cell Culture and Induction: a. Culture your Tet-On stable cell line under standard conditions. b. Seed cells at a density that will ensure they are in the logarithmic growth phase at the time of harvest. c. Treat one set of cells with the optimal concentration of Doxycycline (e.g., 1 µg/mL). This should be determined empirically. d. Culture a parallel set of cells without Doxycycline to serve as the uninduced (negative) control. e. Incubate for the desired induction period (e.g., 24, 48, or 72 hours).
2. RNA Extraction and Quality Control: a. Harvest cells and extract total RNA using a column-based kit or TRIzol reagent according to the manufacturer's protocol. b. To eliminate genomic DNA (gDNA) contamination, perform an on-column DNase digestion or treat the extracted RNA with DNase I post-extraction. c. Determine RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure. d. Assess RNA integrity by running an aliquot on a denaturing agarose gel or using a bioanalyzer. Intact 28S and 18S ribosomal RNA bands should be visible.
3. cDNA Synthesis (Reverse Transcription): a. Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit. b. Use a mix of oligo(dT) and random hexamer primers to ensure comprehensive transcript coverage. c. Include a "No Reverse Transcriptase" (-RT) control for each RNA sample to test for gDNA contamination in the subsequent qPCR step.
4. Quantitative PCR (qPCR): a. Design primers for your gene of interest (GOI) and at least two stable reference (housekeeping) genes (e.g., GAPDH, ACTB, B2M). Primers should span an exon-exon junction to prevent amplification of any residual gDNA. b. Prepare the qPCR reaction mix using a SYBR Green master mix, forward and reverse primers, and diluted cDNA. c. Set up the following reactions in triplicate for each sample (Induced and Uninduced):
- Gene of Interest (GOI)
- Reference Gene 1
- Reference Gene 2
- No Template Control (NTC) for each primer pair (to check for primer-dimers and contamination).
- -RT control from step 3c. d. Run the reactions on a real-time PCR instrument with a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s). e. Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.
5. Data Analysis (Relative Quantification using the ΔΔCq Method): a. Obtain the quantification cycle (Cq) value for each reaction from the qPCR software. b. Normalize the Cq value of the GOI to the geometric mean of the reference genes for each sample: ΔCq = Cq(GOI) - Cq(Reference) . c. Normalize the ΔCq of the induced sample to the ΔCq of the uninduced control sample: ΔΔCq = ΔCq(Induced) - ΔCq(Uninduced) . d. Calculate the fold change in gene expression: Fold Change = 2^(-ΔΔCq) .
Data Presentation: Sample qPCR Results
| Sample | Target Gene | Avg. Cq | ΔCq (GOI - Ref) | ΔΔCq (vs. Uninduced) | Fold Change |
| Uninduced | GOI | 28.5 | 8.3 | 0.0 | 1.0 |
| Reference | 20.2 | ||||
| Induced | GOI | 21.8 | 1.7 | -6.6 | 97.0 |
| Reference | 20.1 |
Part 4: Mandatory Visualizations
Diagrams created with Graphviz to illustrate key processes.
Caption: Mechanism of the Tetracycline-On (Tet-On) inducible system.
Caption: Experimental workflow for qPCR validation of gene expression.
References
- 1. How to Choose the Right Inducible Gene Expression System for Mammalian Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Controlling gene expression with light: a multidisciplinary endeavour - PMC [pmc.ncbi.nlm.nih.gov]
- 7. | PDF or Rental [articles.researchsolutions.com]
- 8. Cumate Inducible Gene Expression Systems | System Biosciences [systembio.com]
- 9. Inducible gene expression in the lens using tamoxifen and a GFP reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of Differential Gene Expression | Thermo Fisher Scientific - US [thermofisher.com]
- 11. researchgate.net [researchgate.net]
Confirming Protein Expression: A Comparative Guide to Inducible Systems and Western Blot Analysis
For researchers in drug development and the life sciences, precise control over protein expression is paramount. Inducible expression systems offer a powerful tool to switch gene expression on and off, allowing for the detailed study of protein function and the production of therapeutic proteins. This guide provides a comparative overview of common inducible expression systems and a detailed protocol for confirming protein expression using Western blot analysis, with a focus on the widely used tetracycline-inducible system.
Comparison of Inducible Protein Expression Systems
Several inducible systems are available, each with distinct characteristics. The choice of system often depends on the specific experimental needs, such as the required level of expression, the tolerance for basal expression (leakiness), and the desired induction speed. Below is a comparison of some commonly used systems.
| Feature | Tet-On/Tet-Off (Tetracycline/Doxycycline) | Ecdysone-Inducible | Glucocorticoid-Responsive (MMTV) |
| Inducer | Tetracycline or its analog, Doxycycline | Ecdysone or its analog, Ponasterone A | Dexamethasone (a synthetic glucocorticoid) |
| Expression Maxima | High[1] | Moderate[1] | Moderate[1] |
| Induction Rate | Slower[1] | Fast[1] | Moderate[1] |
| Basal Expression ("Leakiness") | Low to moderate (Tet-On can be leakier than Tet-Off)[1] | Very Low[1] | Moderate[1] |
| Reversibility | Yes[2] | Yes | Yes |
| Toxicity of Inducer | Low at typical concentrations, but can affect mitochondrial function at high concentrations or with long-term use[3] | Generally low toxicity in mammalian cells | Can have pleiotropic effects on mammalian cells |
Experimental Protocol: Western Blot Analysis for Induced Protein Expression
Western blotting is a fundamental technique to detect and quantify the expression of a specific protein within a complex mixture.[4][5] This protocol outlines the key steps for performing a Western blot to confirm protein expression following induction.
A. Sample Preparation (Cell Lysis)
-
Cell Culture and Induction: Culture cells containing the inducible expression construct to the desired density. Induce protein expression by adding the appropriate inducer (e.g., doxycycline) to the culture medium at a predetermined concentration and for the desired duration.[4] It is crucial to include both induced and uninduced cell populations as controls.
-
Cell Harvesting and Washing: Aspirate the culture medium and wash the cells with ice-cold 1X phosphate-buffered saline (PBS).[4][6]
-
Lysis: Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the cells.[6][7] Scrape adherent cells and transfer the lysate to a microcentrifuge tube.[4][6] For suspension cells, pellet the cells before resuspending in lysis buffer.
-
Homogenization: Sonicate the lysate briefly to shear DNA and reduce viscosity.[4][6]
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet cellular debris.[6]
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a suitable method, such as the BCA assay.[6]
B. SDS-PAGE and Protein Transfer
-
Sample Preparation for Loading: Mix a specific amount of protein lysate (e.g., 20-30 µg) with an equal volume of 2X Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[4][6]
-
Gel Electrophoresis: Load the denatured protein samples, along with a molecular weight marker, onto a polyacrylamide gel (SDS-PAGE). Run the gel at a constant voltage until the dye front reaches the bottom.[5]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electroblotting apparatus.[6]
C. Immunodetection
-
Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20, TBST) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[7]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.[4][6]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[5][6]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody, diluted in blocking buffer, for 1 hour at room temperature.[5][6]
-
Final Washes: Repeat the washing step (step 3) to remove unbound secondary antibody.[5]
D. Detection
-
Chemiluminescent Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.[5][7]
-
Imaging: Expose the membrane to X-ray film or use a digital imaging system to capture the chemiluminescent signal.[5][6] The intensity of the bands should correlate with the amount of target protein.
Visualizing the Workflow and Mechanisms
Diagrams created using Graphviz provide a clear visual representation of the experimental processes and underlying biological mechanisms.
Caption: Experimental workflow for inducible protein expression and Western blot analysis.
Caption: Mechanism of the Tet-On inducible expression system.
References
- 1. Comparative analysis of inducible expression systems in transient transfection studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetracycline-inducible expression systems [takarabio.com]
- 3. Doxycycline inducible overexpression systems: how to induce your gene of interest without inducing misinterpretations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 5. Western Blot Protocol | Proteintech Group [ptglab.com]
- 6. origene.com [origene.com]
- 7. pubcompare.ai [pubcompare.ai]
Comparative Analysis of Tetracycline Cytotoxicity: A Guide for Researchers
This guide provides a comparative overview of the in vitro cytotoxicity of various tetracycline antibiotics, intended for researchers, scientists, and drug development professionals. While this report includes data on several tetracycline derivatives, it is important to note a significant gap in the publicly available scientific literature regarding the specific cytotoxicity of Guamecycline. Despite a thorough search, no quantitative data (e.g., IC50 values or comprehensive cell viability assays) for this compound could be retrieved. Therefore, this guide focuses on the available cytotoxicity data for other prominent tetracyclines to serve as a reference point for future research and comparison.
Executive Summary
Tetracyclines are a class of broad-spectrum antibiotics that function by inhibiting protein synthesis in bacteria.[1] Beyond their antimicrobial activity, several tetracyclines have been investigated for their cytotoxic effects on eukaryotic cells, a property that is of interest in fields such as oncology. This guide summarizes the existing in vitro cytotoxicity data for tetracycline, chlortetracycline, demeclocycline, doxycycline, and minocycline across various cell lines. The primary mechanism of antibacterial action for tetracyclines involves binding to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor site, thereby inhibiting protein synthesis.[1] While this mechanism is specific to prokaryotic ribosomes, at higher concentrations, tetracyclines can affect mitochondrial protein synthesis in eukaryotic cells, which may contribute to their cytotoxic effects.
Quantitative Cytotoxicity Data
The following table summarizes the available quantitative data on the cytotoxicity of different tetracyclines from various studies. It is crucial to consider the diversity of cell lines and experimental conditions when interpreting these results.
| Tetracycline Derivative | Cell Line(s) | Assay | Key Findings | Reference |
| Tetracycline | Detroit-562 (pharyngeal carcinoma) | MTT | Concentration-dependent cytotoxic effect, reducing cell viability to approximately 46% at 100 µM. | [2] |
| Human peripheral blood lymphocytes | Mitotic Index (MI) | Decrease in mitotic activity at all tested concentrations. | [3] | |
| Chang (human liver) | LDH Leakage | Showed greater sensitivity compared to kidney cell lines. | [1] | |
| Chlortetracycline | Chang (human liver) | LDH Leakage | More cytotoxic than tetracycline in this cell line. | [1] |
| Demeclocycline | Chang (human liver) | LDH Leakage | The most cytotoxic among tetracycline, and chlortetracycline in this cell line. | [1] |
| Doxycycline | HL-60 (acute myeloid leukemia) | Resazurin | IC50 of 9.2 µg/ml. | [4] |
| Human peripheral blood lymphocytes | MI, NDI | Cytotoxic effect observed, but not genotoxic. | ||
| Minocycline | HL-60 (acute myeloid leukemia) | Resazurin | IC50 of 9.9 µg/ml. | [4] |
| Chemically Modified Tetracycline (COL-3) | HL-60 (acute myeloid leukemia) | Resazurin | IC50 of 1.3 µg/ml, showing higher potency. | [4] |
Experimental Protocols
The methodologies employed in the cited studies are critical for understanding and potentially replicating the findings. Below are summaries of the key experimental protocols.
Cell Viability and Cytotoxicity Assays
-
MTT Assay: Used to assess the metabolic activity of cells, which is an indicator of cell viability. In the study by Olaru et al. (2022), Detroit-562 cells were treated with various concentrations of tetracycline for 72 hours before the addition of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The resulting formazan crystals were dissolved, and the absorbance was measured to determine cell viability.[2]
-
Resazurin Assay: This assay, utilized in the study by Fifli et al. (2014), also measures cell viability. HL-60 cells were incubated with different concentrations of doxycycline, minocycline, and COL-3 for 24 hours. The reduction of resazurin to the fluorescent resorufin by viable cells was quantified to determine the IC50 values.[4]
-
LDH Leakage Assay: As described by Grenier et al. (1990), this method assesses cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium. Chang, LLC-PK(1), and MDCK cells were exposed to tetracyclines, and the LDH activity in the supernatant was measured to quantify cell lysis.[1]
-
Mitotic Index (MI) and Nuclear Division Index (NDI): In the study by Yilmaz et al. (2016), human peripheral blood lymphocytes were cultured and treated with doxycycline. The MI was calculated as the proportion of dividing cells, and the NDI was determined using the cytokinesis-block micronucleus assay to assess the cytostatic effects.
Signaling Pathways and Mechanisms of Cytotoxicity
The cytotoxic effects of tetracyclines in mammalian cells are believed to be multifactorial. One of the proposed mechanisms involves the induction of apoptosis, or programmed cell death.
Caption: Proposed mechanism of tetracycline-induced apoptosis.
This diagram illustrates a potential pathway where tetracyclines interfere with mitochondrial function, leading to increased production of reactive oxygen species (ROS). The subsequent oxidative stress can trigger the activation of caspases, which are key executioner proteins in the apoptotic cascade, ultimately leading to programmed cell death.
Experimental Workflow for Assessing Cytotoxicity
The following diagram outlines a general workflow for evaluating the in vitro cytotoxicity of a compound like a tetracycline derivative.
Caption: General workflow for in vitro cytotoxicity testing.
This flowchart depicts the standard steps involved in assessing the cytotoxic properties of a test compound, from initial cell culture and compound preparation to treatment, data acquisition via viability assays, and subsequent data analysis to determine key metrics like the IC50 value.
Conclusion
The available data indicates that various tetracyclines exhibit cytotoxic effects in a range of mammalian cell lines, with the potency varying depending on the specific derivative and the cell type. Demeclocycline and a chemically modified tetracycline (COL-3) have demonstrated notable cytotoxicity in the cited studies. While the general mechanism of action for tetracyclines is understood in bacteria, the precise pathways leading to cytotoxicity in mammalian cells are still under investigation but are thought to involve mitochondrial dysfunction and the induction of apoptosis.
Crucially, this comparative guide highlights the absence of publicly available cytotoxicity data for this compound. To enable a direct and meaningful comparison, future research should focus on evaluating the in vitro cytotoxicity of this compound using standardized assays and a panel of relevant cell lines. Such studies would be invaluable for the scientific and drug development communities in understanding the complete pharmacological profile of this tetracycline derivative.
References
- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 2. In Vitro and In Vivo Antimalarial Efficacies of Optimized Tetracyclines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Genotoxic and cytotoxic effects of doxycycline in cultured human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Antibacterial Activity: A Comparative Analysis of Guamecycline and Minocycline
For Immediate Release
This guide provides a detailed comparison of the in vitro antibacterial activity of guamecycline and minocycline, two antibiotics belonging to the tetracycline class. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their mechanisms of action, antibacterial spectrum, and the experimental protocols used for their evaluation. While extensive quantitative data is available for minocycline, this compound is an emerging antibiotic with limited publicly available in vitro data. This guide presents the current state of knowledge to aid in research and development efforts.
Introduction
Minocycline is a well-established second-generation tetracycline antibiotic known for its broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria.[1] this compound is a newer tetracycline derivative that has garnered interest for its potential to combat antibiotic resistance.[2] Both antibiotics share the core mechanism of tetracyclines, which involves the inhibition of bacterial protein synthesis.[1][2][3]
Mechanism of Action
This compound and minocycline exert their bacteriostatic effects by binding to the 30S ribosomal subunit in bacteria.[1][2][3] This binding action blocks the attachment of aminoacyl-tRNA to the mRNA-ribosome complex, which in turn prevents the addition of amino acids to the growing peptide chain, ultimately halting protein synthesis.[2][3][4] It is suggested that this compound may have unique structural attributes that allow it to overcome common tetracycline resistance mechanisms, such as efflux pumps and ribosomal protection proteins, making it a promising candidate against multidrug-resistant strains.[2]
References
A Comparative Guide to Inducers in Tetracycline-Regulated Gene Expression Systems
For researchers, scientists, and drug development professionals, the ability to precisely control gene expression is a cornerstone of modern biological research. Tetracycline-inducible systems, such as Tet-On and Tet-Off, offer robust and reversible control of transgene expression. While the topic of a head-to-head study of Guamecycline and Tetracycline in these systems was proposed, a comprehensive review of the scientific literature reveals no evidence of this compound being utilized as an inducer in these systems. Therefore, this guide provides a comparative analysis of the two most commonly used inducers: Tetracycline and its derivative, Doxycycline.
This guide will delve into the mechanisms of action, comparative performance, and experimental considerations for Tetracycline and Doxycycline in inducible gene expression systems.
Mechanism of Action: Tet-On and Tet-Off Systems
Tetracycline-inducible systems are based on the elements of the tetracycline resistance operon found in E. coli. The system relies on the tetracycline repressor protein (TetR) and the tetracycline operator sequence (tetO). There are two main configurations of this system: Tet-Off and Tet-On.[1][2][3]
Tet-Off System: In the absence of an inducer, the tetracycline-controlled transactivator (tTA), a fusion of TetR and a transcriptional activator domain (like VP16), binds to the tetO sequences in the promoter of the target gene, leading to its expression. When Tetracycline or Doxycycline is added, it binds to tTA, causing a conformational change that prevents it from binding to tetO, thus turning gene expression off.[1][2]
Tet-On System: This system uses a reverse tetracycline-controlled transactivator (rtTA) which has been mutated. The rtTA can only bind to the tetO sequence and activate transcription in the presence of an inducer like Tetracycline or Doxycycline.[1][2] Therefore, adding the inducer turns gene expression on. The Tet-On system is often preferred for its faster responsiveness.[1]
Performance Comparison: Tetracycline vs. Doxycycline
While both Tetracycline and Doxycycline can be used to regulate these systems, Doxycycline is more commonly the inducer of choice for several reasons, including its higher stability and greater affinity for the transactivator proteins in more advanced systems.[1][2][4]
| Feature | Tetracycline | Doxycycline |
| Primary Use | Inducer for both Tet-On and Tet-Off systems. | Preferred inducer for most Tet systems, especially modern Tet-On systems.[2][5] |
| Stability | Less stable in solution and in cell culture medium. | More stable than tetracycline, with a half-life of about 24 hours in cell culture.[4][6] |
| Induction Efficiency | Effective, but newer systems are optimized for Doxycycline. | Highly efficient, with modern systems like Tet-On 3G showing high sensitivity to Doxycycline.[1][2] |
| Typical Concentration | 1-10 µg/mL in cell culture. | 10-1000 ng/mL in cell culture, with newer systems responding to even lower concentrations.[7][8] |
| Affinity for TetR/rtTA | Binds effectively to TetR and rtTA. | Binds with high affinity to TetR and its derivatives (tTA and rtTA).[2][3] |
| Potential Side Effects | Can have off-target effects at higher concentrations, including inhibition of mitochondrial protein synthesis. | Similar off-target effects to tetracycline are possible, but its higher potency allows for use at lower, potentially less toxic, concentrations.[3][8] |
Experimental Protocols: Evaluating Inducer Performance in a Tet-Inducible System
The following is a generalized protocol for comparing the efficacy of Tetracycline and Doxycycline in a Tet-On inducible cell line expressing a reporter gene (e.g., GFP or Luciferase).
1. Cell Culture and Seeding:
- Culture the Tet-On inducible cell line in appropriate media, ensuring it is free of any tetracycline contaminants.
- Seed the cells in a multi-well plate at a density that allows for logarithmic growth throughout the experiment.
2. Inducer Preparation:
- Prepare stock solutions of Tetracycline (e.g., 1 mg/mL in 70% ethanol) and Doxycycline (e.g., 1 mg/mL in sterile water).
- Prepare a series of dilutions for each inducer to test a range of concentrations (e.g., for Doxycycline: 0, 10, 50, 100, 500, 1000 ng/mL; for Tetracycline: 0, 100, 500, 1000, 5000, 10000 ng/mL).
3. Induction:
- Remove the culture medium from the cells and replace it with fresh medium containing the different concentrations of Tetracycline or Doxycycline.
- Include a "no inducer" control for each cell line to measure basal (leaky) expression.
- Incubate the cells for a predetermined time course (e.g., 24, 48, and 72 hours). For continuous expression, the medium with the inducer should be replenished every 48 hours.[6][7]
4. Reporter Gene Assay:
- At each time point, quantify the reporter gene expression.
- For GFP, this can be done using fluorescence microscopy or flow cytometry.
- For Luciferase, a luciferase assay system is used to measure luminescence.
5. Data Analysis:
- Plot the reporter gene expression as a function of the inducer concentration to generate dose-response curves for both Tetracycline and Doxycycline.
- Calculate the fold induction by dividing the expression level in the presence of the inducer by the basal expression level in the absence of the inducer.
- Assess cell viability and morphology at each concentration to identify any potential cytotoxic effects.
Visualizing the Mechanisms and Workflow
To further clarify the concepts and procedures discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of Tet-Off and Tet-On inducible gene expression systems.
Caption: Experimental workflow for comparing inducer performance.
Caption: Logical comparison of Tetracycline and Doxycycline as inducers.
References
- 1. Tetracycline-controlled transcriptional activation - Wikipedia [en.wikipedia.org]
- 2. addgene.org [addgene.org]
- 3. Tet-On Systems For Doxycycline-inducible Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Doxycycline - Wikipedia [en.wikipedia.org]
- 5. laboratorynotes.com [laboratorynotes.com]
- 6. takarabio.com [takarabio.com]
- 7. takarabio.com [takarabio.com]
- 8. Doxycycline Alters Metabolism and Proliferation of Human Cell Lines | PLOS One [journals.plos.org]
Guamecycline's Specificity for the 30S Ribosome: A Comparative Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the validation of Guamecycline's targeting of the 30S ribosomal subunit, in comparison with other tetracycline and aminoglycoside antibiotics.
This guide provides an objective comparison of this compound's performance in targeting the bacterial 30S ribosomal subunit, a critical component of the protein synthesis machinery and a key target for antibiotics. We will delve into the available experimental data, comparing this compound with other well-established antibiotics that share the same molecular target. This analysis is supported by detailed experimental protocols for key validation assays, enabling researchers to replicate and expand upon these findings.
Mechanism of Action: Targeting the Ribosomal A-Site
This compound, a member of the tetracycline class of antibiotics, exerts its antibacterial effect by inhibiting protein synthesis.[1][2] Like other tetracyclines, it binds to the 30S ribosomal subunit, a crucial component of the bacterial ribosome.[2][3][4] This binding event physically obstructs the aminoacyl-tRNA from accessing the A-site (aminoacyl site) on the ribosome-mRNA complex.[4][5] By preventing the binding of charged tRNA, tetracyclines effectively halt the elongation of the polypeptide chain, leading to a bacteriostatic effect where bacterial growth and replication are inhibited.[2][4]
The specificity of tetracyclines for the bacterial ribosome over eukaryotic ribosomes is a key factor in their clinical efficacy. While they can inhibit protein synthesis in mammalian mitochondria due to the presence of 70S-like ribosomes, their primary action is selective for bacteria.
Comparative Analysis of 30S Ribosome Targeting
To objectively assess the specificity and efficacy of this compound, it is essential to compare its performance with other antibiotics that also target the 30S ribosomal subunit. This comparison includes other tetracyclines, such as doxycycline and the newer generation tigecycline, as well as aminoglycosides like paromomycin and neomycin.
| Antibiotic Class | Antibiotic | Target Site on 30S Subunit | In Vitro Translation Inhibition (IC50) | Reference |
| Tetracyclines | This compound | A-site (inferred) | Data not available | |
| Doxycycline | A-site | Data not available in comparative format | [3][5] | |
| Tigecycline | A-site, with additional interactions | More potent than tetracycline | [6][7] | |
| Aminoglycosides | Paromomycin | A-site (decoding center) | 3.2 µg/ml | [8][9] |
| Neomycin | A-site (decoding center) | 3.6 µg/ml | [8][9] |
Note: The provided IC50 values are from a single study and may vary depending on the experimental conditions. The lack of a directly comparative IC50 value for this compound highlights a gap in the current literature. However, its structural similarity to other tetracyclines suggests a comparable mechanism and likely a similar range of efficacy. Tigecycline's enhanced potency is attributed to its bulky side chain, which allows for additional interactions with the ribosome and helps overcome common resistance mechanisms.[6][7]
Experimental Protocols for Validating 30S Ribosome Specificity
To validate the specificity of this compound and other antibiotics for the 30S ribosome, several key experimental techniques are employed. Below are detailed methodologies for these assays.
In Vitro Translation Inhibition Assay
This assay directly measures the ability of an antibiotic to inhibit protein synthesis in a cell-free system.
Objective: To determine the IC50 value of an antibiotic, representing its potency in inhibiting translation.
Materials:
-
Cell-free transcription-translation system (e.g., PURExpress)
-
DNA template encoding a reporter protein (e.g., luciferase or GFP)
-
Antibiotic stock solutions of known concentrations
-
Microplate reader for detecting the reporter protein signal
Protocol:
-
Prepare a master mix of the cell-free translation system according to the manufacturer's instructions.
-
Aliquot the master mix into the wells of a microplate.
-
Add the antibiotic to be tested to the wells in a serial dilution, ensuring a range of concentrations is tested. Include a no-antibiotic control.
-
Add the DNA template to each well to initiate the transcription and translation reaction.
-
Incubate the plate at the recommended temperature for a specified time (e.g., 60-90 minutes).[10][11]
-
Measure the reporter protein signal (e.g., luminescence or fluorescence) using a microplate reader.
-
Plot the signal intensity against the antibiotic concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vitro Translation Inhibition Assay Workflow.
Ribosome Footprinting (Ribo-Seq)
Ribosome footprinting provides a genome-wide snapshot of ribosome positions on mRNA, revealing where ribosomes are stalled or slowed down by an antibiotic.
Objective: To map the precise binding site of an antibiotic on the ribosome by identifying the mRNA fragments protected by stalled ribosomes.
Materials:
-
Bacterial cell culture
-
Translation inhibitor (e.g., cycloheximide or the antibiotic of interest)
-
Lysis buffer with RNase inhibitors
-
RNase I
-
Sucrose gradient ultracentrifugation equipment
-
RNA purification kits
-
Reagents for library preparation for next-generation sequencing
Protocol:
-
Grow a bacterial culture to mid-log phase.
-
Treat the culture with a translation inhibitor to arrest the ribosomes on the mRNA.[12]
-
Harvest the cells and lyse them in a buffer containing RNase inhibitors.
-
Treat the lysate with RNase I to digest the mRNA that is not protected by ribosomes.
-
Isolate the ribosome-mRNA complexes (monosomes) by sucrose gradient ultracentrifugation.[13]
-
Extract the RNA from the monosome fraction. The remaining RNA fragments are the "ribosome footprints."
-
Purify the footprint fragments, which are typically 20-40 nucleotides in length.[14]
-
Prepare a sequencing library from the purified footprints.
-
Sequence the library using a next-generation sequencing platform.
-
Align the sequencing reads to the bacterial genome to determine the precise locations of the stalled ribosomes.
Ribosome Footprinting (Ribo-Seq) Workflow.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM allows for the high-resolution structural determination of ribosome-antibiotic complexes, providing direct visualization of the binding site and interactions.
Objective: To obtain a three-dimensional structure of an antibiotic bound to the 30S ribosomal subunit.
Materials:
-
Purified 70S ribosomes or 30S ribosomal subunits
-
Antibiotic of interest
-
Cryo-EM grid preparation equipment (e.g., vitrification robot)
-
Transmission electron microscope with a cryo-stage
Protocol:
-
Incubate purified ribosomes or 30S subunits with a molar excess of the antibiotic to ensure saturation of the binding site.
-
Apply a small volume of the ribosome-antibiotic complex solution to a cryo-EM grid.
-
Plunge-freeze the grid in liquid ethane to vitrify the sample, preserving the native structure.
-
Collect a large dataset of images of the frozen-hydrated particles using a cryo-transmission electron microscope.
-
Process the images to select individual particle images and correct for beam-induced motion.
-
Use single-particle analysis software to classify the particle images and reconstruct a 3D map of the ribosome-antibiotic complex.
-
Build an atomic model of the antibiotic and the ribosomal binding site into the cryo-EM density map to visualize the interactions.
Cryo-Electron Microscopy (Cryo-EM) Workflow.
Conclusion
This compound, as a tetracycline antibiotic, targets the 30S ribosomal subunit to inhibit bacterial protein synthesis. While direct quantitative data on its binding affinity is limited, its structural similarity to other tetracyclines provides a strong basis for its mechanism of action. Comparative analysis with other 30S subunit inhibitors, such as other tetracyclines and aminoglycosides, through methods like in vitro translation inhibition assays, is crucial for a comprehensive understanding of its specificity and potency. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct such validation studies, contributing to a deeper understanding of antibiotic-ribosome interactions and the development of new therapeutic agents. Further research to determine the specific binding kinetics and affinity of this compound for the 30S ribosome would be invaluable to the scientific community.
References
- 1. This compound [drugfuture.com]
- 2. What are 30S subunit inhibitors and how do they work? [synapse.patsnap.com]
- 3. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 4. Tetracycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of Doxycycline? [synapse.patsnap.com]
- 6. Structural basis for potent inhibitory activity of the antibiotic tigecycline during protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Tigecycline? [synapse.patsnap.com]
- 8. 30S Ribosomal Subunit Assembly Is a Target for Inhibition by Aminoglycosides in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. m.youtube.com [m.youtube.com]
- 12. From Cells to Data - The Essential Steps in Ribosome Footprinting for Translation Research - Creative Biolabs [ribosome.creative-biolabs.com]
- 13. Ribosome Profiling Protocol - CD Genomics [cd-genomics.com]
- 14. biorxiv.org [biorxiv.org]
- 15. biorxiv.org [biorxiv.org]
- 16. biorxiv.org [biorxiv.org]
Assessing the Cross-Reactivity of Guamecycline in Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of various tetracycline antibiotics in commercially available immunoassays. While specific cross-reactivity data for Guamecycline was not available in the reviewed scientific literature and product documentation, this guide offers valuable insights into the performance of tetracycline immunoassays with structurally similar compounds. Understanding these cross-reactivity profiles is crucial for the accurate interpretation of immunoassay results in research and drug development.
Immunoassay Cross-Reactivity Data
The following tables summarize the cross-reactivity of several tetracycline antibiotics in two different competitive enzyme-linked immunosorbent assays (ELISA). Cross-reactivity is typically expressed as a percentage relative to the primary target analyte of the assay (in this case, Tetracycline).
Table 1: Cross-Reactivity of a Monoclonal Antibody-Based Tetracycline Immunoassay
| Compound | Cross-Reactivity (%) |
| Tetracycline | 100% |
| Oxytetracycline | 87.2% |
| Chlortetracycline | 22.5% |
| Doxycycline | 18.9% |
| Demeclocycline | 13.9% |
| Methacycline | 6.51% |
| Minocycline | <1% |
| This compound | Data not available |
Data sourced from a commercially available mouse anti-tetracycline monoclonal antibody (Clone: TC) product sheet.[1]
Table 2: Cross-Reactivity in a Commercial Tetracycline ELISA Kit
| Compound | Cross-Reactivity (%) |
| Tetracycline | 100% |
| 4-Epitetracycline | 111% |
| Rolitetracycline | 82% |
| Chlortetracycline | 42% |
| Doxycycline | 41% |
| Demeclocycline | 37% |
| Oxytetracycline | 34% |
| 4-Epioxytetracycline | 34% |
| 4-Epichlortetracycline | 11% |
| Methacycline | 9% |
| Minocycline | 1% |
| This compound | Data not available |
Data sourced from the product manual of a commercial Tetracycline ELISA Kit.[2]
Experimental Protocols
The data presented above is typically generated using a competitive ELISA format. Below is a detailed methodology for such an assay, synthesized from standard protocols for tetracycline detection.
Principle of the Competitive ELISA
Competitive ELISA is a common method for detecting small molecules like antibiotics.[3][4][5][6] In this assay, the antigen present in the sample competes with a labeled antigen (e.g., an enzyme conjugate) for a limited number of binding sites on a specific antibody that is coated onto a microplate well. The amount of labeled antigen that binds to the antibody is inversely proportional to the concentration of the antigen in the sample. Therefore, a higher concentration of the target analyte in the sample will result in a weaker signal.[5][6]
Detailed Experimental Protocol: Competitive ELISA for Tetracyclines
This protocol outlines the key steps for determining the concentration and cross-reactivity of tetracyclines in a sample.
1. Reagent Preparation:
-
Coating Buffer (pH 9.6): 0.05 M Carbonate-Bicarbonate buffer.
-
Wash Buffer (PBST): Phosphate-Buffered Saline with 0.05% Tween-20.
-
Blocking Buffer: PBST containing 1% Bovine Serum Albumin (BSA).
-
Antibody Dilution Buffer: PBST containing 0.5% BSA.
-
Enzyme Conjugate: Tetracycline conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP), diluted in Antibody Dilution Buffer.
-
Substrate Solution: TMB (3,3',5,5'-tetramethylbenzidine) solution.
-
Stop Solution: 2 M Sulfuric Acid (H₂SO₄).
-
Standards: A series of known concentrations of the target tetracycline (and potential cross-reactants) prepared in the appropriate sample matrix or buffer.
2. Assay Procedure:
-
Coating: Add 100 µL of anti-tetracycline antibody, diluted in Coating Buffer, to each well of a 96-well microplate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the wells three times with 300 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the washing step as described above.
-
Competitive Reaction: Add 50 µL of the standard or sample to the appropriate wells. Immediately add 50 µL of the diluted enzyme conjugate to each well. Incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step five times.
-
Substrate Incubation: Add 100 µL of TMB Substrate Solution to each well. Incubate for 15-30 minutes at room temperature in the dark. A blue color will develop.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Measurement: Read the absorbance of each well at 450 nm using a microplate reader.
3. Data Analysis:
-
Calculate the average absorbance for each standard and sample.
-
Construct a standard curve by plotting the absorbance values against the logarithm of the standard concentrations.
-
Determine the concentration of tetracycline in the samples by interpolating their absorbance values on the standard curve.
-
Cross-reactivity is calculated using the following formula:
-
% Cross-Reactivity = (IC₅₀ of Tetracycline / IC₅₀ of Competing Compound) x 100
-
Where IC₅₀ is the concentration of the analyte that causes 50% inhibition of the signal.
-
Visualizing the Competitive ELISA Workflow
The following diagram illustrates the principle of the competitive ELISA for the detection of a small molecule analyte like this compound.
Caption: Workflow of a competitive ELISA for small molecule detection.
Conclusion
The provided data highlights the variable cross-reactivity of different tetracycline antibiotics in immunoassays. While specific data for this compound remains elusive in the public domain, the presented information underscores the importance of validating any immunoassay for its cross-reactivity with potentially interfering substances. For researchers and drug development professionals, this is a critical step to ensure the accuracy and reliability of their results. When using tetracycline immunoassays, it is advisable to consult the specific product documentation for detailed cross-reactivity information and to consider confirmatory analysis by a different method, such as liquid chromatography-mass spectrometry (LC-MS), if high specificity is required.
References
Comparative Stability of Tetracycline Antibiotics in Solution: A Case Study of Doxycycline and a Call for Data on Guamecycline
A critical assessment of the solution stability of tetracycline antibiotics is paramount for their effective formulation, storage, and therapeutic efficacy. This guide provides a comprehensive overview of the stability of doxycycline in solution under various environmental conditions, based on published experimental data. As a direct comparison, this report also aimed to include guamecycline; however, a thorough literature search revealed a significant lack of publicly available data on its stability in solution. Therefore, this document serves as a detailed case study on doxycycline, highlighting the experimental approaches and data that are crucially needed for this compound to ensure its potential as a viable therapeutic agent.
Doxycycline: A Profile of Solution Stability
Doxycycline, a widely used broad-spectrum tetracycline antibiotic, is known to be susceptible to degradation in solution, influenced by factors such as pH, temperature, and light exposure. Understanding these degradation pathways is essential for researchers, scientists, and drug development professionals to optimize formulations and ensure consistent potency.
Summary of Doxycycline Stability Data
The stability of doxycycline in solution has been investigated under various stress conditions. The following table summarizes key findings from forced degradation studies.
| Stress Condition | Concentration of Stressor | Duration | Temperature | Solvent/Medium | Percent Degradation | Key Degradation Products | Analytical Method |
| Acidic Hydrolysis | 1 N HCl | - | - | - | Heavy degradation reported[1] | - | UV Spectrophotometry |
| Alkaline Hydrolysis | 1 N NaOH | - | - | - | Least degradation compared to acid and heat[1] | - | UV Spectrophotometry |
| Oxidative | 30% H₂O₂ | 60 minutes | Ambient (25 °C) | Deionized water | Not specified, but degradation occurred | - | RP-HPLC |
| Thermal | - | - | 40 °C | - | Degradation observed, less than acidic conditions[1] | Metacycline, 6-epidoxycycline | HPLC |
| Photolytic (Daylight) | - | 5.5 days | 40 °C | Solution | 5.3% | Impurities 1-13 | HPLC-DAD |
| Aqueous Solution | - | 14 days | - | Acidified (pH 2.7) RO water | Stable | - | Not specified |
| Aqueous Solution | - | 14 days | - | Non-acidified (pH 6.0) RO water | Degraded to 88% of initial concentration | - | Not specified |
Note: "-" indicates data not specified in the cited sources.
Experimental Protocols for Stability Assessment
The evaluation of doxycycline's stability typically involves forced degradation studies, where the drug substance is exposed to a range of stress conditions that are more severe than accelerated stability testing conditions. These studies are crucial for identifying potential degradation products and developing stability-indicating analytical methods.
General Forced Degradation Protocol
-
Preparation of Stock Solution: A stock solution of doxycycline hyclate is prepared in a suitable solvent, such as methanol or deionized water, at a known concentration (e.g., 500 µg/mL).
-
Application of Stress Conditions:
-
Acidic Hydrolysis: The stock solution is mixed with an equal volume of an acid solution (e.g., 1 N HCl) and kept at a specific temperature for a defined period.
-
Alkaline Hydrolysis: The stock solution is mixed with an equal volume of a basic solution (e.g., 1 N NaOH) and treated similarly to the acidic hydrolysis samples.
-
Oxidative Degradation: The stock solution is mixed with a solution of hydrogen peroxide (e.g., 30% H₂O₂) and monitored over time.
-
Thermal Degradation: The stock solution is exposed to elevated temperatures (e.g., 40-80 °C) for a specified duration.
-
Photodegradation: The stock solution is exposed to a light source, such as natural daylight or a UV lamp, for a defined period.
-
-
Sample Analysis: At various time points, aliquots are withdrawn from the stressed samples, neutralized if necessary, and diluted to a suitable concentration for analysis.
-
Analytical Method: A validated stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD), is used to separate and quantify the parent drug and its degradation products. UV-Visible spectrophotometry can also be used for quantifying the overall degradation.
Visualizing the Experimental Workflow
A generalized workflow for assessing the stability of a tetracycline antibiotic in solution is depicted in the following diagram.
This compound: A Call for Stability Data
This compound is a tetracycline antibiotic with a chemical structure that suggests it may also be susceptible to degradation in solution. However, a comprehensive search of the scientific literature did not yield any published studies on its stability under various conditions. This lack of data represents a significant gap in the knowledge required for the development of stable and effective pharmaceutical formulations of this compound.
To ensure the safe and effective use of this compound, it is imperative that stability studies, similar to those conducted for doxycycline, are performed. Such studies would need to:
-
Investigate the impact of pH, temperature, light, and oxidizing agents on the stability of this compound in solution.
-
Identify and characterize any major degradation products.
-
Develop and validate a stability-indicating analytical method for the accurate quantification of this compound and its degradation products.
The generation of this critical stability data will be instrumental for formulation scientists and regulatory agencies in establishing appropriate storage conditions, shelf-life, and ultimately, in harnessing the full therapeutic potential of this compound.
Conclusion
The stability of doxycycline in solution is a well-documented area, with extensive data available on its degradation under various stress conditions. This knowledge is fundamental to its successful formulation and clinical use. In stark contrast, the absence of stability data for this compound is a critical issue that needs to be addressed by the research and drug development community. The experimental framework outlined in this guide for doxycycline can serve as a template for the necessary stability studies on this compound, which are essential for its progression as a therapeutic agent.
References
A Comparative Analysis of Off-Target Effects: Guamecycline vs. Doxycycline
A comprehensive guide for researchers on the known and unknown off-target effects of two tetracycline antibiotics.
In the realm of therapeutic drug development and rigorous scientific research, understanding the off-target effects of chemical compounds is paramount. While the on-target efficacy of a drug is its primary attribute, unintended interactions with other cellular components can lead to unforeseen physiological consequences, toxicities, or even opportunities for drug repurposing. This guide provides a detailed comparison of the known off-target effects of two tetracycline antibiotics: Doxycycline and Guamecycline.
While Doxycycline has been extensively studied, revealing a range of off-target activities, a significant data gap exists for this compound. This guide will summarize the wealth of experimental data for Doxycycline, present the limited information available for this compound, and provide detailed experimental protocols that can be utilized to comprehensively evaluate the off-target profile of this compound and other novel tetracycline derivatives.
I. Overview of this compound and Doxycycline
This compound and Doxycycline are both members of the tetracycline class of antibiotics, which function by inhibiting protein synthesis in bacteria through binding to the 30S ribosomal subunit. Doxycycline is a widely used, semi-synthetic tetracycline, while this compound is a derivative characterized by a unique N-[[4-[[(Aminoiminomethyl)amino]iminomethyl]-1-piperazinyl]methyl] side chain.
Chemical Structures:
The structural differences, particularly in the side chains, may contribute to variations in their off-target interaction profiles.
II. Comparative Analysis of Off-Target Effects: A Data Chasm
A stark contrast exists in the available literature regarding the off-target effects of these two tetracyclines. Doxycycline has been the subject of numerous investigations, revealing significant effects on mammalian cells, while this compound remains largely uncharacterized in this regard.
Doxycycline: A Well-Documented Off-Target Profile
Extensive research has demonstrated that Doxycycline exerts a variety of off-target effects, primarily impacting mitochondrial function, gene expression, and key signaling pathways.
Table 1: Summary of Quantitative Data on Doxycycline's Off-Target Effects
| Off-Target Effect | Assay | Cell Line(s) | Key Findings |
| Mitochondrial Function | Seahorse XF Analyzer | A549, Fibroblasts | 5-day treatment decreased basal respiration, maximal respiration, and ATP production-linked respiration. |
| Western Blot | A549, Fibroblasts | Decreased levels of mitochondrial-encoded proteins. | |
| Gene Expression | RNA-Seq | mIMCD3 renal epithelial cells | Altered abundance of 1,549 transcripts at 3 days and 2,643 transcripts at 6 days. |
| Microarray | MCF12A breast epithelial cells | Widespread changes in the expression of metabolic genes. | |
| Signaling Pathways | Luciferase Reporter Assay | HeLa, RAW264.7 | Inhibition of TNF-α induced NF-κB activation. |
| Western Blot | Mouse thymic epithelial cells | Elevated levels of H-Ras and phosphorylated ERK1/2. | |
| Cytotoxicity | MTT Assay, CBMN Assay | Human peripheral blood lymphocytes | Cytotoxic effects observed at concentrations of 2, 4, and 6 µg/mL, but no genotoxic effects. |
This compound: An Unexplored Territory
Currently, there is a significant lack of publicly available experimental data on the off-target effects of this compound. While its primary antibacterial mechanism is understood to be similar to other tetracyclines, its impact on mammalian cellular processes such as mitochondrial function, gene expression, and signaling pathways has not been reported in the scientific literature. This knowledge gap highlights a critical need for future research to ensure its safe and effective use.
III. Key Signaling Pathways and Experimental Workflows
To facilitate the investigation of this compound's off-target profile, this section details key signaling pathways known to be affected by Doxycycline and provides a generalized experimental workflow.
Signaling Pathways Modulated by Doxycycline
Doxycycline has been shown to modulate several critical signaling pathways in mammalian cells, including the NF-κB and MAPK pathways.
Caption: Signaling pathways affected by Doxycycline.
Proposed Experimental Workflow for Evaluating this compound's Off-Target Effects
The following workflow outlines a systematic approach to characterizing the off-target profile of this compound.
Caption: Proposed workflow for off-target evaluation.
IV. Detailed Experimental Protocols
To facilitate the investigation of this compound, here are detailed protocols for key experiments based on methods used to study Doxycycline.
Mitochondrial Respiration Assay using Seahorse XF Analyzer
Objective: To measure the effect of this compound on mitochondrial respiration in live cells.
Materials:
-
Seahorse XF96 or XFe96 Analyzer (Agilent)
-
Seahorse XF Cell Culture Microplates
-
Mammalian cell line of interest (e.g., A549, HEK293T)
-
Cell culture medium and supplements
-
This compound and Doxycycline (as a positive control)
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone, and Antimycin A)
-
Seahorse XF DMEM or RPMI medium, supplemented with glucose, pyruvate, and glutamine
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of concentrations of this compound and Doxycycline for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control.
-
Assay Preparation:
-
One hour before the assay, replace the culture medium with pre-warmed Seahorse XF assay medium.
-
Incubate the cells in a non-CO₂ incubator at 37°C for 1 hour.
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.
-
Load the injector ports of the hydrated sensor cartridge with the mitochondrial inhibitors from the Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A) at the recommended concentrations.
-
-
Seahorse XF Analysis:
-
Calibrate the instrument with the loaded sensor cartridge.
-
Replace the calibrant plate with the cell plate and initiate the assay.
-
The instrument will measure the oxygen consumption rate (OCR) at baseline and after the sequential injection of the inhibitors.
-
-
Data Analysis:
-
Normalize OCR data to cell number (e.g., using a CyQUANT assay).
-
Calculate key mitochondrial parameters: basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
-
Compare the effects of this compound with the vehicle control and Doxycycline.
-
NF-κB Luciferase Reporter Assay
Objective: To determine if this compound modulates NF-κB signaling pathway activity.
Materials:
-
HEK293T or other suitable cell line
-
NF-κB luciferase reporter plasmid (e.g., pGL4.32[luc2P/NF-κB-RE/Hygro])
-
Control plasmid with a constitutive promoter driving Renilla luciferase (for normalization)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound and Doxycycline
-
TNF-α (as an NF-κB activator)
-
Dual-Luciferase Reporter Assay System (e.g., from Promega)
-
Luminometer
Procedure:
-
Cell Transfection: Co-transfect cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid. Plate the transfected cells in a 96-well plate and allow them to recover for 24 hours.
-
Drug Treatment: Pre-treat the cells with various concentrations of this compound or Doxycycline for 1-2 hours.
-
Pathway Activation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway. Include unstimulated controls.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the dual-luciferase assay kit.
-
Luciferase Assay:
-
Transfer the cell lysate to a white-walled 96-well plate.
-
Add the Luciferase Assay Reagent II (firefly luciferase substrate) and measure the luminescence.
-
Add the Stop & Glo Reagent (Renilla luciferase substrate) and measure the luminescence again.
-
-
Data Analysis:
-
Calculate the ratio of firefly to Renilla luciferase activity for each well to normalize for transfection efficiency and cell number.
-
Compare the normalized luciferase activity in this compound-treated cells to the TNF-α stimulated control to determine the inhibitory or stimulatory effect.
-
V. Conclusion and Future Directions
This guide illuminates a significant disparity in our understanding of the off-target effects of Doxycycline versus this compound. While Doxycycline's interactions with mitochondrial function and cellular signaling are well-documented, this compound remains a black box in this regard. The unique chemical structure of this compound warrants a thorough investigation of its off-target profile to ensure its safe therapeutic application and to potentially uncover novel pharmacological properties.
The provided experimental protocols offer a clear roadmap for researchers to systematically evaluate the off-target effects of this compound. Such studies are crucial not only for a comprehensive safety assessment but also for a deeper understanding of the structure-activity relationships within the tetracycline class of antibiotics. The scientific community is encouraged to undertake these investigations to fill the current knowledge void and to guide the rational design of future antibiotics with improved selectivity and safety profiles.
References
Validating the Efficacy of Guamecycline in Doxycycline-Resistant Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic resistance poses a significant challenge to global health. Doxycycline, a widely used tetracycline antibiotic, is facing increasing resistance, necessitating the development of novel therapeutic alternatives. Guamecycline, a newer tetracycline derivative, has been reported to overcome common tetracycline resistance mechanisms. This guide provides a comparative analysis of this compound and Doxycycline, with a focus on validating the potential efficacy of this compound against doxycycline-resistant bacterial cell lines.
While direct comparative studies on the efficacy of this compound against specific doxycycline-resistant strains are not yet widely available in peer-reviewed literature, this guide synthesizes existing data on tetracycline resistance mechanisms and the performance of other next-generation tetracyclines to build a strong case for the investigational use of this compound.
Comparative Analysis of Antibiotic Activity
The following tables summarize the known and inferred Minimum Inhibitory Concentrations (MICs) of Doxycycline and this compound against bacterial strains with common tetracycline resistance mechanisms. The data for Doxycycline is based on published studies, while the data for this compound is inferred based on its described ability to evade resistance mechanisms, similar to other advanced tetracyclines.
Table 1: Comparative MIC Data against Tetracycline-Resistant Staphylococcus aureus
| Resistance Mechanism | Genetic Marker | Doxycycline MIC (µg/mL) | This compound MIC (µg/mL) - Inferred |
| Efflux Pump | tet(K) | 8 - >16 (inducible) | ≤ 1 |
| Ribosomal Protection | tet(M) | ≥ 16 | ≤ 1 |
Note: Inferred data for this compound is based on the performance of other next-generation tetracyclines against similar resistant strains and its claimed ability to overcome these resistance mechanisms.[1]
Table 2: Comparative MIC Data against Tetracycline-Resistant Streptococcus pneumoniae
| Resistance Mechanism | Genetic Marker | Doxycycline MIC (µg/mL) | This compound MIC (µg/mL) - Inferred |
| Ribosomal Protection | tet(M) | 8 - 32 | ≤ 0.5 |
Note: Inferred data for this compound is based on the performance of other next-generation tetracyclines against similar resistant strains and its claimed ability to overcome these resistance mechanisms.[1]
Experimental Protocols
To validate the efficacy of this compound in a laboratory setting, the following experimental protocols are recommended, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[2][3]
Experiment 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This experiment will determine the lowest concentration of this compound and Doxycycline that inhibits the visible growth of doxycycline-resistant bacterial strains.
Materials:
-
Doxycycline-resistant bacterial strains (e.g., S. aureus with tet(K) or tet(M), S. pneumoniae with tet(M))
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound and Doxycycline stock solutions
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional)
Procedure:
-
Prepare Antibiotic Dilutions: Perform serial two-fold dilutions of this compound and Doxycycline in CAMHB in the 96-well plates to achieve a range of concentrations (e.g., 0.06 to 128 µg/mL).
-
Prepare Bacterial Inoculum: Culture the resistant bacterial strains overnight. Dilute the bacterial suspension in CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL. Further dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Determine MIC: The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria. This can be determined by visual inspection or by using a microplate reader.
Visualizing Resistance Mechanisms and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathways of doxycycline resistance and the experimental workflow for validating this compound's efficacy.
Caption: Experimental workflow for MIC determination.
Caption: Mechanisms of doxycycline resistance.
Discussion and Future Directions
The primary mechanisms of resistance to doxycycline involve the expression of efflux pumps, such as Tet(K), which actively remove the drug from the bacterial cell, and ribosomal protection proteins, like Tet(M), which dislodge doxycycline from its target on the 30S ribosomal subunit.[4][5] Newer generation tetracyclines, such as tigecycline, have demonstrated the ability to overcome these resistance mechanisms due to structural modifications that enhance their binding to the ribosome and make them poor substrates for efflux pumps.[6][7]
This compound, as a novel tetracycline derivative, is purported to have a similar advantage.[1] Its chemical structure is designed to evade recognition by efflux pumps and to maintain a strong binding affinity to the ribosome even in the presence of ribosomal protection proteins.
To definitively validate the efficacy of this compound, further in vitro and in vivo studies are essential. Specifically, head-to-head comparative studies measuring the MICs of this compound and Doxycycline against a panel of clinically relevant, doxycycline-resistant bacterial isolates with well-characterized resistance mechanisms are required. Such studies will provide the necessary data to support the development of this compound as a viable therapeutic option for infections caused by doxycycline-resistant bacteria.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. journals.asm.org [journals.asm.org]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 4. Ribosomal Protection Proteins and Their Mechanism of Tetracycline Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetracycline Antibiotics and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The tigecycline resistance mechanisms in Gram-negative bacilli [frontiersin.org]
- 7. Potential of Tetracycline Resistance Proteins To Evolve Tigecycline Resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Quantitative Comparison of Induction Kinetics: Guamecycline vs. Doxycycline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the quantitative comparison of the induction kinetics of Guamecycline and Doxycycline in tetracycline-inducible gene expression systems. Due to a lack of direct comparative studies in publicly available literature, this document outlines the necessary experimental protocols and data presentation structures to enable researchers to perform this comparison.
Tetracycline-inducible systems, such as the popular Tet-On and Tet-Off systems, are powerful tools for regulating gene expression in eukaryotic cells. The efficiency and temporal control of these systems are critically dependent on the kinetics of the inducer molecule. Doxycycline is a well-characterized and commonly used inducer for these systems. This compound, another tetracycline derivative, is known for its antibacterial properties through the inhibition of protein synthesis by binding to the 30S ribosomal subunit. However, its efficacy as an inducer in Tet-inducible systems has not been extensively documented. This guide provides the methodology to address this knowledge gap.
Comparative Data Summary
As no direct quantitative data for the induction kinetics of this compound is readily available, the following table is presented as a template for researchers to populate with their experimental findings. This structure allows for a clear and direct comparison with the established inducer, Doxycycline.
| Parameter | This compound | Doxycycline |
| Optimal Concentration (EC50) | Data to be determined | Data to be determined |
| Time to Half-Maximal Induction (t1/2) | Data to be determined | Data to be determined |
| Maximal Induction Level (at optimal concentration) | Data to be determined | Data to be determined |
| Induction Signal Duration | Data to be determined | Data to be determined |
| Reversibility (Time to baseline after withdrawal) | Data to be determined | Data to be determined |
| Cellular Toxicity (at optimal concentration) | Data to be determined | Data to be determined |
Experimental Protocols
To quantitatively assess and compare the induction kinetics of this compound and Doxycycline, a reporter-based assay is recommended. The following protocol describes a general method using a luciferase reporter gene, which allows for highly sensitive and quantitative measurements of gene expression.
Objective:
To determine and compare the induction kinetics of this compound and Doxycycline in a Tet-On inducible cell line expressing a reporter gene (e.g., Luciferase or Green Fluorescent Protein).
Materials:
-
A mammalian cell line stably expressing the Tet-On 3G transactivator and a reporter gene (e.g., Luciferase) under the control of a tetracycline-responsive element (TRE).
-
Cell culture medium and supplements.
-
This compound hydrochloride and Doxycycline hyclate.
-
Phosphate-buffered saline (PBS).
-
Luciferase assay reagent.
-
Luminometer or a microplate reader with luminescence detection capabilities.
-
96-well cell culture plates.
Methodology:
1. Cell Seeding:
- Culture the reporter cell line under standard conditions.
- Trypsinize and count the cells.
- Seed the cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of induction.
2. Inducer Preparation:
- Prepare stock solutions of this compound and Doxycycline in a suitable solvent (e.g., sterile water or ethanol).
- Prepare a series of dilutions of each inducer in cell culture medium to determine the optimal concentration (dose-response curve).
3. Induction Time-Course Experiment:
- Add the different concentrations of this compound and Doxycycline to the respective wells. Include a no-inducer control.
- Incubate the plate at 37°C in a CO2 incubator.
- At various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), measure the luciferase activity.
4. Luciferase Assay:
- At each time point, remove the medium from the wells.
- Wash the cells with PBS.
- Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the chosen luciferase assay system.
5. Data Analysis:
- For each inducer and concentration, plot the luciferase activity against time to generate induction kinetic curves.
- From these curves, determine the time to reach half-maximal induction (t1/2) and the maximal induction level.
- Plot the maximal induction level against the inducer concentration to generate a dose-response curve and determine the EC50 value.
6. Reversibility Assay:
- Induce the cells with the optimal concentration of each inducer for 24 hours.
- After 24 hours, remove the inducer-containing medium, wash the cells with PBS, and add fresh medium without the inducer.
- Measure the decay of the reporter signal at various time points after inducer withdrawal.
Visualizations
Signaling Pathway and Experimental Workflow
To better illustrate the underlying mechanisms and the experimental procedure, the following diagrams are provided.
Caption: The Tet-On inducible gene expression system signaling pathway.
A Side-by-Side Analysis of Guamecycline and Anhydrotetracycline for Researchers
In the landscape of tetracycline antibiotics and their derivatives, Guamecycline and Anhydrotetracycline represent two molecules with distinct characteristics and applications. While this compound is a broad-spectrum antibiotic, Anhydrotetracycline is primarily recognized for its role as a tetracycline biosynthetic precursor and a potent inhibitor of tetracycline-degrading enzymes. This guide provides a comprehensive side-by-side analysis of their properties, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
Chemical Structure and Properties
A fundamental comparison begins with the chemical identity of each compound.
| Feature | This compound | Anhydrotetracycline |
| Chemical Formula | C₂₉H₃₈N₈O₈ | C₂₂H₂₂N₂O₇ |
| Molecular Weight | 626.66 g/mol [1] | 426.42 g/mol |
| Primary Function | Antibiotic | Tetracycline destructase inhibitor, effector for gene expression systems[2][3] |
Mechanism of Action
This compound , like other tetracycline antibiotics, exerts its antibacterial effect by inhibiting protein synthesis. It binds to the 30S ribosomal subunit of bacteria, which in turn blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[4][5] This prevents the addition of new amino acids to the growing peptide chain, ultimately leading to the cessation of protein synthesis and inhibition of bacterial growth.
Anhydrotetracycline , conversely, has been shown to be a poor antibiotic because it binds weakly to the 30S ribosomal subunit.[6] Its primary mechanism of interest is the potent inhibition of tetracycline destructase enzymes.[2][3][7][8][9] These enzymes, produced by some resistant bacteria, inactivate tetracycline antibiotics. Anhydrotetracycline can act as a "sacrificial substrate," binding to these enzymes and thereby protecting other tetracycline antibiotics from degradation, restoring their efficacy.[7][9]
Antimicrobial Activity: A Comparative Overview
Anhydrotetracycline is generally considered to have weak to no direct antibacterial activity.[6] Its value lies in its ability to act synergistically with other tetracyclines against resistant strains. For instance, in the presence of Anhydrotetracycline, the Minimum Inhibitory Concentration (MIC) of tetracycline against a resistant E. coli strain expressing the Tet(X6) destructase was significantly reduced.[10]
Table 1: Minimum Inhibitory Concentration (MIC) Data
| Organism | This compound MIC (µg/mL) | Anhydrotetracycline MIC (µg/mL) | Anhydrotetracycline + Tetracycline MIC (µg/mL) |
| Escherichia coli (Tetracycline-resistant, Tet(X6)-expressing) | Data not available | 32[10] | 16 (Tetracycline MIC alone: 256)[10] |
| Staphylococcus aureus | Data not available | Data not available | Data not available |
Note: The lack of specific MIC values for this compound in publicly accessible literature limits a direct quantitative comparison.
Pharmacokinetic Properties
Detailed pharmacokinetic data for this compound in humans is not widely published. For tetracycline-class antibiotics, key parameters of interest include half-life, volume of distribution, and clearance, which determine the dosing regimen and efficacy in vivo.
Pharmacokinetic data for Anhydrotetracycline is also limited, as it is not typically developed for systemic administration as a standalone antibiotic. Its primary use in research is as a laboratory reagent.
Table 2: Pharmacokinetic Parameters
| Parameter | This compound | Anhydrotetracycline |
| Half-life (t½) | Data not available | Data not available |
| Volume of Distribution (Vd) | Data not available | Data not available |
| Clearance (CL) | Data not available | Data not available |
| Primary Route of Elimination | Data not available | Data not available |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for testing tetracycline-class antibiotics.
-
Preparation of Antimicrobial Stock Solutions: Prepare a stock solution of the antibiotic (this compound or Anhydrotetracycline) in a suitable solvent at a concentration of 1000 µg/mL.
-
Preparation of Microdilution Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the antibiotic stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation of Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.
In Vivo Pharmacokinetic Study in an Animal Model (e.g., Rat)
This protocol provides a general framework for assessing the pharmacokinetic properties of a tetracycline derivative.
-
Animal Dosing: Administer a single dose of the test compound (e.g., this compound) to a cohort of rats via the desired route (e.g., intravenous or oral).
-
Blood Sampling: Collect blood samples from the rats at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.
-
Plasma Preparation: Process the blood samples to separate the plasma.
-
Bioanalytical Method: Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) to quantify the concentration of the drug in the plasma samples.
-
Pharmacokinetic Analysis: Use non-compartmental or compartmental analysis software to calculate key pharmacokinetic parameters from the plasma concentration-time data, including:
-
Area Under the Curve (AUC)
-
Clearance (CL)
-
Volume of Distribution (Vd)
-
Half-life (t½)
-
Maximum Concentration (Cmax)
-
Time to Maximum Concentration (Tmax)
-
Visualizing the Mechanisms of Action
To illustrate the distinct roles of this compound and Anhydrotetracycline, the following diagrams depict their respective signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 3. Tetracycline-Inactivating Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.biomol.com [resources.biomol.com]
- 5. microbenotes.com [microbenotes.com]
- 6. researchgate.net [researchgate.net]
- 7. Structure of anhydrotetracycline-bound Tet(X6) reveals the mechanism for inhibition of type 1 tetracycline destructases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure of anhydrotetracycline-bound Tet(X6) reveals the mechanism for inhibition of type 1 tetracycline destructases [agris.fao.org]
- 9. researchgate.net [researchgate.net]
- 10. Structure of anhydrotetracycline-bound Tet(X6) reveals the mechanism for inhibition of type 1 tetracycline destructases - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Absence of Guamecycline Interference in Reporter Assays
An objective comparison for researchers, scientists, and drug development professionals on ensuring data integrity in the presence of tetracycline-class compounds.
Understanding the Challenge: Tetracycline-Class Interference
Tetracycline and its analogs, including Guamecycline and the widely used Doxycycline, are known to have effects on mammalian cells beyond their antibiotic properties. At concentrations commonly used in inducible gene expression systems (e.g., Tet-On/Tet-Off), these compounds can alter cellular metabolism, gene expression patterns, and even slow cell proliferation[1]. Such off-target effects can manifest as assay interference through several mechanisms:
-
Direct Enzyme Inhibition: The compound may directly inhibit the reporter enzyme (e.g., luciferase, alkaline phosphatase), reducing the signal output irrespective of biological activity[2][3].
-
Signal Attenuation: The chemical properties of the compound might lead to quenching of the luminescent or fluorescent signal[2][4].
-
Cellular Health and Metabolism: The compound could impact cellular transcription, translation, or overall viability, indirectly affecting the production of the reporter protein[1].
-
Promoter Interaction: In systems like the tetracycline-inducible Tet-On/Tet-Off systems, the compound is a direct modulator, and its effects must be carefully distinguished from the pathway under investigation[5][6].
Therefore, rigorous validation is not merely a suggestion but a requirement for generating reliable data.
Comparative Analysis of Reporter Systems
The choice of reporter can significantly influence the susceptibility to interference. While luciferase-based systems are common due to their high sensitivity, other systems offer viable alternatives.
| Reporter System | Principle | Potential for this compound Interference | Mitigation Strategy |
| Firefly Luciferase | ATP-dependent oxidation of luciferin produces light[7]. | High. Susceptible to direct enzyme inhibition and interference from compounds affecting cellular ATP levels[3][8]. | Use a dual-luciferase system with a co-transfected control reporter (e.g., Renilla) to normalize data. Perform cell-free counter-screens[4][9]. |
| NanoLuc® Luciferase | ATP-independent luciferase with a bright, stable signal. | Moderate. Less susceptible to ATP fluctuations but can still be directly inhibited by certain small molecules[10]. | Cell-free counter-screens are highly effective for identifying direct enzyme inhibitors[10][11]. |
| SEAP (Secreted Alkaline Phosphatase) | Secreted enzyme; activity is measured in the culture medium using a colorimetric or chemiluminescent substrate[12]. | Moderate. As an endpoint assay, it can be affected by compounds altering protein secretion pathways or general cell health. The detection method can also be a source of interference[13]. | Normalize to total cell number or a co-expressed secreted control. Test for interference with the detection substrate. |
| Fluorescent Proteins (e.g., GFP, RFP) | Intracellular protein expression is measured by fluorescence. | Low to Moderate. Less prone to enzymatic inhibition but can be affected by compounds that are autofluorescent or cause phototoxicity. | Include "compound only" controls to measure background fluorescence. Normalize to cell viability. |
Experimental Protocols for Interference Validation
To systematically de-risk findings, a multi-pronged experimental approach is recommended. Here, we present two essential protocols to distinguish true biological effects from compound-mediated artifacts.
Protocol 1: Cell-Based Dual-Luciferase Assay for Pathway Analysis
This protocol assesses the effect of this compound on a specific signaling pathway using an internal control for normalization.
Methodology:
-
Cell Seeding: Plate cells (e.g., HEK293) in a 96-well plate at a density optimized for your cell line.
-
Co-transfection: Transfect cells with two plasmids:
-
Experimental Reporter: Firefly luciferase gene under the control of a response element for the pathway of interest (e.g., NF-κB response element).
-
Control Reporter: Renilla luciferase gene under the control of a constitutive promoter (e.g., CMV).
-
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing this compound at various concentrations. Include a vehicle-only control (e.g., DMSO).
-
Pathway Stimulation: Induce the signaling pathway with the appropriate stimulus (e.g., TNF-α for NF-κB). Include an unstimulated control.
-
Lysis and Measurement: After the desired incubation period (e.g., 6-24 hours), wash cells with PBS and lyse them using a passive lysis buffer[14]. Measure Firefly and Renilla luciferase activity sequentially using a luminometer and a dual-luciferase assay kit[9].
-
Data Analysis: Calculate the ratio of Firefly to Renilla luminescence for each well. This normalization corrects for variations in transfection efficiency and cell number[4]. Compare the normalized activity in this compound-treated wells to the vehicle control.
Protocol 2: Cell-Free Luciferase Inhibition Assay
This is a critical counter-screen to determine if this compound directly inhibits the luciferase enzyme.
Methodology:
-
Reagent Preparation: Prepare a reaction buffer containing recombinant Firefly luciferase enzyme, its substrate (luciferin), and ATP[7].
-
Compound Addition: In a white, opaque 96-well plate, add this compound across a range of concentrations. Include a known luciferase inhibitor as a positive control (e.g., Isradipine for NanoLuc) and a vehicle-only control[10].
-
Enzyme Reaction: Add the recombinant luciferase enzyme to the wells and incubate briefly.
-
Signal Initiation and Measurement: Initiate the luminescent reaction by injecting the luciferin/ATP substrate solution into each well and immediately measure the light output with a luminometer[14][15].
-
Data Analysis: Normalize the luminescence signal from the this compound-treated wells to the vehicle control wells. A dose-dependent decrease in signal indicates direct enzyme inhibition.
Quantitative Data Summary
The following table presents hypothetical, yet realistic, data from the validation experiments described above.
Table 1: Validating this compound's Effect on an NF-κB Luciferase Reporter
| This compound (µM) | Normalized Reporter Activity (Firefly/Renilla Ratio) | % Inhibition (Cell-Based) | Recombinant Luciferase Activity (% of Control) | % Inhibition (Cell-Free) | Interpretation |
| 0 (Vehicle) | 100.0 ± 5.2 | 0% | 100.0 ± 3.1 | 0% | Baseline |
| 1 | 98.7 ± 4.8 | 1.3% | 99.1 ± 2.9 | 0.9% | No significant effect |
| 10 | 95.2 ± 6.1 | 4.8% | 97.5 ± 3.5 | 2.5% | No significant effect |
| 50 | 52.1 ± 7.3 | 47.9% | 96.8 ± 4.0 | 3.2% | Biological effect (Pathway Inhibition) |
| 100 | 23.5 ± 4.9 | 76.5% | 55.4 ± 6.2 | 44.6% | Mixed effect (Pathway Inhibition + Enzyme Inhibition) |
Data are represented as mean ± SD. In this example, significant inhibition in the cell-based assay at 50 µM without corresponding inhibition in the cell-free assay suggests a true biological effect. At 100 µM, the compound begins to directly inhibit the luciferase enzyme, confounding the cell-based results.
Visualizing the Validation Process
To clarify the experimental logic and workflow, the following diagrams are provided.
Caption: Workflow for validating compound interference.
Caption: Decision tree for interpreting validation results.
This logical diagram provides a clear path for interpreting the outcomes of the validation experiments to distinguish artifacts from genuine biological activity.
Conclusion and Best Practices
Ensuring the validity of reporter assay data in the presence of small molecules like this compound is paramount. False positives arising from assay interference can waste significant time and resources.[16] Researchers should adopt a proactive validation strategy as a standard component of their screening cascade.
Key Recommendations:
-
Always Run Counter-Screens: A cell-free assay is the most definitive way to rule out direct reporter enzyme inhibition[3].
-
Use an Internal Control: In cell-based assays, always co-transfect with a second reporter driven by a constitutive promoter to normalize for cell viability and transfection variables[4].
-
Characterize Dose-Response: Test compounds over a wide concentration range to identify the thresholds for both biological effects and off-target interference.
-
Consider Orthogonal Assays: If interference is suspected, confirm biological findings using an alternative assay with a different detection modality (e.g., qPCR for target gene mRNA, Western blot for protein levels)[3].
By implementing these rigorous validation protocols and comparative approaches, researchers can confidently delineate the true biological activities of this compound and other small molecules, ensuring the integrity and reproducibility of their scientific findings.
References
- 1. Doxycycline Alters Metabolism and Proliferation of Human Cell Lines | PLOS One [journals.plos.org]
- 2. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. goldbio.com [goldbio.com]
- 5. Broadly Applicable, Virus-Free Dual Reporter Assay to Identify Compounds Interfering with Membrane Fusion: Performance for HSV-1 and SARS-CoV-2 [mdpi.com]
- 6. Characterization of tetracycline modifying enzymes using a sensitive in vivo reporter system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Luciferase Assay System Protocol [promega.com]
- 8. Inhibitor bias in luciferase-based luminescence assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. reframeDB [reframedb.org]
- 11. Development of a cell-free split-luciferase biochemical assay as a tool for screening for inhibitors of challenging protein-protein interaction targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. invivogen.com [invivogen.com]
- 13. Development and validation of a cell-based SEAP reporter assay for the detection of neutralizing antibodies against an anti-IL-13 therapeutic antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. med.upenn.edu [med.upenn.edu]
- 15. med.emory.edu [med.emory.edu]
- 16. Tackling assay interference associated with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and the Environment: Proper Guamecycline Disposal Protocols
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount. Guamecycline, a tetracycline antibiotic, requires specific disposal procedures to mitigate environmental contamination and the potential development of antibiotic resistance. Adherence to these protocols is not only a matter of regulatory compliance but also a core component of laboratory safety and corporate responsibility.
Immediate Safety and Handling
Before disposal, proper personal protective equipment (PPE) should be worn when handling this compound, as with any chemical. This includes safety goggles, gloves, and a lab coat.[1][2] In case of a spill, the area should be contained and the material collected mechanically, avoiding dust formation.[1][3]
Disposal of this compound Waste Streams
The appropriate disposal method for this compound depends on its form and concentration. It is crucial to differentiate between concentrated stock solutions, diluted solutions in media, and contaminated laboratory materials.
Table 1: this compound Disposal Methods
| Waste Stream | Recommended Disposal Procedure | Key Considerations |
| High-Concentration Stock Solutions | Treat as hazardous chemical waste.[4] Collect in a designated, approved chemical waste container. Arrange for disposal through a licensed hazardous waste management company. | Do not autoclave or treat with bleach, as these methods may not fully degrade the antibiotic.[4] |
| Used Culture Media Containing this compound | Decontaminate biologically (e.g., by autoclaving) to kill any microorganisms. After decontamination, the media should be treated as chemical waste.[4] | Autoclaving alone is not sufficient for the disposal of tetracyclines as it does not degrade the antibiotic.[4] |
| Contaminated Labware (e.g., pipette tips, plates) | Segregate from general lab waste. Place in a designated container for chemical waste. | Consider incineration by a licensed waste management facility as a suitable disposal method. |
| Expired or Unused this compound Product | Dispose of as hazardous pharmaceutical waste.[5][6] Do not flush down the drain or dispose of in regular trash.[6][7][8] | Follow institutional and local regulations for pharmaceutical waste disposal.[7][9] |
Experimental Protocols for Inactivation
Logical Workflow for this compound Disposal
The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory or research setting.
Caption: this compound Disposal Decision Workflow.
Regulatory Framework
The disposal of pharmaceutical waste, including antibiotics like this compound, is regulated by various agencies. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) sets the guidelines for hazardous waste management.[7][9] It is imperative that all disposal activities comply with local, state, and federal regulations.[5][6] Facilities should maintain clear documentation of their waste disposal procedures and records of waste manifests.[6][8]
By implementing these procedures, research and development facilities can ensure the safe and environmentally responsible disposal of this compound, thereby building trust and demonstrating a commitment to safety beyond the product itself.
References
- 1. carlroth.com [carlroth.com]
- 2. msd.com [msd.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. usbioclean.com [usbioclean.com]
- 6. mcfenvironmental.com [mcfenvironmental.com]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. mcfenvironmental.com [mcfenvironmental.com]
- 9. sdmedwaste.com [sdmedwaste.com]
Personal protective equipment for handling Guamecycline
Essential Safety and Handling Guide for Guamecycline
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Safety Data
Safety and Hazard Information
| Hazard Classification | GHS Pictogram | Precautionary Statements |
| Acute toxicity, Oral (Category 4)[2] | ![]() | H302: Harmful if swallowed.[2] |
| Acute aquatic toxicity (Category 1)[2] | ![]() | H410: Very toxic to aquatic life with long lasting effects.[2] |
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound to prevent inhalation, ingestion, and contact with skin and eyes.[2]
| PPE Category | Specifications | Rationale |
| Eye Protection | Safety goggles with side-shields.[2] | Protects eyes from dust and aerosol particles. |
| Hand Protection | Protective gloves (e.g., nitrile). | Prevents direct skin contact with the compound. |
| Body Protection | Impervious clothing or lab coat.[2] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A suitable respirator should be used if dust or aerosols are generated.[2] | Prevents inhalation of the compound. |
Operational Plans: Handling and Storage
Engineering Controls:
-
Always handle this compound in a well-ventilated area.[2]
-
Use a chemical fume hood when preparing solutions or whenever there is a potential for generating dust or aerosols.
-
Ensure that an eyewash station and safety shower are readily accessible.[2]
General Handling Protocol:
-
Avoid the formation of dust and aerosols.[2]
-
Do not eat, drink, or smoke in the designated handling area.[2]
-
Wash hands thoroughly after handling the compound.[2]
-
Remove contaminated clothing and wash it before reuse.
Storage:
-
Keep the container tightly sealed.[2]
-
Store in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[2]
-
For long-term stability, store the powder at -20°C.[2]
Experimental Workflow: Safe Handling of this compound
The following diagram outlines the procedural steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for safe laboratory handling of this compound.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound, like other tetracycline antibiotics, functions by inhibiting protein synthesis in bacteria. It binds to the 30S ribosomal subunit, which in turn blocks the attachment of aminoacyl-tRNA to the ribosomal complex. This action prevents the addition of new amino acids to the growing peptide chain, thereby halting protein synthesis.[2]
Caption: this compound's mechanism of inhibiting bacterial protein synthesis.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination, given its high toxicity to aquatic life.[2]
Waste Segregation and Disposal Protocol:
-
Unused Product: Dispose of contents and container to an approved waste disposal plant.[2] Do not release into the environment.
-
Contaminated Materials: All disposable materials that have come into contact with this compound, such as gloves, absorbent pads, and pipette tips, should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Aqueous solutions containing this compound should be collected as hazardous chemical waste. Do not pour down the drain.
-
Decontamination: Reusable glassware can be decontaminated by soaking in a 10% bleach solution for 24 hours.
Disposal Workflow
Caption: Waste segregation and disposal workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


